3-Amino-5-bromopyridin-4-ol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-amino-5-bromo-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O/c6-3-1-8-2-4(7)5(3)9/h1-2H,7H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZVRJHJGBNINH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C(=CN1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00615870 | |
| Record name | 3-Amino-5-bromopyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00615870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101084-20-2 | |
| Record name | 3-Amino-5-bromopyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00615870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-5-bromopyridin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 3-Amino-5-bromopyridin-4-ol: Properties, Reactivity, and Synthetic Utility
Introduction
In the landscape of medicinal chemistry and materials science, the strategic design of molecular scaffolds is paramount. Heterocyclic compounds, particularly substituted pyridines, form the backbone of countless pharmaceuticals and functional materials. 3-Amino-5-bromopyridin-4-ol is a pyridine derivative distinguished by a dense arrangement of functional groups: a nucleophilic amino group, a synthetically versatile bromine atom, and a hydroxyl group that exists in tautomeric equilibrium with its pyridone form. This unique combination offers multiple, orthogonal reaction sites, positioning the molecule as a highly valuable, albeit under-characterized, building block for the synthesis of complex chemical libraries and targeted therapeutics. This guide provides a comprehensive overview of its known properties, predicted spectral characteristics, and its significant potential in advanced organic synthesis, offering field-proven insights for researchers and drug development professionals.
Core Chemical and Physical Properties
This compound is a solid organic compound supplied for early-stage research and development. Its core structure consists of a pyridine ring substituted at the C3, C4, and C5 positions. The presence of both an acidic hydroxyl group and a basic amino group suggests amphoteric properties and the potential for zwitterion formation.
A critical structural feature is the tautomerism of the 4-hydroxy pyridine moiety, which coexists with its 4-pyridone form. This equilibrium can be influenced by the solvent, pH, and temperature, which in turn affects the molecule's reactivity and intermolecular interactions.
Caption: Tautomeric equilibrium of this compound.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 101084-20-2 | [1] |
| Molecular Formula | C₅H₅BrN₂O | |
| Molecular Weight | 189.01 g/mol | |
| IUPAC Name | This compound | |
| Synonyms | 3-Amino-5-bromo-4-hydroxypyridine | [2] |
| Appearance | Solid | |
| SMILES | Nc1cncc(Br)c1O |
| InChI Key | DMZVRJHJGBNINH-UHFFFAOYSA-N | |
Spectroscopic Profile (Predicted)
As this compound is supplied for early discovery research, comprehensive analytical data is not always collected by commercial vendors. However, based on the known structure and spectral data from analogous compounds like 3-amino-5-bromopyridine and 3-bromo-5-hydroxypyridine, a predicted spectroscopic profile can be constructed to aid in characterization.[3][4]
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Chemical Shifts / Signals | Rationale |
|---|---|---|
| ¹H NMR | δ 8.0-8.2 (s, 1H, H-2), δ 7.5-7.7 (s, 1H, H-6), δ 5.0-6.0 (br s, 2H, -NH₂), δ 9.0-11.0 (br s, 1H, -OH) | The pyridine protons at C2 and C6 are expected to be singlets due to the substitution pattern. The amino and hydroxyl protons will be broad and their shifts are solvent-dependent. |
| ¹³C NMR | δ 155-165 (C4-OH), δ 140-145 (C2), δ 135-140 (C6), δ 125-130 (C3-NH₂), δ 105-110 (C5-Br) | Chemical shifts are estimated based on the electronic effects of the substituents. The C-OH and C-NH₂ carbons will be downfield, while the C-Br carbon will be relatively upfield. |
| IR (cm⁻¹) | 3400-3200 (N-H, O-H stretching), 1640-1600 (C=O, pyridone tautomer), 1600-1550 (N-H bending), 1500-1400 (C=C, C=N stretching), 1050-1000 (C-Br stretching) | Broad signals in the high-wavenumber region are characteristic of -OH and -NH₂ groups. The presence of a carbonyl stretch would confirm the pyridone tautomer. |
| Mass Spec (EI) | M⁺ at m/z 188/190 (approx. 1:1 ratio) | The molecular ion peak will show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br). |
Synthesis and Handling
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for this compound.
Laboratory-Scale Protocol: Diazotization and Hydrolysis (Illustrative)
This protocol describes the conversion of the amino group in a precursor to a hydroxyl group. Causality: The choice of cold, aqueous acid is critical to stabilize the intermediate diazonium salt. Subsequent heating promotes the substitution of the diazonium group with water, yielding the desired hydroxyl functionality.
-
Preparation: Dissolve 1.0 equivalent of the starting aminopyridine in dilute sulfuric acid (e.g., 2 M) in a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel. Cool the mixture to 0-5 °C in an ice-salt bath.
-
Diazotization: Prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of cold water. Add this solution dropwise to the stirred aminopyridine solution, ensuring the internal temperature does not exceed 5 °C. Stir for an additional 30 minutes at this temperature.
-
Hydrolysis: Slowly warm the reaction mixture to room temperature, then heat to 80-90 °C. Vigorous evolution of nitrogen gas should be observed. Maintain heating until gas evolution ceases (typically 1-2 hours).
-
Workup: Cool the reaction mixture to room temperature. Carefully neutralize the solution with a base (e.g., saturated sodium bicarbonate solution) until the pH is approximately 7-8.
-
Isolation: The product may precipitate upon neutralization. If so, collect the solid by vacuum filtration. If it remains in solution, extract the aqueous phase multiple times with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Handling and Safety
Proper handling is essential due to the compound's potential hazards.
-
GHS Classification: The compound is classified as Acute Toxicity, Oral (Category 4). The GHS07 pictogram (exclamation mark) is applicable.
-
Hazard Statements: H302: Harmful if swallowed.
-
Personal Protective Equipment (PPE): Use standard laboratory PPE, including safety glasses, gloves, and a lab coat. When handling the solid powder, a dust mask is recommended to prevent inhalation.
-
Storage: Store in a cool, dry, and dark place under an inert atmosphere to prevent degradation. It is classified as a combustible solid.
Chemical Reactivity and Synthetic Potential
The synthetic utility of this compound stems from its three distinct functional groups, which can be addressed with high selectivity.
Caption: Key reactive centers on the this compound scaffold.
Key Transformation Protocols
This protocol enables the formation of a new carbon-carbon bond at the C5 position, a cornerstone for building molecular complexity.
-
Rationale: Palladium-catalyzed cross-coupling reactions are highly efficient for creating biaryl structures. The choice of a phosphine ligand is crucial for stabilizing the palladium catalyst, while the base is required to activate the boronic acid partner.
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically sodium carbonate (2.0-3.0 eq.).
-
Solvent Addition: Add a degassed solvent system, commonly a mixture like 1,4-dioxane/water or DME/water.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The residue is then purified by flash column chromatography.
Acylating the C3-amino group can serve as a protecting step or as a means to introduce amide functionalities, which are prevalent in bioactive molecules.
-
Rationale: The amino group is a strong nucleophile that readily reacts with electrophilic acylating agents. Using a non-nucleophilic base like triethylamine prevents unwanted side reactions.
-
Setup: Dissolve this compound (1.0 eq.) in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a non-nucleophilic base like triethylamine (1.5 eq.).
-
Acylation: Cool the solution to 0 °C. Add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Workup: Quench the reaction by adding water. Separate the organic layer, and wash successively with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over sodium sulfate, filter, and evaporate the solvent to yield the N-acylated product.
Application in Drug Discovery
The trifunctional nature of this scaffold makes it an excellent starting point for creating libraries of drug-like molecules. Its structural elements are relevant to the development of kinase inhibitors and other targeted therapies. For example, related aminopyridine scaffolds have been instrumental in developing potent, non-nucleoside adenosine kinase (AK) inhibitors for treating pain and inflammation.[6] The 3-amino-5-bromo-4-ol core allows for:
-
Vector Diversity: The bromine at C5 is a handle for introducing a wide array of substituents via cross-coupling, allowing for systematic exploration of the surrounding chemical space.
-
Pharmacophore Mimicry: The amino and hydroxyl/pyridone groups are excellent hydrogen bond donors and acceptors, enabling strong interactions with protein active sites.
-
Modulation of Physicochemical Properties: The hydroxyl and amino groups can be functionalized to fine-tune solubility, lipophilicity, and metabolic stability.
Conclusion
This compound represents a potent and versatile chemical building block with significant untapped potential. While its characterization in the public literature is currently limited, its structure provides a clear roadmap for its application in complex organic synthesis. The orthogonal reactivity of its amino, bromo, and hydroxyl functionalities allows for sequential, controlled modifications, making it an ideal scaffold for generating novel molecular architectures in pharmaceutical and agrochemical research. This guide provides the foundational knowledge and procedural insights necessary for scientists to effectively incorporate this promising intermediate into their synthetic programs.
References
- 1. 3-AMINO-5-BROMO-PYRIDIN-4-OL | 101084-20-2 [chemicalbook.com]
- 2. CAS 101084-20-2 | this compound - Synblock [synblock.com]
- 3. 3-Amino-5-bromopyridine(13535-01-8) 1H NMR [m.chemicalbook.com]
- 4. 3-Bromo-5-hydroxypyridine(74115-13-2) 1H NMR [m.chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Amino-5-bromopyridin-4-ol synthesis pathway discovery
An In-depth Technical Guide to the Prospective Synthesis of 3-Amino-5-bromopyridin-4-ol
Introduction
The core of our synthetic strategy involves a multi-step process beginning with a commercially available starting material, 4-hydroxypyridine. The pathway is designed to sequentially introduce the required nitro, bromo, and finally, the amino functionalities in a regioselective manner. This document provides a detailed narrative of the synthetic logic, step-by-step experimental protocols, and visual aids to facilitate a comprehensive understanding of the proposed synthesis.
Proposed Synthetic Pathway Overview
The proposed synthesis of this compound is a three-step process commencing with 4-hydroxypyridine. The sequence is as follows:
-
Nitration of 4-hydroxypyridine to yield 4-hydroxy-3-nitropyridine.
-
Bromination of 4-hydroxy-3-nitropyridine to afford 5-bromo-4-hydroxy-3-nitropyridine.
-
Reduction of the nitro group in 5-bromo-4-hydroxy-3-nitropyridine to obtain the final product, this compound.
This strategic approach is designed to control the regiochemistry of the substitutions, leveraging the directing effects of the functional groups present on the pyridine ring at each stage.
Figure 1: Proposed synthetic pathway for this compound.
Part 1: Synthesis of 4-Hydroxy-3-nitropyridine
Scientific Rationale
The initial step involves the electrophilic nitration of 4-hydroxypyridine. The hydroxyl group at the 4-position is an activating, ortho-para directing group. However, the pyridine nitrogen is a strong deactivating group, particularly at the ortho (2 and 6) positions. Consequently, electrophilic substitution is favored at the 3- and 5-positions. By carefully controlling the reaction conditions, mono-nitration can be selectively achieved at the 3-position. The synthesis of this intermediate is a known procedure.[1]
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Hydroxypyridine | 95.10 | 10.0 g | 0.105 |
| Sulfuric Acid (98%) | 98.08 | 50 mL | - |
| Nitric Acid (70%) | 63.01 | 10 mL | - |
| Ice | - | 200 g | - |
| Sodium Bicarbonate | 84.01 | As needed | - |
Procedure:
-
In a 250 mL three-necked flask equipped with a magnetic stirrer and a dropping funnel, add 50 mL of concentrated sulfuric acid.
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add 10.0 g (0.105 mol) of 4-hydroxypyridine to the cold sulfuric acid with constant stirring. Ensure the temperature does not exceed 10 °C.
-
Once the 4-hydroxypyridine is completely dissolved, add 10 mL of concentrated nitric acid dropwise via the dropping funnel over 30 minutes, maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring.
-
Neutralize the resulting solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. A yellow precipitate will form.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Dry the solid in a vacuum oven at 50 °C to yield 4-hydroxy-3-nitropyridine.
Part 2: Synthesis of 5-Bromo-4-hydroxy-3-nitropyridine
Scientific Rationale
The second step is the bromination of 4-hydroxy-3-nitropyridine. In this intermediate, the hydroxyl group is a strongly activating ortho-para director, while the nitro group is a deactivating meta-director. Both functional groups direct the incoming electrophile (bromine) to the 5-position. This concerted directing effect should lead to a high regioselectivity for the desired product. The synthesis of the closely related 5-bromo-2-methoxy-4-methyl-3-nitropyridine from a substituted nitropyridine has been documented, supporting the feasibility of this transformation.[2][3]
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Hydroxy-3-nitropyridine | 140.08 | 10.0 g | 0.071 |
| Acetic Acid | 60.05 | 100 mL | - |
| Bromine | 159.81 | 3.8 mL (11.9 g) | 0.074 |
| Sodium Thiosulfate | 158.11 | As needed | - |
Procedure:
-
In a 250 mL three-necked flask, dissolve 10.0 g (0.071 mol) of 4-hydroxy-3-nitropyridine in 100 mL of glacial acetic acid.
-
In a dropping funnel, place 3.8 mL (0.074 mol) of bromine.
-
Add the bromine dropwise to the solution of 4-hydroxy-3-nitropyridine at room temperature over 30 minutes with constant stirring.
-
After the addition is complete, heat the reaction mixture to 60 °C and maintain for 3 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into 300 mL of cold water. A precipitate will form.
-
Collect the solid by vacuum filtration and wash with water.
-
To remove any unreacted bromine, wash the solid with a dilute solution of sodium thiosulfate, followed by water.
-
Dry the product, 5-bromo-4-hydroxy-3-nitropyridine, in a vacuum oven.[4]
Part 3: Synthesis of this compound
Scientific Rationale
The final step is the reduction of the nitro group in 5-bromo-4-hydroxy-3-nitropyridine to an amino group. This is a standard transformation in organic synthesis. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and effective method for the reduction of aromatic nitro groups.[1] This method is generally high-yielding and proceeds under mild conditions, which should preserve the bromo and hydroxyl functionalities.
Experimental Protocol
Figure 2: Workflow for the reduction of 5-bromo-4-hydroxy-3-nitropyridine.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-Bromo-4-hydroxy-3-nitropyridine | 219.00 | 10.0 g | 0.046 |
| Methanol | 32.04 | 200 mL | - |
| 10% Palladium on Carbon (Pd/C) | - | 1.0 g | - |
| Hydrogen Gas (H₂) | 2.02 | Balloon or cylinder | - |
| Celite | - | As needed | - |
Procedure:
-
To a 500 mL flask, add 10.0 g (0.046 mol) of 5-bromo-4-hydroxy-3-nitropyridine and 200 mL of methanol.
-
Carefully add 1.0 g of 10% Pd/C catalyst to the flask.
-
Secure a hydrogen-filled balloon to the flask or connect it to a hydrogen gas cylinder.
-
Evacuate the flask and backfill with hydrogen gas three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the final product.
Conclusion
This guide presents a viable, albeit prospective, synthetic pathway for this compound. The proposed three-step synthesis is grounded in well-established chemical principles and supported by analogous reactions found in the literature. Each step has been detailed with a clear scientific rationale and a comprehensive experimental protocol to aid researchers in their synthetic endeavors. While this pathway requires experimental validation, it provides a strong and logical starting point for the efficient and regioselective synthesis of this valuable chemical intermediate.
References
An In-Depth Technical Guide to the Molecular Structure and Conformation of 3-Amino-5-bromopyridin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-5-bromopyridin-4-ol is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its multifunctional nature, featuring amino, bromo, and hydroxyl groups on a pyridine scaffold, presents a versatile platform for the synthesis of complex molecular architectures with potential therapeutic applications.[1] Substituted aminopyridines are known to be key pharmacophores in a variety of biologically active compounds, acting as inhibitors for enzymes such as beta-secretase.[2] The conformational flexibility and tautomeric possibilities of this compound are critical determinants of its interaction with biological targets, making a thorough understanding of its three-dimensional structure essential for rational drug design.
This technical guide provides a comprehensive overview of the molecular structure and conformational landscape of this compound. While direct experimental data such as a crystal structure for this specific molecule is not publicly available at the time of writing, this guide will leverage data from closely related analogs, theoretical principles, and established analytical techniques to provide a robust understanding of its properties. We will delve into its synthesis, tautomerism, conformational analysis through computational and spectroscopic methods, and the practical methodologies for its characterization.
Molecular Structure and Physicochemical Properties
The foundational step in understanding the conformation of this compound is to establish its basic molecular and physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₅H₅BrN₂O | |
| Molecular Weight | 189.01 g/mol | |
| CAS Number | 101084-20-2 | |
| Appearance | Solid (predicted) |
The pyridine ring forms the core of the molecule, with substituents at positions 3, 4, and 5. The presence of both hydrogen bond donors (amino and hydroxyl groups) and acceptors (the nitrogen atom in the pyridine ring and the oxygen of the hydroxyl group) suggests that intermolecular interactions will play a significant role in its solid-state structure and solution behavior.
Tautomerism: The Pyridinol-Pyridone Equilibrium
A critical aspect of the molecular structure of this compound is the potential for tautomerism, a form of constitutional isomerism involving the migration of a proton. Specifically, the 4-hydroxyl group can exist in equilibrium with its keto form, 3-Amino-5-bromo-1H-pyridin-4-one.
The position of this equilibrium is highly dependent on the solvent environment. In aqueous or polar solvents, the pyridone form is generally favored due to its ability to form strong hydrogen bonds. Conversely, in the gas phase or nonpolar solvents, the pyridinol form may be more stable. This tautomeric equilibrium has profound implications for the molecule's hydrogen bonding patterns, electronic distribution, and ultimately, its binding affinity to biological targets.
Synthesis of this compound
Proposed Synthetic Pathway
The synthesis could potentially proceed via the introduction of a hydroxyl group at the 4-position of 3-Amino-5-bromopyridine. This might be achieved through a multi-step process involving diazotization of the amino group, followed by nucleophilic substitution with a protected hydroxyl group, and subsequent deprotection. A more direct approach could involve the oxidation of a suitable precursor.
A general procedure for the synthesis of the precursor, 3-Amino-5-bromopyridine, from 5-bromonicotinamide has been described and involves a Hofmann rearrangement.[4] Another reported synthesis involves the reduction of 5-bromo-3-nitropyridine.[4]
Experimental Protocols for Structural Characterization
A multi-pronged approach employing X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy is essential for a comprehensive understanding of the molecular structure and conformation of this compound.
Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the gold standard for unequivocally determining the three-dimensional structure of a molecule in the solid state.[5] It provides precise information on bond lengths, bond angles, and intermolecular interactions, including hydrogen bonding.
Detailed Step-by-Step Methodology for SCXRD:
-
Crystal Growth:
-
Obtain or synthesize high-purity this compound.
-
Screen various solvents and solvent combinations (e.g., ethanol, methanol, acetone, ethyl acetate, and their mixtures with water or hexane) for crystal growth.
-
Employ slow evaporation, vapor diffusion, or cooling crystallization techniques to grow single crystals of suitable size and quality (typically > 0.1 mm in all dimensions).[5]
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Use a single-crystal X-ray diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation source.[6]
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of reflection intensities.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to obtain the final, accurate molecular structure.[5]
-
Expected Insights from SCXRD: The crystal structure would reveal the preferred tautomeric form in the solid state, the planarity of the pyridine ring, the conformation of the amino group, and the intricate network of intermolecular hydrogen bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure and conformation of molecules in solution.[7][8] Both ¹H and ¹³C NMR are crucial for assigning the chemical environment of each atom in the molecule.
Detailed Step-by-Step Methodology for Conformational Analysis using NMR:
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or methanol-d₄) in an NMR tube.
-
-
1D NMR Spectra Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, observe the chemical shifts, coupling constants (J-values), and integration of the signals.
-
For ¹³C NMR, note the chemical shifts of all carbon atoms.
-
-
2D NMR Spectra Acquisition:
-
Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.[7]
-
Run HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons.[7]
-
Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range (2-3 bond) ¹H-¹³C correlations, which is particularly useful for assigning quaternary carbons.[7]
-
A NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment can provide information about through-space proximity of protons, aiding in conformational analysis.
-
Expected Insights from NMR: NMR data would confirm the connectivity of the atoms and provide insights into the electronic environment of the pyridine ring. Variable temperature NMR studies could reveal information about dynamic processes, such as restricted rotation around the C-N bond of the amino group. The chemical shifts of the hydroxyl and amino protons can also provide evidence for hydrogen bonding in solution.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is an excellent technique for identifying functional groups and studying hydrogen bonding interactions.[9] The vibrational frequencies of the O-H and N-H bonds are particularly sensitive to their involvement in hydrogen bonding.
Detailed Step-by-Step Methodology for Hydrogen Bonding Analysis using FTIR:
-
Sample Preparation:
-
For solid-state analysis, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
For solution-state analysis, dissolve the compound in a suitable non-polar solvent (e.g., CCl₄ or CHCl₃) at various concentrations.
-
-
FTIR Spectrum Acquisition:
-
Record the FTIR spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Pay close attention to the regions corresponding to O-H stretching (around 3200-3600 cm⁻¹) and N-H stretching (around 3300-3500 cm⁻¹).
-
-
Data Analysis:
-
A broad O-H stretching band at lower wavenumbers (e.g., 3200-3400 cm⁻¹) is indicative of strong hydrogen bonding.
-
Sharp bands at higher wavenumbers (e.g., 3500-3600 cm⁻¹) suggest free or weakly hydrogen-bonded O-H groups.
-
The N-H stretching region may show two bands for the symmetric and asymmetric stretching modes of the primary amine. Broadening of these bands also indicates hydrogen bonding.
-
By comparing spectra at different concentrations in a non-polar solvent, one can distinguish between intramolecular and intermolecular hydrogen bonding.
-
Expected Insights from FTIR: FTIR analysis would provide strong evidence for the presence and nature of hydrogen bonding in both the solid state and in solution, complementing the data obtained from X-ray crystallography and NMR.
Computational Modeling and Conformational Analysis
In the absence of experimental data, computational modeling provides a powerful tool for predicting the molecular structure and conformational preferences of this compound.[10][11]
Workflow for Computational Conformational Analysis:
Caption: A typical workflow for the computational conformational analysis of a small molecule.
Key Computational Methods:
-
Density Functional Theory (DFT): A robust method for calculating the electronic structure and geometry of molecules.[10]
-
Molecular Dynamics (MD) Simulations: Useful for exploring the conformational space of the molecule in a simulated solvent environment.[10]
Predicted Conformational Features:
-
Planarity of the Pyridine Ring: The pyridine ring is expected to be largely planar.
-
Conformation of the Amino Group: Rotation around the C3-N bond may be somewhat restricted due to potential steric hindrance and electronic effects. The orientation of the amino group relative to the rest of the molecule will be a key conformational feature.
-
Intramolecular Hydrogen Bonding: The possibility of intramolecular hydrogen bonding between the amino group and the hydroxyl group, or between the amino group and the ring nitrogen, should be investigated computationally.
Applications in Drug Development
Substituted aminopyridines are a well-established class of compounds in medicinal chemistry.[12] They are often used as scaffolds for the development of kinase inhibitors, and their ability to form key hydrogen bonds with protein targets is crucial for their biological activity. The specific substitution pattern of this compound makes it an attractive starting point for the synthesis of novel drug candidates. The bromine atom provides a handle for further functionalization via cross-coupling reactions, allowing for the exploration of a wide chemical space.
Conclusion
This compound is a molecule with significant potential in the field of drug discovery. A comprehensive understanding of its molecular structure, tautomerism, and conformational preferences is paramount for the rational design of new therapeutic agents. While a complete experimental picture is yet to be fully elucidated, this guide has outlined the key structural features and provided a roadmap of the experimental and computational methodologies required for its thorough characterization. The interplay of its multiple functional groups and the resulting hydrogen bonding capabilities are likely to be the defining features of its chemical and biological behavior. Further research into this promising molecule is warranted to unlock its full potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Application of fragment screening by X-ray crystallography to the discovery of aminopyridines as inhibitors of beta-secretase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Amino-5-bromopyridine 97 13535-01-8 [sigmaaldrich.com]
- 4. 3-Amino-5-bromopyridine synthesis - chemicalbook [chemicalbook.com]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Fourier transform infrared spectrometer analysis and antimicrobial screening of ethanolic extract of Operculina terpathum from cholistan desert - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 3-Amino-5-bromopyridin-4-ol: A Technical Guide for Researchers
Introduction
3-Amino-5-bromopyridin-4-ol is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its trifunctional nature, featuring an amino group, a bromine atom, and a hydroxyl group on the pyridine scaffold, makes it a versatile building block for the synthesis of novel bioactive molecules.[1] Accurate structural elucidation and purity assessment are paramount for its application in synthetic chemistry and drug discovery pipelines. This guide provides an in-depth technical overview of the spectroscopic methodologies for the comprehensive characterization of this compound.
While publicly available experimental spectroscopic data for this compound is limited, this guide will leverage established principles of spectroscopy and data from analogous compounds to predict and interpret its spectral features. We will also provide robust, field-proven protocols for acquiring high-quality data.
The molecular structure of this compound is presented below, along with its key chemical identifiers.
Molecular Identity:
| Parameter | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 101084-20-2 | [2] |
| Molecular Formula | C₅H₅BrN₂O | [2] |
| Molecular Weight | 189.01 g/mol | [2] |
| InChI Key | DMZVRJHJGBNINH-UHFFFAOYSA-N | [2] |
digraph "3_Amino_5_bromopyridin_4_ol_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];// Define atom nodes with positions N1 [label="N", pos="0,1.2!"]; C2 [label="C", pos="1.2,0.6!"]; C3 [label="C", pos="1.2,-0.6!"]; C4 [label="C", pos="0,-1.2!"]; C5 [label="C", pos="-1.2,-0.6!"]; C6 [label="C", pos="-1.2,0.6!"];
// Define substituent nodes with positions NH2 [label=
2>, pos="2.4,-1.2!"] ; OH [label="OH", pos="0,-2.4!"]; Br [label="Br", pos="-2.4,-1.2!"]; H2[label="H", pos="2.1,1.1!"]; H6[label="H", pos="-2.1,1.1!"]; NH_H [label="H", pos="0,2.1!"];// Draw bonds C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; N1 -- C2;
// Draw substituent bonds C3 -- NH2; C4 -- OH; C5 -- Br; C2 -- H2; C6 -- H6; N1 -- NH_H;
// Add double bonds (approximated with color) C2 -- C3 [style=invis]; C4 -- C5 [style=invis]; C6 -- N1 [style=invis]; edge [color="#202124", style=bold]; C2 -- N1; C3 -- C4; C5 -- C6; }
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.
¹H NMR Spectroscopy: Predicted Analysis
The aromatic region of the ¹H NMR spectrum is expected to be simple, showing two distinct signals for the two protons on the pyridine ring. The amino (NH₂) and hydroxyl (OH) protons will likely appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent.
Predicted ¹H NMR Data:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-2 | ~7.5 - 7.8 | Doublet | ~2-3 | Deshielded by the adjacent nitrogen and influenced by the bromine at C5. |
| H-6 | ~7.8 - 8.1 | Doublet | ~2-3 | Deshielded by the adjacent nitrogen. |
| NH₂ | Variable (broad) | Singlet | - | Exchangeable protons. |
| OH | Variable (broad) | Singlet | - | Exchangeable proton. |
-
Causality of Predictions: The chemical shifts are predicted based on the electronic environment. The ring protons are in the aromatic region. The ortho-coupling between H-2 and H-6 is expected to be small. The exact positions of the NH₂ and OH peaks can be confirmed by D₂O exchange, which would cause these signals to disappear.
¹³C NMR Spectroscopy: Predicted Analysis
The ¹³C NMR spectrum will provide information about the carbon skeleton. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in singlets for each unique carbon atom.
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | ~140 - 145 | Attached to nitrogen, deshielded. |
| C-3 | ~135 - 140 | Attached to the amino group. |
| C-4 | ~155 - 160 | Attached to the hydroxyl group, significantly deshielded. |
| C-5 | ~105 - 110 | Attached to bromine, shielding effect of bromine. |
| C-6 | ~145 - 150 | Attached to nitrogen, deshielded. |
-
Expertise in Interpretation: The predicted chemical shifts are based on substituent effects on the pyridine ring. The carbon bearing the hydroxyl group (C-4) is expected to be the most downfield, while the carbon attached to the bromine (C-5) will be the most upfield due to the heavy atom effect. For authoritative data on typical chemical shifts of heterocyclic compounds, the University of Wisconsin's organic chemistry data collection is a valuable resource.[3]
Experimental Protocol for NMR Data Acquisition
A self-validating NMR protocol ensures reproducibility and accuracy.
Caption: Standard workflow for NMR analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its elemental composition.
Expected Mass Spectrum
For this compound, high-resolution mass spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) is recommended.
-
Molecular Ion Peak: The key feature will be the molecular ion peak cluster. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion will appear as two peaks of nearly equal intensity, separated by 2 m/z units.
-
[M+H]⁺ for C₅H₅⁷⁹BrN₂O: 188.9663
-
[M+H]⁺ for C₅H₅⁸¹BrN₂O: 190.9642
-
-
Fragmentation: Potential fragmentation pathways could involve the loss of CO, HCN, or the bromine radical, leading to smaller fragment ions that can help confirm the structure.
Predicted Mass Spectrometry Data:
| Adduct/Fragment | Calculated m/z | Rationale |
| [M+H]⁺ | 188.9663 / 190.9642 | Protonated molecular ion showing the isotopic pattern of bromine. |
| [M+Na]⁺ | 210.9482 / 212.9461 | Sodiated adduct, also showing the bromine isotopic pattern. |
These values are predicted and should be confirmed with experimental data. PubChemLite provides predicted collision cross-section data for various adducts, which can be useful in advanced mass spectrometry studies.[4]
Experimental Protocol for LC-MS Analysis
Caption: A typical workflow for LC-MS analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Predicted IR Absorption Bands
The IR spectrum of this compound will show characteristic absorption bands for its functional groups.
Predicted Major IR Peaks:
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| 3400 - 3200 | Strong, Broad | O-H and N-H | Stretching |
| 3100 - 3000 | Medium | Aromatic C-H | Stretching |
| ~1650 | Strong | C=O (from pyridone tautomer) | Stretching |
| 1620 - 1580 | Medium-Strong | N-H | Bending (scissoring) |
| 1550 - 1450 | Medium | C=C and C=N | Ring stretching |
| ~1250 | Medium | C-O | Stretching |
| ~1100 | Medium | C-N | Stretching |
| Below 800 | Medium-Strong | C-Br | Stretching |
-
Trustworthiness of Assignments: The presence of a strong, broad band in the 3400-3200 cm⁻¹ region is a reliable indicator of the O-H and N-H groups. The carbonyl (C=O) stretch is expected due to the tautomeric pyridone form. For comparison, the FTIR spectrum of the related compound 3-Amino-5-bromopyridine is available on PubChem and shows the characteristic N-H and aromatic C-H stretches.[5]
Experimental Protocol for ATR-IR Spectroscopy
Attenuated Total Reflectance (ATR) is a modern, convenient method for obtaining IR spectra of solid samples.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent like isopropanol and acquiring a background spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Cleaning: Clean the crystal thoroughly after the measurement.
Conclusion
References
interpreting the NMR spectrum of 3-Amino-5-bromopyridin-4-ol
An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectral Interpretation of 3-Amino-5-bromopyridin-4-ol
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the acquisition and interpretation of the Nuclear Magnetic Resonance (NMR) spectra of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the underlying chemical principles that govern the spectral features of this substituted pyridine. We will explore the critical role of tautomerism, predict spectral patterns based on substituent effects, detail a robust experimental protocol for data acquisition, and outline the application of advanced 2D NMR techniques for unambiguous structural elucidation. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment.
Foundational Analysis: Structure and Tautomerism
The interpretation of the NMR spectrum for this compound is not straightforward and is fundamentally dictated by its potential for tautomerism. As a 4-hydroxypyridine derivative, the molecule can exist in equilibrium between two forms: the pyridinol form (A) and the pyridone form (B).
The position of this equilibrium is highly dependent on factors such as solvent polarity and temperature. Generally, for 2- and 4-hydroxypyridines, the pyridone tautomer is significantly favored in both solution and the solid state.[1][2] This preference is attributed to the aromaticity retained in the pyridone form (via the nitrogen lone pair delocalization) and the thermodynamic stability of the amide-like functionality and the strong carbon-oxygen double bond.[1] Therefore, for the purpose of this guide, we will proceed with the assumption that the pyridone form (3-Amino-5-bromo-1H-pyridin-4-one) is the predominant species, particularly in a polar aprotic solvent like DMSO-d₆, which is the recommended solvent for analysis. We will, however, consider the spectral implications of the pyridinol form.
Predicting the ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to show signals for two aromatic protons and three exchangeable protons. The chemical shifts are governed by the electronic effects of the substituents on the pyridine ring.[3][4]
-
Amino (-NH₂ at C3): A strong electron-donating group (EDG) that shields ortho (C2, C4) and para (C6) positions.[5][6]
-
Bromo (-Br at C5): An electron-withdrawing group (EWG) through induction, which deshields adjacent protons.
-
Carbonyl (-C=O at C4): A strong EWG that deshields neighboring protons.
Predicted ¹H NMR Data (Pyridone Form)
| Proton | Predicted δ (ppm) | Multiplicity | Rationale |
| H-2 | 6.8 - 7.2 | Singlet (s) | Positioned ortho to the strongly donating -NH₂ group and meta to the -Br group. Expected to be the most upfield aromatic proton. |
| H-6 | 7.8 - 8.2 | Singlet (s) | Positioned ortho to the deshielding -Br group and meta to the strongly donating -NH₂ group. Expected to be significantly downfield. |
| -NH₂ | 4.5 - 5.5 | Broad Singlet (br s) | Exchangeable protons. Chemical shift is concentration and temperature-dependent. The broadness is due to quadrupole coupling with ¹⁴N and chemical exchange. |
| N-H | 10.0 - 12.0 | Broad Singlet (br s) | Exchangeable proton of the pyridone tautomer. The downfield shift is characteristic of amide-like N-H protons involved in hydrogen bonding. |
Note: Coupling between H-2 and H-6 (⁴JHH) is expected to be very small (<1 Hz) and may not be resolved, leading to the observation of singlets.
Predicting the ¹³C NMR Spectrum
The ¹³C NMR spectrum provides critical information about the carbon skeleton. The predicted chemical shifts are based on established substituent effects in pyridine systems.[4][7][8]
Predicted ¹³C NMR Data (Pyridone Form)
| Carbon | Predicted δ (ppm) | Rationale |
| C-2 | 135 - 145 | Influenced by the adjacent ring nitrogen and the ortho -NH₂ group. |
| C-3 | 120 - 130 | Carbon bearing the amino group. Shielded relative to other carbons. |
| C-4 | 170 - 180 | Carbonyl carbon. This signal is the most definitive indicator of the pyridone tautomer and will be significantly downfield. |
| C-5 | 95 - 105 | Carbon bearing the bromine atom. The direct attachment to bromine causes a notable upfield shift (the "heavy atom effect") relative to what might be expected from electronegativity alone. |
| C-6 | 145 - 155 | Influenced by the adjacent ring nitrogen and the ortho -Br group. Expected to be the most downfield of the sp² ring carbons (excluding C-4). |
Experimental Protocol for NMR Data Acquisition
Adherence to a rigorous, well-justified experimental protocol is essential for acquiring high-quality, reproducible data. The following steps are recommended for a standard 400 MHz spectrometer.[9][10]
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 20-25 mg of this compound for comprehensive 1D and 2D analysis. A lower amount (5-10 mg) is sufficient for ¹H NMR only.
-
Transfer the solid to a clean, dry NMR tube.
-
Add approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).
-
Causality: DMSO-d₆ is the solvent of choice because it readily dissolves the polar analyte and, crucially, its high boiling point and hydrogen bond accepting nature slow down the exchange rate of N-H and O-H protons, allowing them to be observed as distinct, albeit often broad, signals.[11]
-
Cap the tube and gently vortex or sonicate until the sample is fully dissolved.
-
-
Spectrometer Setup & 1D ¹H Acquisition:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of DMSO-d₆.
-
Perform automated or manual shimming to optimize magnetic field homogeneity, aiming for a narrow, symmetrical solvent peak.
-
Use a standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Set spectral width to cover a range of -1 to 13 ppm.
-
Acquire 16-64 scans with a relaxation delay (d1) of 2 seconds to ensure adequate relaxation of all protons.
-
-
1D ¹³C{¹H} Acquisition:
-
Use a standard proton-decoupled pulse program with Nuclear Overhauser Effect (NOE) enhancement (e.g., 'zgpg30' on Bruker systems).
-
Set spectral width to cover a range of 0 to 200 ppm.
-
Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio, especially for quaternary carbons. A relaxation delay of 2 seconds is standard.
-
Structural Verification with 2D NMR Spectroscopy
While 1D spectra provide the initial hypothesis, 2D NMR experiments are required for a self-validating and definitive structural proof.[12][13][14] The following workflow provides unambiguous assignments.
¹H-¹H COSY (Correlation Spectroscopy)
-
Purpose: To identify protons that are spin-spin coupled.
-
Expected Correlations: In this molecule, the primary value of COSY is to confirm the absence of strong coupling between H-2 and H-6. A very weak cross-peak might be observable, confirming their presence on the same ring system, but its absence would not be surprising.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To correlate protons directly to the carbons they are attached to (¹JCH).
-
Expected Correlations:
-
The proton signal at ~7.0 ppm (H-2) will show a cross-peak to the carbon signal at ~140 ppm (C-2).
-
The proton signal at ~8.0 ppm (H-6) will show a cross-peak to the carbon signal at ~150 ppm (C-6).
-
This experiment is the most reliable way to assign the protonated aromatic carbons.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify longer-range couplings between protons and carbons (typically ²JCH and ³JCH). This is the key experiment for assigning quaternary (non-protonated) carbons.
-
Expected Key Correlations:
-
H-2 will show correlations to:
-
C-4 (~175 ppm, ²JCH)
-
C-6 (~150 ppm, ⁴JCH, likely weak or absent)
-
C-3 (~125 ppm, ²JCH)
-
-
H-6 will show correlations to:
-
C-4 (~175 ppm, ²JCH)
-
C-5 (~100 ppm, ²JCH)
-
C-2 (~140 ppm, ⁴JCH, likely weak or absent)
-
-
N-H proton (~11.0 ppm) will show correlations to:
-
C-2 (~140 ppm)
-
C-6 (~150 ppm)
-
C-4 (~175 ppm)
-
-
-NH₂ protons (~5.0 ppm) may show correlations to C-3 and C-4 .
-
The observation of a strong correlation from both H-2 and H-6 to the carbonyl carbon at ~175 ppm would provide unequivocal evidence for the assigned structure and the dominance of the pyridone tautomer.
Conclusion
The NMR spectral interpretation of this compound is a multi-faceted process that hinges on a correct initial assessment of its tautomeric state. By predicting the ¹H and ¹³C spectra of the more stable pyridone form and employing a systematic workflow of 1D and 2D NMR experiments, an unambiguous and self-validated structural assignment can be achieved. The combination of COSY, HSQC, and particularly HMBC, provides the necessary connectivity data to confirm the placement of all substituents and assign all quaternary carbons, delivering a high-confidence result essential for research and development applications.
References
- 1. chemtube3d.com [chemtube3d.com]
- 2. chemtube3d.com [chemtube3d.com]
- 3. modgraph.co.uk [modgraph.co.uk]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. rsc.org [rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. emerypharma.com [emerypharma.com]
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-Amino-5-bromopyridin-4-ol
Abstract
This technical guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation pathways of 3-amino-5-bromopyridin-4-ol. While direct experimental data for this specific compound is not extensively published, this document synthesizes fundamental principles of mass spectrometry, fragmentation patterns of related heterocyclic and halogenated compounds, and theoretical mechanistic possibilities to offer a robust predictive framework. This guide is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation and characterization of novel chemical entities. We will explore fragmentation under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions, providing detailed mechanistic insights and visual representations of the expected fragmentation patterns.
Introduction to this compound and the Role of Mass Spectrometry
This compound is a substituted pyridine derivative with a molecular formula of C₅H₅BrN₂O and a monoisotopic mass of approximately 187.96 Da. Its structure, featuring an amino group, a bromine atom, and a hydroxyl group on a pyridine ring, makes it a versatile building block in medicinal chemistry and materials science. The presence of multiple functional groups and a heteroaromatic core suggests a rich and informative fragmentation pattern in mass spectrometry.
Mass spectrometry is an indispensable analytical technique in modern chemistry, providing critical information about the molecular weight and structure of a compound. By ionizing a molecule and analyzing the mass-to-charge ratio (m/z) of the resulting parent ion and its fragments, we can deduce its elemental composition and connectivity. For drug development professionals, understanding the fragmentation of a lead compound is crucial for metabolite identification, impurity profiling, and pharmacokinetic studies.
This guide will delve into the predicted fragmentation behavior of this compound, offering a foundational understanding for researchers working with this and structurally similar molecules.
Fundamental Principles of Mass Spectrometry Fragmentation
The fragmentation of a molecule in a mass spectrometer is not a random process. It is governed by the stability of the resulting ions and neutral losses. The ionization method plays a pivotal role in the extent of fragmentation.
-
Electron Ionization (EI): This "hard" ionization technique utilizes a high-energy electron beam to ionize the sample, leading to extensive fragmentation. The resulting mass spectrum is rich in fragment ions, providing a detailed structural fingerprint of the molecule.
-
Electrospray Ionization (ESI): This "soft" ionization technique is commonly coupled with liquid chromatography (LC-MS). ESI typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation, which is useful for determining the molecular weight. Tandem mass spectrometry (MS/MS) is then employed to induce and analyze fragmentation.
Key fragmentation reactions include:
-
Alpha (α)-cleavage: Bond cleavage adjacent to a heteroatom or functional group.
-
Inductive Cleavage: Cleavage driven by the electronegativity of a heteroatom.
-
Rearrangements: Intramolecular atom transfers, such as the McLafferty rearrangement, leading to characteristic neutral losses.
-
Loss of Small Stable Molecules: Elimination of molecules like H₂O, CO, HCN, and in this case, HBr.
Predicted Fragmentation Pathways of this compound
Electron Ionization (EI-MS) Fragmentation
Under EI conditions, this compound is expected to produce a prominent molecular ion peak (M⁺˙) with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The fragmentation will likely proceed through several key pathways initiated by the radical cation.
Initial Fragmentation Steps:
-
Loss of a Bromine Radical: A common fragmentation pathway for brominated aromatic compounds is the homolytic cleavage of the C-Br bond, resulting in the loss of a bromine radical (•Br). This would lead to a fragment ion at m/z 108.
-
Loss of Carbon Monoxide (CO): Pyridin-4-ol and its derivatives can undergo a characteristic loss of CO from the molecular ion. This would result in a fragment ion containing a five-membered ring.
-
Loss of Hydrocyanic Acid (HCN): Cleavage of the pyridine ring can lead to the elimination of HCN, a common neutral loss for pyridine-containing compounds.[1]
Proposed EI-MS Fragmentation Scheme:
Caption: Predicted EI-MS fragmentation of this compound.
Table 1: Predicted Major Fragment Ions in EI-MS of this compound
| m/z (⁷⁹Br/⁸¹Br) | Proposed Formula | Proposed Structure/Loss |
| 188/190 | [C₅H₅BrN₂O]⁺˙ | Molecular Ion (M⁺˙) |
| 160/162 | [C₄H₅BrN₂]⁺˙ | [M - CO]⁺˙ |
| 109 | [C₅H₆N₂O]⁺ | [M - Br]⁺ |
| 81 | [C₄H₅N₂]⁺ | [M - Br - CO]⁺ |
| 66 | [C₄H₄N]⁺ | [M - Br - CO - NH]⁺ |
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) Fragmentation
In positive-ion ESI, this compound will readily form a protonated molecule, [M+H]⁺, at m/z 189/191. Collision-induced dissociation (CID) of this precursor ion will likely initiate fragmentation through several pathways.
Key Fragmentation Pathways in ESI-MS/MS:
-
Loss of Ammonia (NH₃): Protonation can occur on the amino group, making it a good leaving group. The loss of ammonia (17 Da) is a common fragmentation for protonated primary amines.
-
Loss of Water (H₂O): The hydroxyl group can be eliminated as water (18 Da), particularly if protonation occurs on the hydroxyl oxygen.
-
Loss of Hydrobromic Acid (HBr): The elimination of HBr (80/82 Da) is a plausible pathway for brominated compounds, especially with adjacent functional groups that can facilitate the rearrangement.
-
Sequential Loss of CO and other small molecules: Similar to EI, the loss of CO from the protonated molecule or its fragments is expected.
Proposed ESI-MS/MS Fragmentation Scheme (Positive Ion Mode):
Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.
Table 2: Predicted Major Fragment Ions in ESI-MS/MS of this compound
| Precursor m/z (⁷⁹Br/⁸¹Br) | Fragment m/z (⁷⁹Br/⁸¹Br) | Neutral Loss | Proposed Loss |
| 189/191 | 172/174 | 17 | NH₃ |
| 189/191 | 171/173 | 18 | H₂O |
| 189/191 | 109 | 80/82 | HBr |
| 172/174 | 144/146 | 28 | CO |
| 171/173 | 143/145 | 28 | CO |
Experimental Protocols
To validate the predicted fragmentation patterns, the following experimental protocols are recommended.
Sample Preparation
-
Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).
-
For ESI-MS, dilute the stock solution to a final concentration of 1-10 µg/mL. The addition of a small amount of formic acid (0.1%) for positive ion mode or ammonium hydroxide (0.1%) for negative ion mode can enhance ionization.
-
For EI-MS, the sample can be introduced via a direct insertion probe or, if volatile enough, through a gas chromatograph.
Mass Spectrometry Analysis
Workflow for Mass Spectrometry Analysis:
Caption: General workflow for MS analysis of this compound.
Instrumentation Parameters (Suggested Starting Points):
-
ESI-MS/MS:
-
Ion Source: Electrospray Ionization (ESI)
-
Polarity: Positive
-
Capillary Voltage: 3.5-4.5 kV
-
Nebulizing Gas (N₂): 1.5-2.5 L/min
-
Drying Gas (N₂): 10-15 L/min, 300-350 °C
-
Collision Gas: Argon
-
Collision Energy: Ramped from 10-40 eV to observe the evolution of fragment ions.
-
-
EI-MS:
-
Ion Source: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 200-250 °C
-
Mass Range: m/z 40-250
-
Conclusion
The mass spectrometric fragmentation of this compound is predicted to be rich and informative, driven by the interplay of its amino, bromo, and hydroxyl functionalities on the pyridine core. Under EI, characteristic losses of bromine, carbon monoxide, and hydrocyanic acid are anticipated. In ESI-MS/MS, the protonated molecule is expected to fragment via the loss of small neutral molecules such as ammonia, water, and hydrobromic acid. The presence of bromine provides a distinct isotopic signature that aids in the identification of bromine-containing fragments. The predictive framework and experimental guidelines presented in this document serve as a valuable resource for the structural characterization of this compound and related compounds in various scientific and industrial applications.
References
A Guide to Determining the Thermodynamic Properties of 3-Amino-5-bromopyridin-4-ol for Pharmaceutical Research
Introduction: The Critical Role of Thermodynamics in Drug Development
In the landscape of pharmaceutical development, the journey from a promising molecule to a viable drug candidate is paved with rigorous scientific evaluation. Among the most critical parameters assessed are the thermodynamic properties of the active pharmaceutical ingredient (API). These properties govern a compound's stability, solubility, and bioavailability, directly influencing its efficacy and safety profile. 3-Amino-5-bromopyridin-4-ol, a heterocyclic compound with potential applications in medicinal chemistry, is no exception. A thorough understanding of its thermodynamic characteristics is not merely academic; it is a fundamental prerequisite for its advancement in the drug development pipeline.
Key Thermodynamic Properties and Their Significance
A complete thermodynamic profile of this compound is essential for its development. The following table summarizes the key properties and their importance in a pharmaceutical context.
| Thermodynamic Property | Symbol/Unit | Significance in Drug Development |
| Melting Point | Tm (°C or K) | An indicator of purity and lattice energy. Affects formulation strategies, such as melt granulation and hot-melt extrusion. |
| Enthalpy of Fusion | ΔHfus (kJ/mol) | The energy required to melt the solid. Relates to the strength of intermolecular forces in the crystal lattice and influences solubility.[1] |
| Thermal Stability | Td (°C) | The temperature at which the compound begins to decompose. Crucial for determining safe storage and handling conditions, and for assessing stability during manufacturing processes.[2][3] |
| Aqueous Solubility | S (mg/mL or mol/L) | A primary determinant of a drug's bioavailability. Poor solubility can lead to low absorption and limited therapeutic effect.[4][5][6] |
| Dissociation Constant | pKa | Describes the ionization state of the molecule at different pH values. This affects its solubility, absorption, and interaction with biological targets.[7] |
| Enthalpy of Formation | ΔHf° (kJ/mol) | A measure of the compound's intrinsic stability. Can be used in computational models to predict reaction energies and potential degradation pathways.[8][9][10] |
Experimental Determination of Thermodynamic Properties
Melting Point and Enthalpy of Fusion by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is the gold-standard technique for determining the melting point and enthalpy of fusion of a crystalline solid.[1][11][12] It measures the difference in heat flow between a sample and a reference as a function of temperature.
Causality of Experimental Choices: A controlled heating rate (e.g., 10 °C/min) is chosen to ensure thermal equilibrium within the sample, allowing for accurate determination of the onset of melting.[13] An inert atmosphere (e.g., nitrogen) is used to prevent oxidative degradation of the sample at elevated temperatures.
Experimental Protocol:
-
Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.
-
Crimp the pan with a lid to ensure good thermal contact.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate of 10 °C/min from room temperature to a temperature well above the expected melting point (e.g., 250 °C) under a nitrogen purge of 50 mL/min.
-
Record the heat flow as a function of temperature. The melting point is determined as the extrapolated onset temperature of the endothermic melting peak, and the area under the peak corresponds to the enthalpy of fusion.[14]
Caption: Workflow for DSC analysis of this compound.
Thermal Stability by Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[2][3][15] This is crucial for determining the decomposition temperature and assessing the overall thermal stability of this compound.
Causality of Experimental Choices: A linear heating rate allows for the identification of specific temperatures at which mass loss occurs. The analysis is typically run in an inert atmosphere (nitrogen) to study thermal decomposition, and in an oxidative atmosphere (air) to assess oxidative stability.[16]
Experimental Protocol:
-
Place 5-10 mg of this compound onto a tared TGA sample pan.
-
Place the pan onto the TGA balance.
-
Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a heating rate of 10 °C/min.
-
Maintain a constant flow of nitrogen gas (50 mL/min) over the sample.
-
Record the mass of the sample as a function of temperature. The onset of significant mass loss indicates the decomposition temperature.
Caption: Workflow for TGA analysis of this compound.
Aqueous Solubility Determination
The "shake-flask" method is a traditional and reliable technique for determining equilibrium solubility.[17]
Causality of Experimental Choices: Using a buffer solution (e.g., phosphate-buffered saline, PBS) at a physiological pH (e.g., 7.4) is critical for understanding the solubility in a biologically relevant medium.[4] The system is agitated for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium between the solid and dissolved compound is reached.
Experimental Protocol:
-
Add an excess amount of solid this compound to a vial containing a known volume of PBS (pH 7.4).
-
Seal the vial and place it in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours.
-
After equilibration, withdraw a sample of the supernatant and filter it through a 0.45 µm filter to remove any undissolved solid.
-
Dilute the filtered solution with an appropriate solvent.
-
Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
pKa Determination by Potentiometric Titration
The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a compound like this compound with both an amino group (basic) and a hydroxyl group (acidic), determining the pKa values is essential. Potentiometric titration is a precise method for this determination.[7]
Causality of Experimental Choices: Titrating a solution of the compound with a strong acid and a strong base allows for the determination of the pH at which the functional groups are 50% ionized. This inflection point in the titration curve corresponds to the pKa.
Experimental Protocol:
-
Dissolve a known amount of this compound in deionized water or a co-solvent system if solubility is low.
-
Calibrate a pH meter with standard buffer solutions.
-
Slowly titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) while recording the pH after each addition.
-
In a separate experiment, titrate a fresh solution of the compound with a standardized solution of a strong base (e.g., 0.1 M NaOH), again recording the pH.
-
Plot the pH versus the volume of titrant added. The pKa values are determined from the midpoint of the buffer regions of the titration curve.
Computational Determination of Enthalpy of Formation
For properties that are difficult to measure experimentally, such as the enthalpy of formation, computational chemistry provides a powerful alternative. Density Functional Theory (DFT) is a widely used method for calculating the thermodynamic properties of molecules.[18][19][20]
Causality of Methodological Choices: Isodesmic reactions are used in computational chemistry to accurately predict the enthalpy of formation of a target molecule.[9][10] This method relies on a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides. This conservation of bond types leads to a cancellation of errors in the quantum chemical calculations, resulting in a more accurate prediction of the enthalpy of formation.
Computational Protocol (Conceptual):
-
Construct an isodesmic reaction involving this compound and simpler, well-characterized molecules (e.g., pyridine, bromobenzene, aniline, phenol).
-
Optimize the 3D structures of all molecules in the reaction using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-311++G**).[9]
-
Calculate the electronic energies and thermal corrections for each optimized structure to obtain their gas-phase enthalpies.
-
Calculate the enthalpy of the isodesmic reaction (ΔHrxn) from the computed enthalpies of the reactants and products.
-
Use the calculated ΔHrxn and the known experimental enthalpies of formation for the reference compounds to determine the enthalpy of formation of this compound.
Conclusion
The thermodynamic characterization of this compound is a critical step in evaluating its potential as a pharmaceutical candidate. While specific experimental data may be sparse, a systematic application of the well-established techniques outlined in this guide—DSC, TGA, shake-flask solubility, and potentiometric titration—will yield the necessary data for a comprehensive thermodynamic profile. Furthermore, computational methods like DFT can provide valuable insights into properties such as the enthalpy of formation. By understanding the "why" behind each experimental choice and adhering to rigorous protocols, researchers can confidently and accurately define the thermodynamic landscape of this molecule, paving the way for informed decisions in the drug development process.
References
- 1. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 2. tainstruments.com [tainstruments.com]
- 3. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 4. lifechemicals.com [lifechemicals.com]
- 5. rheolution.com [rheolution.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. atct.anl.gov [atct.anl.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enthalpy of Formation of Polycyclic Aromatic Hydrocarbons and Heterocyclic Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 12. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 13. scielo.br [scielo.br]
- 14. youtube.com [youtube.com]
- 15. torontech.com [torontech.com]
- 16. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 17. lup.lub.lu.se [lup.lub.lu.se]
- 18. Thermodynamics Theoretical Investigation for Synthesis of Pyridine from Pyrylium Salt using Density Functional Theory | Jurnal Kartika Kimia [jkk.unjani.ac.id]
- 19. jkk.unjani.ac.id [jkk.unjani.ac.id]
- 20. researchgate.net [researchgate.net]
An Initial Literature Review on 3-Amino-5-bromopyridin-4-ol: A Key Building Block Awaiting Exploration
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide serves as an initial literature review on the chemical compound 3-Amino-5-bromopyridin-4-ol. Despite its confirmed commercial availability and intriguing molecular architecture, a comprehensive review of publicly accessible scientific literature and patent databases reveals a notable scarcity of detailed information regarding its synthesis, reactivity, and specific applications. This document, therefore, aims to consolidate the available information, highlight the current knowledge gaps, and provide a scientifically grounded perspective on its potential utility, drawing parallels from closely related chemical structures.
Core Identity and Physicochemical Properties
This compound is a heterocyclic compound featuring a pyridine ring substituted with an amino group at the 3-position, a bromine atom at the 5-position, and a hydroxyl group at the 4-position. This trifunctional nature suggests its potential as a versatile building block in organic synthesis.
| Property | Value | Source |
| CAS Number | 101084-20-2 | [1] |
| Molecular Formula | C₅H₅BrN₂O | [1] |
| Molecular Weight | 189.01 g/mol | [1] |
| Appearance | Solid (form not specified in available literature) | [1] |
| SMILES | Nc1cncc(Br)c1O | [1] |
| InChI | 1S/C5H5BrN2O/c6-3-1-8-2-4(7)5(3)9/h1-2H,7H2,(H,8,9) | [1] |
Synthesis of this compound: An Uncharted Territory
A thorough search of scientific databases and patent literature did not yield a specific, detailed, and reproducible synthesis protocol for this compound. This represents a significant knowledge gap for researchers interested in utilizing this compound. However, by examining the synthesis of related substituted pyridin-4-ols and aminobromopyridines, we can infer potential synthetic strategies.
A plausible, though unverified, synthetic route could involve a multi-step process starting from a readily available pyridine derivative. The introduction of the required amino, bromo, and hydroxyl functionalities would likely involve a carefully planned sequence of reactions such as nitration, bromination, reduction, and potentially nucleophilic aromatic substitution or rearrangement.
The synthesis of the isomeric, and more extensively studied, 3-Amino-5-bromopyridine often involves the bromination of 3-aminopyridine or the Hofmann rearrangement of 5-bromonicotinamide[3]. These methods, however, do not incorporate the 4-hydroxyl group.
The general synthesis of substituted pyridin-4-ols can be challenging and is an active area of research. The following diagram illustrates a conceptual pathway that could be explored for the synthesis of this compound, based on known pyridine chemistry.
Caption: A conceptual workflow for the synthesis of this compound.
It is crucial to emphasize that this is a hypothetical pathway and would require significant experimental validation and optimization.
Potential Reactivity and Applications in Drug Discovery
The true potential of this compound lies in its trifunctional nature, which presents multiple reaction sites for further chemical modifications. The amino group can act as a nucleophile or be transformed into various other functional groups. The bromine atom is a prime site for cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. The hydroxyl group can undergo O-alkylation, O-acylation, or be converted into a leaving group for nucleophilic substitution.
This versatility makes this compound a highly attractive, yet underutilized, scaffold in medicinal chemistry. Its isomeric counterpart, 3-Amino-5-bromopyridine, is a well-established building block in the synthesis of pharmaceuticals targeting neurological disorders and cancer[4]. It is plausible that this compound could serve a similar role, with the added 4-hydroxyl group potentially influencing solubility, metabolic stability, and target binding interactions.
The following diagram illustrates the potential reaction sites on the this compound molecule.
Caption: Key reactive sites of this compound.
The strategic functionalization of these sites could lead to the generation of novel compound libraries for high-throughput screening in drug discovery programs.
Safety and Handling
According to supplier safety data, this compound is classified as acutely toxic if swallowed (GHS07)[1]. Standard laboratory safety protocols should be strictly followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion and Future Outlook
This compound represents a chemical entity with significant untapped potential. While its commercial availability provides access to this building block, the lack of published, detailed experimental data on its synthesis and reactivity presents a clear opportunity for original research. The development of a robust and scalable synthesis protocol would be a valuable contribution to the field of heterocyclic chemistry. Furthermore, the exploration of its utility as a scaffold in medicinal chemistry could lead to the discovery of novel therapeutic agents. This initial review underscores the need for further investigation into the fundamental chemistry and applications of this promising, yet enigmatic, molecule.
References
A Technical Guide to the Physicochemical Properties and Stability Profile of 3-Amino-5-bromopyridin-4-ol
Introduction
3-Amino-5-bromopyridin-4-ol (CAS No. 101084-20-2) is a substituted pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. As a trifunctional heterocyclic building block, it incorporates an amino group, a bromine atom, and a hydroxyl group on a pyridine scaffold. This unique arrangement of functional groups offers versatile reaction handles for the synthesis of complex, biologically active molecules. Understanding the fundamental physical characteristics and stability profile of this compound is paramount for its effective utilization in drug discovery, process development, and formulation science.
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. It further outlines a systematic, field-proven approach to rigorously evaluate its stability under various stress conditions, ensuring the development of robust and reliable chemical entities and final products. The methodologies described herein are designed to be self-validating, reflecting best practices in chemical research and development.
Section 1: Core Physicochemical Characteristics
A precise understanding of a compound's physical properties is the foundation of its application. These characteristics influence solubility, dissolution rate, crystallinity, and reactivity.
Molecular and Physical Properties
The key identifiers and physicochemical properties of this compound are summarized below. It is critical to note that while some data is available from commercial suppliers, other key experimental values such as pKa and precise solubility are not widely published and require experimental determination.
| Property | Value / Description | Source(s) |
| Chemical Name | This compound | [1] |
| Synonyms | 3-Amino-5-bromo-4-hydroxypyridine, 3-amino-5-bromo-1H-pyridin-4-one | [1] |
| CAS Number | 101084-20-2 | [1] |
| Molecular Formula | C₅H₅BrN₂O | [1] |
| Molecular Weight | 189.01 g/mol | [1] |
| Appearance | Light brown to gray solid | [1] |
| Melting Point | 230 °C (with decomposition) | [1] |
| Boiling Point | 434.6 ± 45.0 °C (Predicted) | [1] |
| pKa | 3.51 ± 0.23 (Predicted) | [1] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2–8 °C | [1] |
Structural Considerations: Tautomerism
A critical feature of 4-hydroxypyridines is their existence in equilibrium with their pyridone tautomers.[2] For this compound, this equilibrium is between the ol form (4-hydroxypyridine) and the one form (pyridin-4-one).
In polar solvents and the solid state, the pyridone form is generally favored due to its aromatic character and the stability conferred by the strong carbonyl (C=O) bond.[2][3] This is a crucial consideration for analytical characterization, as spectroscopic data will reflect the predominant tautomeric form under the measurement conditions. The presence of both amino and bromo substituents can further influence this equilibrium.
Spectroscopic Profile: A Predictive Overview
While specific spectra for this exact molecule are not publicly available, its structure allows for the prediction of key spectroscopic features. Experimental verification is essential.
-
¹H NMR: Protons on the pyridine ring are expected to appear in the aromatic region. The chemical shifts will be influenced by the electronic effects of the three different substituents. The protons of the amino group (-NH₂) and the hydroxyl group (-OH) will appear as broad signals, and their positions can be solvent-dependent.
-
¹³C NMR: The spectrum will show five distinct signals for the carbon atoms of the pyridine ring. The carbon bearing the hydroxyl/carbonyl group will be significantly downfield.
-
FT-IR: Key vibrational bands will confirm the presence of functional groups. Expected peaks include N-H stretching for the amino group, O-H stretching for the hydroxyl group (if in the ol form), C=O stretching (around 1640-1660 cm⁻¹) for the amide-like pyridone tautomer, and C-Br stretching in the fingerprint region.
-
UV-Vis Spectroscopy: The molecule is expected to show strong UV absorption due to the substituted aromatic pyridine system. The λ_max will be sensitive to pH and solvent polarity, a property that can be leveraged for pKa determination.
Section 2: Stability Profile and Degradation Pathway Analysis
The stability of a chemical entity dictates its shelf-life, storage requirements, and compatibility with other substances. For pyridine derivatives, degradation can be initiated by hydrolysis, oxidation, and photolysis.
Intrinsic Stability and Recommended Handling
Based on supplier recommendations and the chemical nature of the compound, this compound should be handled with specific precautions. The recommended storage condition is under an inert atmosphere at refrigerated temperatures (2–8 °C).[1] This implies sensitivity to atmospheric oxygen and/or moisture, and potentially thermal lability over extended periods at room temperature. The amino and hydroxyl groups make the molecule susceptible to oxidation, which can often be catalyzed by light and trace metals.
Predicted Degradation Pathways
Understanding potential degradation routes is the first step in designing comprehensive stability studies. For this molecule, the following pathways are plausible:
-
Oxidative Degradation: The electron-rich pyridine ring, activated by both an amino and a hydroxyl group, is a prime target for oxidation. This can lead to the formation of N-oxides, colored polymeric impurities, or even ring-opening products.
-
Hydrolytic Degradation: While the core pyridine ring is generally stable to hydrolysis, extreme pH conditions (strong acid or base) at elevated temperatures could potentially promote reactions. The stability of related pyridine derivatives is often lowest in alkaline media.
-
Photodegradation: Aromatic bromine compounds are known to be susceptible to photolytic cleavage of the C-Br bond, a process known as reductive debromination.[4][5] Exposure to UV light could lead to the formation of 3-Amino-pyridin-4-ol and other related photoproducts. The nucleophilic reaction at the bromine-substituted carbon is a primary photodegradation pathway.[4]
The following diagram illustrates these potential degradation routes.
Caption: Predicted degradation pathways for this compound.
Section 3: Experimental Protocols for Stability Assessment
A forced degradation study is an essential, systematic investigation into the stability of a compound. It serves two primary purposes: to elucidate degradation pathways and to develop a stability-indicating analytical method capable of separating the intact compound from all potential degradation products. The following protocols are based on the International Council for Harmonisation (ICH) guidelines.
Protocol: Development of a Stability-Indicating HPLC Method
Rationale: A robust, validated High-Performance Liquid Chromatography (HPLC) method is the cornerstone of any stability study. It must be able to quantify the parent compound and resolve it from all process impurities and degradation products. Reverse-phase HPLC is the most common and versatile choice for this type of molecule.
Methodology:
-
Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) as it provides good retention for moderately polar compounds.
-
Mobile Phase Selection:
-
Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid in Water. The acidic modifier ensures sharp peak shapes by suppressing the ionization of the basic amino group and pyridine nitrogen.
-
Mobile Phase B: Acetonitrile or Methanol.
-
-
Initial Gradient Development:
-
Run a broad gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution time of the parent compound.
-
Inject a mixture of the parent compound and samples from preliminary stress tests (see Section 3.2) to observe the retention times of degradation products.
-
-
Method Optimization:
-
Adjust the gradient slope to maximize the resolution between the parent peak and the nearest-eluting impurity peak.
-
Optimize flow rate (typically 1.0 mL/min) and column temperature (e.g., 30 °C) to improve peak shape and run time.
-
-
Detection: Use a Photodiode Array (PDA) detector. This is a critical component of a self-validating system. It allows for the assessment of peak purity across all stress samples, ensuring that the parent peak is not co-eluting with a degradant. It also provides UV spectra of new peaks, offering clues to their identity.
-
Validation: Once optimized, the method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Protocol: Forced Degradation (Stress Testing)
Rationale: By subjecting the compound to conditions more severe than accelerated storage, we can rapidly generate potential degradation products and test the resolving power of our analytical method. A target degradation of 5-20% is ideal; it is enough to detect and identify degradants without destroying the sample.
Methodology:
For each condition, a stock solution of this compound (e.g., 1 mg/mL in a suitable solvent like methanol or acetonitrile-water mixture) is prepared. A control sample (stored at 2-8 °C, protected from light) is analyzed alongside the stressed samples.
-
Acidic Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 0.1 M HCl.
-
Heat the mixture at 60 °C for 24 hours.
-
At timed intervals (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, dilute to a suitable concentration, and analyze by HPLC.
-
-
Basic Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.
-
Maintain at 60 °C for 24 hours.
-
At timed intervals, withdraw an aliquot, neutralize with 0.1 M HCl, dilute, and analyze. Based on literature for similar compounds, degradation may be rapid.
-
-
Oxidative Degradation:
-
To 1 mL of stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature for 24 hours, protected from light.
-
Analyze at timed intervals.
-
-
Thermal Degradation:
-
Place a small amount of the solid compound in a vial.
-
Heat in an oven at 80 °C for 7 days.
-
Periodically, dissolve a portion of the solid, dilute, and analyze.
-
-
Photostability:
-
Expose both the solid compound and a solution (e.g., 0.1 mg/mL) to a light source conforming to ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).
-
A parallel control sample should be wrapped in aluminum foil to shield it from light.
-
Analyze the samples after the exposure period.
-
The following diagram outlines the comprehensive workflow for stability assessment.
References
Strategic Analysis of the Reactivity Sites of 3-Amino-5-bromopyridin-4-ol: A Guide for Synthetic Chemists and Drug Development Professionals
An In-depth Technical Guide
Abstract: 3-Amino-5-bromopyridin-4-ol is a multifunctional heterocyclic compound that serves as a versatile scaffold in the synthesis of high-value molecules for the pharmaceutical and materials science sectors. The strategic arrangement of an amino, a bromo, and a hydroxyl group on an electron-deficient pyridine core presents a complex but predictable reactivity landscape. This guide provides a detailed analysis of the molecule's electronic architecture and steric factors to delineate the reactivity of each potential site. We will explore the causality behind its selective transformations, offering field-proven insights into its behavior in key synthetic reactions, including nucleophilic substitutions, electrophilic aromatic substitutions, and transition metal-catalyzed cross-coupling reactions. This document is intended to serve as a foundational resource for researchers, enabling the rational design of synthetic routes and the efficient development of novel chemical entities.
Core Concepts: Understanding the Electronic Architecture
The reactivity of any molecule is fundamentally governed by the distribution of its electron density and the stability of its potential reaction intermediates. In this compound, a delicate interplay of inductive and resonance effects from its substituents modulates the inherent electron-deficient nature of the pyridine ring.
-
Pyridine Ring: The nitrogen atom is more electronegative than carbon, resulting in a dipole moment and a general deactivation of the ring towards electrophilic attack compared to benzene. The nitrogen lone pair also imparts basicity.
-
Amino Group (-NH₂ at C3): This is a powerful electron-donating group (+M effect) that significantly increases electron density on the ring, particularly at the ortho (C2, C4) and para (C6) positions.
-
Hydroxyl Group (-OH at C4): As a pyridin-4-ol, it exists in tautomeric equilibrium with its pyridin-4(1H)-one form. In the -ol form, it is also a strong electron-donating group (+M effect), further activating the ring. This group is also acidic and can be deprotonated to form a nucleophilic phenoxide-like species.
-
Bromo Group (-Br at C5): This substituent has a dual electronic nature. It is electron-withdrawing via induction (-I effect) but electron-donating through resonance (+M effect). Its primary synthetic utility, however, lies in its ability to act as an excellent leaving group in cross-coupling reactions.
The cumulative effect of the -NH₂ and -OH groups makes the pyridine ring electron-rich and thus susceptible to electrophilic attack, while the C-Br bond and the amino group provide orthogonal sites for nucleophilic and cross-coupling chemistry.
A Site-by-Site Analysis of Reactivity
Based on the electronic and structural properties, we can identify five primary sites of potential reactivity, each offering a distinct avenue for synthetic modification.
Table 1: Summary of Potential Reactivity Sites
| Reactivity Site | Position | Nature of Reactivity | Common Transformations |
| Amino Group | C3 | Nucleophilic | Acylation, Sulfonylation, Alkylation, Diazotization |
| Bromo Group | C5 | Cross-Coupling Handle | Suzuki, Buchwald-Hartwig, Sonogashira, Heck |
| Pyridine Ring | C2, C6 | Electrophilic Substitution | Halogenation, Nitration, Sulfonation |
| Hydroxyl Group | C4 | Nucleophilic / Acidic | O-Alkylation (Etherification), O-Acylation |
| Pyridine Nitrogen | N1 | Basic / Nucleophilic | N-Alkylation (Quaternization), N-Oxidation |
Diagram 1: Reactivity Map of this compound
Caption: A visual summary of the primary reactivity sites.
In-Depth Mechanistic Considerations and Protocols
The Bromo Group: The Gateway to Complexity
The carbon-bromine bond at the C5 position is arguably the most powerful synthetic handle on the molecule. It is an ideal substrate for a multitude of palladium-catalyzed cross-coupling reactions, which are foundational to modern drug discovery for their reliability and broad scope.
Causality: The oxidative addition of a low-valent palladium(0) complex into the C-Br bond is the key initiating step of the catalytic cycle. While the pyridine ring is electron-rich, the C5 position is not as activated as the 2- or 4-positions, making this site highly selective for cross-coupling over direct nucleophilic aromatic substitution (SNAr).[1]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the synthesis of a 5-aryl derivative.
-
Objective: To form a new carbon-carbon bond at the C5 position by coupling with an arylboronic acid.
-
Self-Validation: The reaction progress can be reliably monitored by TLC or LC-MS, with the disappearance of the starting material and the appearance of a new, less polar spot corresponding to the product. Complete consumption of the boronic acid (visualized with a potassium permanganate stain) is also a key indicator.
-
Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), potassium carbonate (K₂CO₃, 2.5 equiv.), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) via syringe. The reaction concentration is typically 0.1 M with respect to the limiting reagent.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction's progress every 1-2 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
-
The Amino Group: A Versatile Nucleophile
The primary amine at C3 is a potent nucleophile and a site for introducing diversity or for protection during multi-step syntheses.
Causality: The lone pair of electrons on the nitrogen is readily available to attack electrophiles. Its reactivity can be modulated by the reaction conditions (e.g., addition of a non-nucleophilic base like triethylamine to scavenge acid byproducts).
Experimental Protocol: N-Acetylation (Protection)
-
Objective: To protect the amino group as an acetamide, which reduces its nucleophilicity and basicity, preventing it from interfering in subsequent reactions.
-
Self-Validation: The formation of the amide can be confirmed by IR spectroscopy (appearance of a strong C=O stretch around 1650-1680 cm⁻¹) and by a downfield shift of the adjacent aromatic proton in ¹H NMR spectroscopy.
-
Methodology:
-
Dissolution: Dissolve this compound (1.0 equiv.) in dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask. Add triethylamine (Et₃N, 1.5 equiv.).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reagent: Add acetyl chloride (1.1 equiv.) dropwise with stirring. A white precipitate of triethylamine hydrochloride will form.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Quenching & Work-up: Carefully add water to quench any remaining acetyl chloride. Transfer the mixture to a separatory funnel, add more DCM, and separate the layers.
-
Purification: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine. Dry over Na₂SO₄, filter, and evaporate the solvent to yield the N-acetylated product, which can often be used without further purification.
-
The Pyridine Ring: Site for Electrophilic Aromatic Substitution
The strong activating effects of the -NH₂ and -OH groups make the ring susceptible to electrophilic attack, primarily at the C2 and C6 positions. Evidence from similar systems, such as the iodination of 3-amino-5-bromopyridine which occurs at the C2 position, supports this prediction.[2]
Causality: The electron-donating groups stabilize the positively charged intermediate (the sigma complex or arenium ion) formed during electrophilic attack, lowering the activation energy for substitution at the ortho and para positions. The C2 position is ortho to the amino group, while the C6 position is para. The precise regioselectivity will depend on the specific electrophile and reaction conditions.
Visualizing Experimental and Logical Workflows
Diagram 2: Generalized Suzuki Coupling Workflow
Caption: A step-by-step workflow for a typical Suzuki cross-coupling experiment.
Concluding Remarks for the Practicing Scientist
This compound is a molecule of significant synthetic potential, characterized by a set of orthogonal reactive sites. The C5-bromo group serves as a reliable anchor for building molecular complexity via cross-coupling chemistry. The C3-amino group provides a robust site for nucleophilic reactions, allowing for derivatization or protection. Finally, the electron-rich pyridine core, activated by both the amino and hydroxyl groups, is primed for electrophilic substitution at its C2 and C6 positions. A thorough understanding of these competing and complementary reactivities is paramount for any chemist aiming to incorporate this valuable scaffold into a synthetic program. The protocols and principles outlined in this guide provide a solid, experimentally grounded framework for the rational design and successful execution of such synthetic endeavors.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Novel Derivatives from 3-Amino-5-bromopyridin-4-ol
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of novel derivatives from the versatile starting material, 3-Amino-5-bromopyridin-4-ol. This trifunctional scaffold, possessing amino, bromo, and hydroxyl groups, offers multiple reaction sites for chemical modification, making it a valuable building block in medicinal chemistry and materials science.[1][2] This guide details proven methodologies for N-acylation, palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, and highlights the causality behind experimental choices to ensure scientific integrity and reproducibility. Detailed, step-by-step protocols, data presentation in tabular format, and visual diagrams of workflows are provided to facilitate the efficient synthesis of a diverse library of novel compounds.
Introduction: The Strategic Importance of this compound
The this compound scaffold is a key intermediate in the synthesis of a wide range of biologically active molecules.[1] Its unique arrangement of functional groups—a nucleophilic amino group, a versatile bromine atom amenable to cross-coupling, and a phenolic hydroxyl group—allows for selective and sequential modifications. This trifunctionality is highly sought after in drug discovery for the generation of compound libraries with diverse pharmacophores. Derivatives of aminopyridines have shown a broad spectrum of pharmacological activities, including their use as kinase inhibitors, central nervous system agents, and anti-inflammatory drugs.[3][4][5][6] The strategic derivatization of this core structure can lead to the discovery of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles.
Synthetic Strategies for Derivatization
The derivatization of this compound can be approached through several key synthetic transformations. The choice of reaction depends on the desired final compound and the reactivity of the coupling partners. Below, we discuss three primary and highly effective strategies: N-acylation of the amino group, Suzuki-Miyaura coupling at the bromine position, and Buchwald-Hartwig amination, also at the bromine position.
N-Acylation of the 3-Amino Group
Direct acylation of the amino group is a fundamental transformation to introduce a variety of substituents, thereby modulating the electronic and steric properties of the molecule. This reaction is typically straightforward and can be achieved under mild conditions.[7]
Causality of Experimental Choices:
-
Acylating Agent: The choice of acylating agent (e.g., acid chlorides, anhydrides) is dictated by its reactivity and the desired amide product. Acid chlorides are generally more reactive but may require a base to scavenge the HCl byproduct.
-
Base: A non-nucleophilic base, such as triethylamine or pyridine, is often employed to neutralize the acid generated during the reaction, driving the equilibrium towards product formation.
-
Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to avoid side reactions with the acylating agent.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base.[8][9][10] This reaction is highly valued for its functional group tolerance and broad substrate scope.
Causality of Experimental Choices:
-
Palladium Catalyst: A variety of Pd(0) and Pd(II) catalysts can be used. Pd(PPh₃)₄ and Pd(dppf)Cl₂ are common choices, with the ligand playing a crucial role in the catalytic cycle.
-
Base: An inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is essential for the transmetalation step of the catalytic cycle. The choice of base can significantly impact the reaction yield.[9]
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used to dissolve both the organic and inorganic reagents. Degassing the solvent is critical to prevent the oxidation of the Pd(0) catalyst.[11]
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, coupling the aryl bromide with a primary or secondary amine.[12][13] This reaction has become a staple in medicinal chemistry for the synthesis of arylamines.[13]
Causality of Experimental Choices:
-
Palladium Catalyst and Ligand: The choice of palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a phosphine ligand (e.g., BINAP, Xantphos) is critical for an efficient reaction. The ligand stabilizes the palladium center and facilitates the reductive elimination step.[14]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required to deprotonate the amine and form the palladium-amido complex.
-
Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are necessary to prevent quenching of the strong base and deactivation of the catalyst.
Experimental Protocols
General Protocol for N-Acylation
Workflow for N-Acylation
Caption: General workflow for the N-acylation of this compound.
Materials:
-
This compound (1.0 eq)
-
Acyl chloride (1.1 eq)
-
Triethylamine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound in anhydrous DCM, add triethylamine.
-
Cool the mixture to 0°C in an ice bath.
-
Add the acyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography.
General Protocol for Suzuki-Miyaura Cross-Coupling
Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.0 eq)
-
Aryl boronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Potassium carbonate (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction vessel, combine this compound, the aryl boronic acid, and potassium carbonate.
-
Add the 1,4-dioxane/water solvent mixture.
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Add the palladium catalyst under an argon atmosphere.
-
Heat the reaction mixture at 80-100°C for 6-12 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate and purify the residue by column chromatography.
General Protocol for Buchwald-Hartwig Amination
Workflow for Buchwald-Hartwig Amination
Caption: General workflow for the Buchwald-Hartwig amination reaction.
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
BINAP (0.04 eq)
-
Sodium tert-butoxide (1.4 eq)
-
Toluene, anhydrous
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a Schlenk flask, combine this compound, the amine, and sodium tert-butoxide.
-
Evacuate and backfill the flask with argon (repeat three times).
-
Add anhydrous toluene, followed by Pd₂(dba)₃ and BINAP under an argon atmosphere.
-
Heat the reaction mixture at 90-110°C for 12-24 hours, monitoring by TLC or LC-MS.
-
Cool the mixture to room temperature and dilute with diethyl ether.
-
Wash the mixture with brine, dry the organic layer over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate and purify the crude product by column chromatography.[14]
Data Presentation: Representative Examples
The following table summarizes expected outcomes for the synthesis of representative derivatives. Yields are approximate and may vary based on the specific substrate and reaction optimization.
| Reaction Type | Starting Material | Reagent | Product | Typical Yield (%) |
| N-Acylation | This compound | Benzoyl chloride | N-(5-bromo-4-hydroxypyridin-3-yl)benzamide | 85-95% |
| Suzuki Coupling | This compound | Phenylboronic acid | 3-Amino-5-phenylpyridin-4-ol | 70-85% |
| Buchwald-Hartwig | This compound | Morpholine | 3-Amino-5-(morpholin-4-yl)pyridin-4-ol | 60-80% |
Conclusion
The synthetic protocols detailed in this application note provide a robust foundation for the derivatization of this compound. By leveraging N-acylation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination, researchers can efficiently generate a diverse range of novel molecules. The rationale behind the selection of reagents and conditions has been explained to empower scientists to troubleshoot and adapt these methods for their specific research goals. These strategies are anticipated to accelerate the discovery and development of new chemical entities in pharmaceuticals and other fields.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the pharmacological actions of some new 4-aminopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 6. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 7. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Notes & Protocols: The Strategic Use of 3-Amino-5-bromopyridin-4-ol in Modern Medicinal Chemistry
Introduction: Unveiling a Privileged Scaffold
In the landscape of contemporary drug discovery, the identification and utilization of "privileged scaffolds" — molecular frameworks capable of binding to multiple biological targets with high affinity — is a cornerstone of efficient medicinal chemistry. 3-Amino-5-bromopyridin-4-ol is an exemplar of such a scaffold. Its inherent structural and electronic properties make it a highly valuable building block, particularly in the design of targeted therapies like kinase inhibitors.[1][2]
This guide provides an in-depth analysis of the strategic advantages of incorporating this compound into drug design campaigns. We will explore the molecular interactions that underpin its efficacy, detail robust synthetic protocols for its derivatization, and present a framework for its application in developing next-generation therapeutics.
The Rationale: Why this compound?
The utility of this scaffold is rooted in a combination of three key features: its hydrogen bonding capability, its synthetic tractability, and its physicochemical properties.
The Power of the "Hinge-Binding" Motif
Protein kinases, a critical class of drug targets, possess a conserved "hinge" region in their ATP-binding site.[3] Effective kinase inhibitors often form specific hydrogen bonds with this hinge, displacing ATP and inhibiting enzyme function. The 3-amino-4-hydroxypyridine core of our title compound is an exceptional mimic of the adenine portion of ATP.
-
Hydrogen Bond Donor (HBD): The exocyclic 3-amino group.
-
Hydrogen Bond Acceptor (HBA): The pyridine ring nitrogen (N1).
-
Hydrogen Bond Donor (HBD): The 4-hydroxyl group.
This specific arrangement allows for a powerful three-point hydrogen bond interaction with the kinase hinge, providing a strong anchor for the inhibitor and contributing significantly to binding affinity.[4][5] The presence of multiple hydrogen bonding sites enhances the potential for strong and specific interactions between the designed molecule and its biological target.[6]
Synthetic Versatility: The Bromine Handle
The bromine atom at the 5-position is a critical feature for synthetic elaboration. It serves as a versatile functional handle for introducing a wide array of substituents via palladium-catalyzed cross-coupling reactions.[2] This allows medicinal chemists to:
-
Explore Chemical Space: Systematically modify the molecule to probe interactions with the solvent-exposed region of the binding pocket.
-
Optimize ADME Properties: Tune physicochemical properties like solubility, lipophilicity, and metabolic stability.
-
Enhance Potency and Selectivity: Introduce groups that form additional favorable interactions with the target protein.
The two most common and powerful transformations are the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation).[7][8][9]
Physicochemical and Structural Data
A clear understanding of a building block's fundamental properties is essential for experimental design.
| Property | Value | Source |
| Chemical Name | This compound | --INVALID-LINK--[10] |
| CAS Number | 101084-20-2 | --INVALID-LINK--[11] |
| Molecular Formula | C₅H₅BrN₂O | --INVALID-LINK--[11] |
| Molecular Weight | 189.01 g/mol | --INVALID-LINK--[11] |
| Appearance | Solid | --INVALID-LINK--[11] |
| SMILES | Nc1cncc(Br)c1O | --INVALID-LINK--[11] |
| InChI Key | DMZVRJHJGBNINH-UHFFFAOYSA-N | --INVALID-LINK--[11] |
Core Synthetic Protocols
The following protocols provide robust starting points for the derivatization of this compound. Researchers should note that optimization may be necessary for specific substrates. The presence of the free hydroxyl and amino groups may influence reactivity compared to simpler analogs like 3-amino-5-bromopyridine, potentially requiring adjustments to the choice of base or protection strategies in certain cases.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol details the palladium-catalyzed coupling of an arylboronic acid to the 5-position of the pyridine ring. This reaction is a cornerstone of modern synthetic chemistry for creating biaryl structures.[7]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Base: Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq)[7][12]
-
Inert gas (Nitrogen or Argon)
-
Reaction vessel (Schlenk flask or microwave vial)
Procedure (Conventional Heating):
-
Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed. This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst followed by the degassed solvent system.
-
Reaction: Stir the mixture vigorously and heat to 85-95 °C. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude material by flash column chromatography on silica gel.[13]
-
Characterization: Confirm the structure and purity of the final product using NMR and MS analysis.
Microwave-Assisted Variant: For accelerated reaction times, microwave irradiation is highly effective.[7] Combine reagents in a microwave vial, seal, and irradiate at 120-150 °C for 10-30 minutes. The work-up and purification steps remain the same.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol enables the synthesis of arylamines by coupling primary or secondary amines at the 5-position.[8][9] The choice of ligand is crucial and often depends on the specific amine coupling partner.
Materials:
-
This compound (1.0 eq)
-
Amine coupling partner (1.1-1.5 eq)
-
Palladium source: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01-0.05 eq)
-
Phosphine Ligand: e.g., (±)-BINAP or a more advanced Buchwald ligand like XPhos (1.2-2.4x Pd)
-
Base: Sodium tert-butoxide (NaOᵗBu) (1.4-2.0 eq). Note: NaOᵗBu is a strong, moisture-sensitive base and must be handled under inert conditions.
-
Solvent: Anhydrous, degassed toluene or 1,4-dioxane
-
Inert gas (Nitrogen or Argon)
-
Schlenk tube or sealed vial
Procedure:
-
Setup: In a glovebox or under a stream of inert gas, add the palladium source, the phosphine ligand, and the base to a dry reaction vessel.
-
Reagent Addition: Add this compound, the amine, and the anhydrous solvent.
-
Reaction: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring until the starting material is consumed (as determined by TLC or LC-MS). The catalytic cycle involves oxidative addition, amine coordination, deprotonation, and reductive elimination to form the C-N bond and regenerate the catalyst.[8][9]
-
Work-up: Cool the reaction to room temperature. Dilute with a solvent like diethyl ether or ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
-
Characterization: Confirm the identity and purity of the desired arylamine product by NMR and MS.
Conclusion and Future Outlook
This compound represents a strategically sound starting point for the design of potent and selective inhibitors, particularly for the kinase family of enzymes. Its pre-organized hydrogen bonding array provides a high-affinity anchor to the protein hinge, while its synthetically tractable bromine handle allows for extensive optimization of pharmacological properties. The protocols outlined in this guide provide a reliable foundation for chemists to unlock the full potential of this valuable scaffold, paving the way for the discovery of novel clinical candidates.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Medicinal Chemist’s Guide to Molecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kubinyi.de [kubinyi.de]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. CAS 101084-20-2 | this compound - Synblock [synblock.com]
- 11. 3-アミノ-5-ブロモピリジン-4-オール AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
3-Amino-5-bromopyridin-4-ol as a key building block in synthesis
An in-depth guide to leveraging 3-Amino-5-bromopyridin-4-ol, a trifunctional heterocyclic compound, as a strategic building block in the synthesis of novel chemical entities. This document provides insights into its synthesis, characterization, and versatile applications, particularly in the fields of medicinal chemistry and materials science.
Introduction: The Strategic Value of Polysubstituted Pyridines
Polysubstituted pyridine scaffolds are integral to modern drug discovery and agrochemical research. Their unique electronic properties and ability to engage in hydrogen bonding make them privileged structures in bioactive molecules.[1] this compound is a particularly noteworthy building block, offering three distinct, orthogonally addressable functional groups: a nucleophilic amino group, a hydroxyl group, and a bromine atom amenable to a wide range of cross-coupling reactions. This trifunctional nature allows for the systematic and divergent synthesis of complex molecular libraries from a single, versatile core.
While literature specifically detailing the applications of this compound is emerging, its structural motifs are present in numerous patented compounds. The principles governing its reactivity can be robustly inferred from the well-established chemistry of related compounds like 3-amino-5-bromopyridine.[2] This guide provides both established protocols for analogous structures and expert-driven, proposed methodologies for the direct utilization of this compound.
Physicochemical & Spectroscopic Profile
A thorough understanding of a building block's fundamental properties is critical for its effective use. The key physicochemical and predicted spectroscopic data for this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | 3-amino-5-bromo-1H-pyridin-4-one | [3] |
| Molecular Formula | C₅H₅BrN₂O | [3] |
| Molecular Weight | 189.01 g/mol | [4] |
| Monoisotopic Mass | 187.95853 Da | [3] |
| Predicted XlogP | 0.6 | [3] |
| CAS Number | 21560634 (CID) | [3] |
Expected Spectroscopic Signatures:
-
¹H NMR (DMSO-d₆): Protons on the pyridine ring are expected to appear as distinct singlets or doublets, with chemical shifts influenced by the electron-donating amino and hydroxyl groups and the electron-withdrawing bromine. The amine and hydroxyl protons will be visible as broad singlets, exchangeable with D₂O.
-
¹³C NMR (DMSO-d₆): Five distinct carbon signals are expected, with the carbon atoms attached to bromine (C5), nitrogen (C3), and oxygen (C4) showing characteristic shifts.
-
FTIR (KBr Pellet): Key stretches will include N-H and O-H bands (typically broad, ~3200-3500 cm⁻¹), C=O stretching from the pyridinone tautomer (~1640 cm⁻¹), and C-Br stretching in the fingerprint region.
Proposed Synthetic Pathway
The synthesis of this compound can be logically approached from commercially available pyridin-4-ol derivatives. The following diagram outlines a proposed, high-level synthetic workflow based on established heterocyclic chemistry principles, such as electrophilic aromatic substitution and reduction of a nitro group.
References
experimental protocol for Suzuki coupling with 3-Amino-5-bromopyridin-4-ol
An Application Guide for the Suzuki-Miyaura Coupling of 3-Amino-5-bromopyridin-4-ol
Introduction: The Strategic Importance of Substituted Pyridinols
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its capacity to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction between an organoboron species and an organic halide is a cornerstone in the synthesis of biaryl and hetero-biaryl scaffolds, which are prevalent in medicinally important compounds.[4]
This guide focuses on a particularly valuable and challenging substrate: This compound . This trifunctional heterocyclic compound is a key building block in pharmaceutical research. The presence of amino, hydroxyl, and bromo groups on a pyridine ring offers multiple points for diversification, making it an attractive starting material for the construction of complex drug candidates.[5] However, these same functional groups introduce significant challenges to the standard Suzuki-Miyaura protocol, necessitating a carefully optimized approach for successful coupling. As a Senior Application Scientist, this document provides a detailed protocol grounded in mechanistic understanding and field-proven strategies to overcome these challenges.
Core Challenges: Navigating the Reactivity of Aminopyridinols
Successfully coupling this compound requires an understanding of its unique electronic and coordinating properties. Low yields or reaction failures with unprotected aminopyridines are common and can be attributed to several factors.[6]
-
Catalyst Inhibition: The primary challenge stems from the Lewis basic nitrogen atoms of both the pyridine ring and the exocyclic amino group.[7][8] These lone pairs can coordinate to the palladium catalyst, leading to the formation of stable, off-cycle complexes that inhibit or completely deactivate the catalyst, thereby halting the catalytic cycle.
-
Electronic Deactivation: The strong electron-donating nature of the amino group increases the electron density of the pyridine ring, which can decrease the reactivity of the carbon-bromine bond towards the initial, rate-limiting oxidative addition step.[6][9]
-
Substrate Tautomerism: The "pyridin-4-ol" moiety exists in equilibrium with its pyridin-4(1H)-one tautomer. This can affect the substrate's solubility and electronic properties, further complicating reactivity.
-
Side Reactions: Like many Suzuki couplings, this reaction is susceptible to common side reactions, including:
-
Protodeboronation: The hydrolysis of the boronic acid coupling partner back to the corresponding arene, a process often accelerated by the base.[6]
-
Homocoupling: The coupling of two boronic acid molecules, which is often promoted by the presence of oxygen.[6]
-
Dehalogenation: The replacement of the bromine atom with hydrogen, which can be caused by hydride sources in the reaction mixture.[6][7]
-
The protocol outlined below is specifically designed to mitigate these issues through the rational selection of catalyst, ligand, base, and reaction conditions.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. A fundamental understanding of this mechanism is crucial for troubleshooting and optimization. The cycle comprises three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][10][11]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aminopyridinol. This is often the rate-determining step and results in a Pd(II) complex.[11]
-
Transmetalation: The organic group is transferred from the boron atom to the palladium center. This step requires activation of the organoboron species by a base, which forms a more nucleophilic "ate" complex, facilitating the transfer.[3][11][12]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2][11]
Recommended Experimental Protocol
This protocol is designed to maximize yield and reproducibility by employing a modern catalyst system known to be effective for challenging heteroaryl couplings.[6][7][13]
Reagents and Materials
| Reagent/Material | Role | Typical Molar Eq. | Notes |
| This compound | Starting Material (Aryl Halide) | 1.0 | Ensure purity. May have limited solubility. |
| Arylboronic Acid or Pinacol Ester | Coupling Partner | 1.2 - 1.5 | Pinacol esters are recommended to minimize protodeboronation. If using a boronic acid, ensure it is of high quality. |
| Palladium(II) Acetate (Pd(OAc)₂) | Palladium Pre-catalyst | 0.02 (2 mol%) | A common and effective Pd(II) source that is reduced in situ to the active Pd(0) species. |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | Ligand | 0.04 (4 mol%) | A bulky, electron-rich Buchwald phosphine ligand crucial for preventing catalyst inhibition and promoting efficient coupling of challenging substrates.[7][13] |
| Potassium Phosphate, tribasic (K₃PO₄) | Base | 3.0 | A moderately strong inorganic base effective for this substrate class.[4][7] Ensures sufficient activation of the boronic acid for transmetalation. |
| 1,4-Dioxane | Solvent (Organic Phase) | ~0.1 M solution | Anhydrous grade is recommended. Must be thoroughly degassed. |
| Water | Solvent (Aqueous Phase) | (e.g., 10:1 Dioxane:H₂O) | Deionized and thoroughly degassed. The presence of water is often beneficial for the transmetalation step. |
| Nitrogen or Argon Gas | Inert Atmosphere | N/A | Essential to prevent oxidation of the Pd(0) catalyst and to minimize oxygen-driven homocoupling of the boronic acid.[6] |
| Anhydrous Sodium or Magnesium Sulfate | Drying Agent | N/A | For work-up. |
| Silica Gel | Stationary Phase | N/A | For chromatographic purification. |
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid or ester (1.5 eq), and potassium phosphate (3.0 eq).[7]
-
Catalyst Addition: In a separate vial, pre-mix the palladium(II) acetate (0.02 eq) and SPhos ligand (0.04 eq) in a small amount of the reaction solvent. Add this catalyst mixture to the main reaction flask.
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three to five times to ensure all oxygen is removed.[7][10]
-
Solvent Addition: Add the degassed 1,4-dioxane and degassed water via syringe. A common solvent ratio is 4:1 to 10:1 dioxane/water.[1][4] The final concentration of the limiting reagent should be around 0.1 M.
-
Reaction: Place the sealed flask in a preheated oil bath at 90-100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][7] The reaction is typically complete within 8-24 hours. Look for the consumption of the starting aminopyridinol.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate or another suitable organic solvent (e.g., 20 mL per 1 mmol of starting material).
-
Extraction: Transfer the mixture to a separatory funnel. Wash with water and then with brine.[7][10] Extract the aqueous layer again with the organic solvent to ensure full recovery of the product.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[7][10]
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to isolate the desired product.[4][7]
-
Characterization: Characterize the purified product using standard analytical techniques (NMR, MS, etc.) to confirm its identity and purity.
Optimization and Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Catalyst inhibition/deactivation.[6] | 1. Switch Ligand: If SPhos is ineffective, try other bulky, electron-rich ligands like XPhos or RuPhos.[6] 2. Increase Catalyst Loading: Modestly increase loading to 3-5 mol%.[6] |
| Insufficient temperature. | Increase the reaction temperature to 110 °C (reflux in dioxane). | |
| Protodeboronation of Boronic Acid | Boronic acid instability; presence of water. | 1. Use Boronic Esters: Switch to the corresponding pinacol or MIDA boronate ester, which are more stable to hydrolysis.[6] 2. Anhydrous Conditions: Run the reaction under strictly anhydrous conditions if possible. |
| Dehalogenation of Starting Material | Presence of hydride sources; catalyst side reaction. | 1. Avoid Certain Solvents: Ensure solvents like alcohols are not used if dehalogenation is a problem.[6] 2. Optimize Time: Shorter reaction times may minimize this side reaction. |
| Homocoupling of Boronic Acid | Presence of oxygen; incomplete reduction of Pd(II) pre-catalyst. | 1. Rigorous Degassing: Ensure the reaction mixture and solvents are thoroughly degassed.[6][7] 2. Use a Pd(0) Source: Consider using a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[6] |
Alternative Protocol: Microwave Irradiation
For rapid optimization and library synthesis, microwave-assisted heating can dramatically reduce reaction times from hours to minutes.[4]
-
Combine all reagents (aminopyridinol, boronic ester, base, catalyst, ligand) in a microwave-safe vial.
-
Add the chosen solvent system.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate at a set temperature (e.g., 120-150 °C) for 10-30 minutes.[4]
-
Cool, work-up, and purify as described in the conventional heating protocol.
Representative Data
While specific data for this compound is not widely published, the following table, based on results for a close structural analog (5-bromo-2-methylpyridin-3-amine), provides an indication of expected yields with various arylboronic acids under optimized conditions.[1]
| Entry | Arylboronic Acid | Expected Yield (%) |
| 1 | Phenylboronic acid | 85-95% |
| 2 | 4-Methoxyphenylboronic acid | 80-90% |
| 3 | 4-Chlorophenylboronic acid | 75-85% |
| 4 | 3-Thiopheneboronic acid | 70-80% |
| 5 | 2-Naphthylboronic acid | 80-90% |
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Conduct all operations in a well-ventilated fume hood.
-
Reagent Handling:
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and can be irritants. Handle under an inert atmosphere.
-
Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle with appropriate precautions.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
The Suzuki-Miyaura coupling of this compound is a challenging yet highly rewarding transformation. The key to success lies in overcoming the inherent tendency of the substrate to inhibit the palladium catalyst. By employing a robust catalyst system composed of a palladium source and a bulky, electron-rich phosphine ligand such as SPhos, in conjunction with a suitable base and carefully controlled inert conditions, researchers can effectively synthesize a diverse array of valuable 3-amino-5-aryl-pyridin-4-ol derivatives for applications in drug discovery and materials science.
References
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
Application Notes & Protocols: Strategic Use of 3-Amino-5-bromopyridin-4-ol in the Synthesis of Novel Kinase Inhibitors
Introduction: The Quest for Specificity in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, represent one of the most critical classes of drug targets in modern medicine, particularly in oncology and immunology.[1][2] The development of small molecule kinase inhibitors has revolutionized treatment paradigms, yet achieving high potency while maintaining selectivity across the highly conserved human kinome remains a formidable challenge.[3] The design of successful inhibitors often relies on the use of "privileged scaffolds"—core molecular frameworks that are predisposed to bind effectively to the ATP-binding site.[2][4]
The 3-amino-5-bromopyridin-4-ol core has emerged as a trifunctional and highly valuable building block for this purpose. Its intrinsic chemical architecture is ideally suited for anchoring within the kinase hinge region, the conserved backbone that connects the N- and C-lobes of the kinase domain.[4][5] This scaffold provides three distinct and orthogonally addressable points for chemical modification, enabling a systematic exploration of the surrounding chemical space to achieve desired potency and selectivity profiles. This guide provides an in-depth analysis of this scaffold's utility and detailed protocols for its application in kinase inhibitor synthesis.
The this compound Scaffold: A Privileged Hinge-Binder
The efficacy of the aminopyridinol scaffold stems from its ability to form multiple, stabilizing hydrogen bonds with the kinase hinge region, mimicking the interactions of the natural adenine moiety of ATP.[4]
-
Pyridine Nitrogen (N1): Acts as a primary hydrogen bond acceptor from the backbone NH of a conserved hinge residue (e.g., Cys in many kinases).[5]
-
Exocyclic Amino Group (C3-NH₂): Serves as a hydrogen bond donor to the backbone carbonyl of a hinge residue located upstream.[4]
-
Hydroxyl Group (C4-OH): This feature is critical. It can function as either a hydrogen bond donor or acceptor, providing an additional anchor point that can significantly enhance binding affinity and modulate selectivity.
-
Bromo Group (C5-Br): Provides a robust and reliable synthetic handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions. This position is typically solvent-exposed, allowing for the installation of larger fragments to target unique sub-pockets outside the conserved ATP-binding site, a key strategy for achieving inhibitor selectivity.[3][6]
This combination of a potent hinge-binding motif with versatile synthetic vectors makes this compound a powerful starting point for the generation of diverse chemical libraries aimed at kinase drug discovery.
Key Synthetic Transformations and Protocols
The strategic value of the 5-bromo substituent is realized through palladium-catalyzed cross-coupling reactions, which are cornerstones of modern medicinal chemistry for their reliability and broad functional group tolerance.[7][8]
Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is the premier method for installing new aryl or heteroaryl moieties at the 5-position of the pyridine ring, creating biaryl structures common in kinase inhibitors.[7][9] This reaction is favored for its mild conditions and the stability and low toxicity of its boronic acid reagents.[9]
Causality Behind Protocol Choices:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a versatile and commercially available Pd(0) source effective for a wide range of aryl bromides.[7]
-
Base: A base, such as potassium phosphate or carbonate, is essential for the activation of the boronic acid. It forms a more nucleophilic boronate species ("ate complex"), which facilitates the critical transmetalation step with the palladium(II) center.[9][10]
-
Solvent: A biphasic system like 1,4-dioxane and water is commonly used. The organic solvent solubilizes the heteroaryl halide and catalyst, while the aqueous phase dissolves the inorganic base and facilitates the formation of the active boronate species.[7]
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Materials & Reagents
| Reagent/Material | Role | Typical Quantity (Molar Eq.) |
| This compound | Substrate | 1.0 |
| Arylboronic Acid | Coupling Partner | 1.2 - 1.5 |
| Tetrakis(triphenylphosphine)palladium(0) | Pd(0) Catalyst | 0.05 - 0.10 |
| Potassium Phosphate (K₃PO₄) | Base | 2.0 - 3.0 |
| 1,4-Dioxane / Water (4:1) | Solvent System | ~0.1 M concentration |
| Nitrogen or Argon Gas | Inert Atmosphere | N/A |
Step-by-Step Procedure:
-
To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).[7]
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Seal the flask, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Through a septum, add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water per 1 mmol of the limiting reagent).[7]
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-16 hours. Alternatively, for microwave-assisted synthesis, heat to 120-150 °C for 10-30 minutes.[7]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired 5-aryl-3-aminopyridin-4-ol product.
Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination
As an alternative to C-C bond formation, the Buchwald-Hartwig amination allows for the introduction of primary or secondary amines at the 5-position.[8][11] This reaction is invaluable for creating scaffolds where a nitrogen linkage is required to probe specific interactions or to modulate physicochemical properties like solubility.[12]
Causality Behind Protocol Choices:
-
Catalyst/Ligand System: Modern Buchwald-Hartwig reactions rely on a combination of a palladium source (like Pd₂(dba)₃) and a sterically hindered, electron-rich phosphine ligand (like XPhos).[13] The bulky ligand promotes the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is highly active in the oxidative addition step. It also facilitates the final, often rate-limiting, reductive elimination step.[11]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is typically required. Its role is to deprotonate the amine after it coordinates to the palladium(II) center, forming the key palladium-amido intermediate that precedes reductive elimination.[13]
-
Solvent: Anhydrous, non-protic solvents such as toluene or dioxane are essential to prevent quenching of the strong base and interference with the catalytic cycle.[13]
Caption: General workflow for the Buchwald-Hartwig amination reaction.
Materials & Reagents
| Reagent/Material | Role | Typical Quantity (Molar Eq.) |
| This compound | Substrate | 1.0 |
| Primary or Secondary Amine | Coupling Partner | 1.2 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Palladium Source | 0.02 (i.e., 2 mol% Pd) |
| XPhos | Phosphine Ligand | 0.04 (i.e., 4 mol%) |
| Sodium tert-butoxide (NaOt-Bu) | Base | 1.4 |
| Toluene or Dioxane (Anhydrous) | Solvent | ~0.1 M concentration |
| Nitrogen or Argon Gas | Inert Atmosphere | N/A |
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).[13]
-
Seal the flask and replace the atmosphere with an inert gas by evacuating and backfilling three times.
-
Under the inert atmosphere, add the base (e.g., NaOt-Bu, 1.4 eq) and this compound (1.0 eq).[13]
-
Add the anhydrous, degassed solvent (e.g., toluene) via syringe to achieve a concentration of ~0.1-0.2 M.
-
Finally, add the amine coupling partner (1.2 eq) to the reaction mixture via syringe.
-
Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring for 6-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.[14]
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Structure-Activity Relationship (SAR) and Logic Flow
The this compound scaffold is a platform for systematic SAR exploration. By modifying the C3-amino and C5 positions, researchers can fine-tune the inhibitor's properties. For instance, in the development of Leucine-rich repeat kinase 2 (LRRK2) inhibitors, a key target in Parkinson's disease, similar aminopyridine cores have been optimized to enhance brain penetrance and cellular potency.[1][6][15]
Caption: Logic flow for SAR exploration using the aminopyridinol scaffold.
-
Vector 1 (C5-Position): Decoration at this position via Suzuki coupling allows for the introduction of large, flat aromatic systems or complex heterocycles. This is a primary strategy for differentiating inhibitors against various kinases, as the external solvent-facing regions are less conserved than the ATP-binding pocket itself.
-
Vector 2 (C3-Position): The exocyclic amino group can be acylated or further functionalized. This allows for the addition of smaller groups that can form additional hydrogen bonds or van der Waals interactions with residues near the hinge, which can significantly enhance potency.
By combining modifications at both positions, a large and diverse chemical library can be rapidly synthesized from a single, high-value starting material, accelerating the hit-to-lead optimization process in drug discovery.
References
- 1. The design and development of LRRK2 inhibitors as novel therapeutics for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scaffold mining of kinase hinge binders in crystal structure database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of selective LRRK2 inhibitors guided by computational analysis and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinase hinge binding scaffolds and their hydrogen bond patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How Ligands Interact with the Kinase Hinge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The design and SAR of a novel series of 2-aminopyridine based LRRK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. The design and development of LRRK2 inhibitors as novel therapeutics for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Utilization of 3-Amino-5-bromopyridin-4-ol in Agrochemical Synthesis
Introduction: The Pyridine Scaffold in Modern Agrochemicals and the Potential of 3-Amino-5-bromopyridin-4-ol
The pyridine ring is a privileged scaffold in the development of modern agrochemicals, forming the core of numerous successful herbicides, fungicides, and insecticides.[1][2] Its unique electronic properties and ability to engage in various biological interactions have made it a cornerstone for the design of novel active ingredients. Substituted pyridines, in particular, offer a rich chemical space for derivatization, allowing for the fine-tuning of biological activity, selectivity, and physicochemical properties.
While a vast body of literature exists on the synthesis and application of various pyridine-based intermediates, specific, publicly available protocols for the direct use of This compound (CAS: 101084-20-2) in the synthesis of commercialized agrochemicals are limited. However, its trifunctional nature—possessing an amino group, a bromine atom, and a hydroxyl group—makes it a highly versatile and potentially valuable building block for the synthesis of novel agrochemical candidates.[3][4] The strategic positioning of these functional groups allows for a multitude of selective chemical transformations.
This document serves as a detailed application note and a set of predictive protocols for researchers, scientists, and professionals in agrochemical development. We will explore the inherent reactivity of this compound and propose a plausible, multi-step synthetic pathway to a novel agrochemical scaffold. The protocols provided are based on established principles of organic synthesis and analogous transformations reported for similar pyridine derivatives.
Physicochemical Properties and Safety Information
A thorough understanding of the starting material is paramount for successful synthesis. Below is a summary of the key properties of this compound.
| Property | Value | Reference |
| CAS Number | 101084-20-2 | [4] |
| Molecular Formula | C₅H₅BrN₂O | [4] |
| Molecular Weight | 189.01 g/mol | [4] |
| Appearance | Solid | [4] |
| InChI Key | DMZVRJHJGBNINH-UHFFFAOYSA-N | [4] |
Safety Information: this compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Predicted Reactivity and Synthetic Strategy
The chemical behavior of this compound is dictated by its three functional groups. The amino and hydroxyl groups are nucleophilic and can undergo acylation, alkylation, and other substitutions. The bromine atom, attached to an electron-deficient pyridine ring, is susceptible to nucleophilic aromatic substitution and, more importantly, can participate in various palladium-catalyzed cross-coupling reactions. The relative reactivity of these sites can be controlled by judicious choice of reagents and reaction conditions.
Our proposed synthetic strategy leverages this differential reactivity to construct a hypothetical herbicidal lead compound. The overall workflow is depicted below.
Protocols for the Synthesis of a Hypothetical Pyridine-Based Agrochemical
The following protocols detail a hypothetical, yet chemically sound, pathway for the synthesis of a novel agrochemical candidate from this compound.
Protocol 1: Selective O-Alkylation of this compound
Rationale: The hydroxyl group of this compound is expected to be more acidic and therefore more readily deprotonated than the amino group. This allows for selective alkylation at the oxygen atom under basic conditions. This step introduces a key structural motif found in many commercial herbicides.
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Alkyl halide (e.g., ethyl iodide) (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound and anhydrous DMF.
-
Stir the mixture until the starting material is fully dissolved.
-
Add anhydrous potassium carbonate to the solution.
-
Add the alkyl halide dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired O-alkylated product.
Expected Outcome: A white to off-white solid, Intermediate 1 . The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Selective N-Acylation of Intermediate 1
Rationale: With the hydroxyl group protected as an ether, the amino group is now the most nucleophilic site available for acylation. This step introduces an amide functionality, another common feature in bioactive molecules.
Reaction Scheme:
Materials:
-
Intermediate 1 (1.0 eq)
-
Acyl chloride (e.g., acetyl chloride) (1.1 eq)
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve Intermediate 1 in anhydrous DCM in a dry round-bottom flask under an inert atmosphere.
-
Add anhydrous pyridine to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the acyl chloride dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the N-acylated product.
Expected Outcome: A crystalline solid, Intermediate 2 . Characterization by ¹H NMR, ¹³C NMR, and mass spectrometry is recommended.
Protocol 3: Suzuki Cross-Coupling of Intermediate 2
Rationale: The bromine atom on the pyridine ring provides a handle for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions. The Suzuki coupling is a robust and versatile method for introducing aryl or heteroaryl substituents, which can significantly impact biological activity.
Reaction Scheme:
Materials:
-
Intermediate 2 (1.0 eq)
-
Arylboronic acid (e.g., 4-fluorophenylboronic acid) (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 eq)
-
Sodium carbonate (Na₂CO₃), aqueous solution (2 M) (2.0 eq)
-
Toluene/Ethanol mixture (3:1)
Procedure:
-
In a round-bottom flask, combine Intermediate 2, the arylboronic acid, and the palladium catalyst.
-
Add the toluene/ethanol solvent mixture, followed by the aqueous sodium carbonate solution.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 8-12 hours under an inert atmosphere. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the final compound.
Expected Outcome: The final product, a potential agrochemical candidate. Full characterization by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry, and elemental analysis is essential.
Data Summary Table
| Step | Reactants | Key Reagents | Solvent | Temp (°C) | Time (h) | Hypothetical Yield |
| 1 | This compound, Alkyl halide | K₂CO₃ | DMF | 60 | 4-6 | 75-85% |
| 2 | Intermediate 1, Acyl chloride | Pyridine | DCM | 0 to RT | 2-4 | 80-90% |
| 3 | Intermediate 2, Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Toluene/Ethanol | Reflux | 8-12 | 60-75% |
Conclusion and Future Perspectives
Researchers are encouraged to use these protocols as a starting point for their own investigations. The final products from such synthetic routes should be subjected to biological screening to evaluate their potential as herbicides, fungicides, or insecticides. Further optimization of reaction conditions and exploration of different building blocks in each step will undoubtedly lead to the discovery of new and effective agrochemical solutions.
References
- 1. Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Fungicidal Activity Evaluation of Novel Triazole Thione/Thioether Derivatives Containing a Pyridylpyrazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-AMINO-5-BROMO-PYRIDIN-4-OL | 101084-20-2 [chemicalbook.com]
- 4. This compound AldrichCPR 101084-20-2 [sigmaaldrich.com]
Synthesis of 3-Amino-5-bromopyridin-4-ol: An Application Note and Detailed Protocol
For: Researchers, scientists, and drug development professionals
This document provides a comprehensive guide to the multi-step synthesis of 3-Amino-5-bromopyridin-4-ol, a valuable heterocyclic building block in medicinal chemistry and materials science. The protocol herein is a proposed synthetic route based on established chemical transformations of pyridine derivatives. Each step is detailed with theoretical rationale, practical considerations, and safety precautions.
Introduction
This compound is a substituted pyridine derivative with three key functional groups: an amino group, a bromine atom, and a hydroxyl group. This trifunctional nature makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and functional materials. The strategic placement of these groups on the pyridine ring allows for a wide range of chemical modifications, including nucleophilic and electrophilic substitutions, as well as metal-catalyzed cross-coupling reactions.
This guide outlines a logical and feasible synthetic pathway, starting from a commercially available precursor. The causality behind experimental choices is explained to provide a deeper understanding of the chemical principles at play.
Overall Synthetic Strategy
The proposed synthesis of this compound is a multi-step process commencing with the bromination of 3-aminopyridine, followed by nitration, reduction of the nitro group, and finally, a diazotization-hydrolysis sequence to introduce the hydroxyl group.
Caption: Proposed synthetic route for this compound.
Experimental Protocols
Safety Precaution: All reactions should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
Part 1: Synthesis of 3-Amino-5-bromopyridine
This step involves the electrophilic bromination of 3-aminopyridine. The amino group is a strong activating group and directs the incoming electrophile to the ortho and para positions.
Reagents and Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles |
| 3-Aminopyridine | 94.11 | 10.0 g | 0.106 |
| N-Bromosuccinimide (NBS) | 177.98 | 18.9 g | 0.106 |
| Acetonitrile | 41.05 | 200 mL | - |
Step-by-Step Protocol:
-
To a 500 mL round-bottom flask, add 3-aminopyridine (10.0 g, 0.106 mol) and acetonitrile (200 mL).
-
Stir the mixture at room temperature until the 3-aminopyridine is completely dissolved.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add N-Bromosuccinimide (18.9 g, 0.106 mol) portion-wise over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate (150 mL) and wash with a saturated sodium thiosulfate solution (2 x 50 mL) to quench any remaining bromine, followed by brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain 3-amino-5-bromopyridine as a solid.
Part 2: Synthesis of 3-Amino-5-bromo-2-nitropyridine
The nitration of 3-amino-5-bromopyridine is a critical step where regioselectivity is key. The amino group is a stronger activating group than the bromo group and will primarily direct the nitration to the ortho position (C2 or C4). Steric hindrance from the bromine at C5 may favor nitration at the C2 position.
Reagents and Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles |
| 3-Amino-5-bromopyridine | 173.01 | 10.0 g | 0.0578 |
| Sulfuric Acid (98%) | 98.08 | 50 mL | - |
| Nitric Acid (70%) | 63.01 | 4.5 mL | 0.072 |
Step-by-Step Protocol:
-
In a 250 mL three-necked flask equipped with a thermometer and a dropping funnel, carefully add concentrated sulfuric acid (50 mL).
-
Cool the sulfuric acid to 0 °C in an ice-salt bath.
-
Slowly add 3-amino-5-bromopyridine (10.0 g, 0.0578 mol) to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 10 °C.
-
In a separate beaker, prepare a nitrating mixture by cautiously adding nitric acid (4.5 mL, 0.072 mol) to a small amount of sulfuric acid (5 mL).
-
Add the nitrating mixture dropwise to the reaction flask over 30 minutes, maintaining the temperature at 0-5 °C.
-
After the addition, stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Carefully pour the reaction mixture onto crushed ice (200 g) with stirring.
-
Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 7-8. A yellow precipitate should form.
-
Filter the precipitate, wash it thoroughly with cold water, and dry it under vacuum to obtain the crude 3-amino-5-bromo-2-nitropyridine.
-
The crude product can be purified by recrystallization from ethanol.
Part 3: Synthesis of 5-Bromo-2,3-diaminopyridine
The reduction of the nitro group to an amine can be achieved using various reducing agents. A common and effective method is the use of tin(II) chloride in an acidic medium.
Reagents and Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles |
| 3-Amino-5-bromo-2-nitropyridine | 218.01 | 10.0 g | 0.0459 |
| Tin(II) chloride dihydrate | 225.63 | 41.2 g | 0.183 |
| Concentrated Hydrochloric Acid | 36.46 | 100 mL | - |
| Sodium Hydroxide | 40.00 | As needed | - |
Step-by-Step Protocol:
-
To a 500 mL round-bottom flask, add 3-amino-5-bromo-2-nitropyridine (10.0 g, 0.0459 mol) and concentrated hydrochloric acid (100 mL).
-
Stir the mixture and add tin(II) chloride dihydrate (41.2 g, 0.183 mol) portion-wise. The reaction is exothermic, so control the addition rate to maintain the temperature below 60 °C.
-
After the addition is complete, heat the reaction mixture at 90-100 °C for 2 hours.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Carefully neutralize the mixture by adding a 50% aqueous sodium hydroxide solution until the pH is strongly basic (pH > 12). A precipitate of tin salts will form.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the crude 5-bromo-2,3-diaminopyridine.
-
The product can be purified by column chromatography on silica gel.
Part 4: Synthesis of this compound
This final step involves the selective diazotization of one of the amino groups, followed by hydrolysis to the hydroxyl group. The 2-amino group is generally more reactive in diazotization than the 3-amino group in such systems. The resulting diazonium salt is then hydrolyzed in situ to the corresponding pyridinol. This reaction is analogous to the Sandmeyer reaction for hydroxylation.[1]
Reagents and Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles |
| 5-Bromo-2,3-diaminopyridine | 188.03 | 5.0 g | 0.0266 |
| Sulfuric Acid (50%) | 98.08 | 50 mL | - |
| Sodium Nitrite | 69.00 | 2.0 g | 0.0290 |
| Water | 18.02 | 20 mL | - |
Step-by-Step Protocol:
-
In a 250 mL beaker, dissolve 5-bromo-2,3-diaminopyridine (5.0 g, 0.0266 mol) in 50% sulfuric acid (50 mL).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
In a separate beaker, dissolve sodium nitrite (2.0 g, 0.0290 mol) in cold water (20 mL).
-
Add the sodium nitrite solution dropwise to the stirred solution of the diamine, keeping the temperature below 5 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for 30 minutes.
-
Slowly and carefully heat the reaction mixture to 80-90 °C. Nitrogen gas will evolve. Maintain this temperature until the gas evolution ceases (approximately 1-2 hours).
-
Cool the reaction mixture to room temperature and neutralize it carefully with a saturated sodium bicarbonate solution until the pH is around 7.
-
The product may precipitate out of the solution. If not, extract the aqueous solution with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Mechanism and Scientific Rationale
The successful synthesis of this compound relies on the careful control of reaction conditions to achieve the desired regioselectivity at each step.
Caption: Experimental workflow for the synthesis of this compound.
References
Application Note & Protocols: Palladium-Catalyzed Cross-Coupling of 3-Amino-5-bromopyridin-4-ol
Introduction: The Strategic Importance of the 3-Amino-4-hydroxypyridine Scaffold
The 3-amino-4-hydroxypyridine core is a privileged scaffold in medicinal chemistry and drug development. Its unique arrangement of hydrogen bond donors and acceptors, combined with its rigid heterocyclic structure, makes it an ideal fragment for engaging with biological targets, particularly protein kinases. The functionalization of this core through modern synthetic methods is paramount for generating novel molecular entities with therapeutic potential. Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile tools for this purpose, enabling the precise formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under relatively mild conditions.[1][2]
This guide provides an in-depth analysis and detailed protocols for the palladium-catalyzed cross-coupling of 3-Amino-5-bromopyridin-4-ol. We will explore the inherent challenges of this specific substrate and present rational, field-proven strategies for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Part 1: Substrate-Specific Challenges & Mechanistic Considerations
The successful functionalization of this compound is not trivial. The molecule contains multiple functional groups that can interact with and potentially inhibit the palladium catalyst, demanding a carefully considered approach to reaction design.[3][4]
Key Challenges:
-
Catalyst Coordination/Inhibition: The substrate possesses three potential sites for catalyst coordination: the pyridyl nitrogen, the 3-amino group, and the 4-hydroxyl group. The lone pair of electrons on the pyridyl and amino nitrogens can coordinate strongly to the palladium center, forming stable, off-cycle complexes that inhibit catalytic turnover.[3][4]
-
Substrate Reactivity: The pyridine ring is electron-deficient, which generally facilitates the initial oxidative addition step. However, this is counteracted by the two strong electron-donating groups (amino and hydroxyl), which increase electron density on the ring and can slow this rate-determining step.
-
Ancillary Reactivity of Functional Groups: The acidic proton of the hydroxyl group can react with strong bases, altering the substrate's solubility and electronic properties. Furthermore, the amino group itself can act as a nucleophile in certain coupling reactions, leading to potential side products like homocoupling.[3]
Caption: Key functional groups on the substrate that present challenges for catalysis.
To overcome these challenges, the judicious selection of the palladium source, ligand, base, and solvent system is critical. The use of sterically hindered, electron-rich phosphine ligands is often essential to promote reductive elimination over catalyst inhibition and to facilitate the oxidative addition of the electron-rich aryl bromide.
Part 2: Recommended Cross-Coupling Methodologies & Protocols
The following sections detail three primary cross-coupling strategies for the elaboration of this compound. Each protocol is designed as a robust starting point for optimization.
Suzuki-Miyaura Coupling: For C-C Bond Formation (Biaryls)
The Suzuki-Miyaura reaction is a premier method for forming C-C bonds due to its excellent functional group tolerance, the operational simplicity, and the vast commercial availability of boronic acid and ester coupling partners.[5][6]
Causality Behind Experimental Choices:
-
Catalyst/Ligand: A pre-formed catalyst like Pd(dppf)Cl₂ or a combination of a Pd(0) source like Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand (e.g., SPhos, XPhos) is recommended. These ligands create a sterically crowded palladium center that favors the desired C-C bond-forming reductive elimination and can accelerate the oxidative addition step.[3]
-
Base: An inorganic base such as K₃PO₄ or Cs₂CO₃ is chosen. These bases are strong enough to facilitate the crucial transmetalation step by forming a more nucleophilic boronate species, yet often mild enough to avoid undesirable side reactions involving the amino or hydroxyl groups.[5][7]
-
Solvent: A mixture of an ethereal solvent like 1,4-dioxane and water is a standard choice. Water is essential for dissolving the inorganic base and facilitating the formation of the active boronate complex.[5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 2.1: Suzuki-Miyaura Coupling with Phenylboronic Acid
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2-1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03-0.05 eq)
-
Potassium Phosphate (K₃PO₄) (2.0-3.0 eq)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Reaction vessel (e.g., microwave vial or Schlenk tube)
Procedure:
-
To a dry reaction vessel, add this compound, phenylboronic acid, Pd(dppf)Cl₂, and K₃PO₄.
-
Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Add degassed 1,4-dioxane and degassed water in a 4:1 to 5:1 ratio to achieve a substrate concentration of approximately 0.1 M.
-
Stir the reaction mixture vigorously at 80-100 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: For C-N Bond Formation
The Buchwald-Hartwig amination is the definitive method for constructing aryl-amine bonds.[8][9] For the this compound substrate, this reaction introduces a new amine at the C5 position.
Causality Behind Experimental Choices:
-
Catalyst/Ligand: This reaction is highly dependent on the ligand. Third-generation biarylphosphine ligands such as RuPhos or BrettPhos, often used as pre-formed G3 or G4 palladacycle precatalysts, are outstanding.[3] These ligands are both bulky and electron-rich, which accelerates the C-N reductive elimination—the most challenging step for electron-rich substrates.[3]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the coupling amine, forming the active palladium-amido complex.[3][10]
-
Solvent: Anhydrous, non-protic polar solvents like toluene, dioxane, or THF are essential to prevent quenching of the strong base.
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Protocol 2.2: Buchwald-Hartwig Amination with Morpholine
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2-1.5 eq)
-
RuPhos-G3-Palladacycle (0.01-0.03 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4-2.0 eq)
-
Toluene (anhydrous, degassed)
-
Reaction vessel (e.g., Schlenk tube)
Procedure:
-
Caution: This reaction should be set up in a glovebox due to the air- and moisture-sensitivity of the catalyst and base.
-
To a dry reaction vessel, add NaOtBu and the RuPhos-G3-Palladacycle.
-
Add this compound.
-
Seal the vessel, remove it from the glovebox, and add anhydrous, degassed toluene via syringe, followed by morpholine.
-
Place the vessel in a preheated oil bath at 90-110 °C and stir vigorously. Monitor the reaction by LC-MS.
-
Upon completion (typically 2-12 hours), cool the reaction to room temperature.
-
Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Dilute with ethyl acetate and water, then proceed with the aqueous workup and purification as described in Protocol 2.1.
Sonogashira Coupling: For C-C Bond Formation (Alkynes)
The Sonogashira coupling provides a direct route to aryl alkynes, which are exceptionally versatile intermediates for further synthetic transformations.[11][12]
Causality Behind Experimental Choices:
-
Catalyst System: This reaction classically employs a dual-catalyst system: a palladium(0) source to activate the aryl bromide and a copper(I) salt (typically CuI) to activate the alkyne.[12][13]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used. It serves a dual role: scavenging the HBr formed during the reaction and acting as the solvent in many cases.[13]
-
Conditions: The reaction must be performed under strictly anaerobic conditions. Oxygen can promote the copper-catalyzed homocoupling of the terminal alkyne (Glaser coupling), a major side reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. nobelprize.org [nobelprize.org]
- 3. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
Application Note: High-Purity Isolation of 3-Amino-5-bromopyridin-4-ol
Introduction: The Critical Role of Purity
3-Amino-5-bromopyridin-4-ol is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry and materials science. Its trifunctional nature—possessing an amino group, a bromo substituent, and a hydroxyl group—offers multiple reactive sites for constructing complex molecular architectures. In drug development, particularly in the synthesis of kinase inhibitors and other targeted therapies, the purity of such intermediates is paramount.[1] The presence of residual starting materials, regioisomers, or over-brominated by-products can lead to downstream reaction failures, the formation of intractable impurity profiles in the final active pharmaceutical ingredient (API), and erroneous biological data.
This guide provides a comprehensive overview and detailed protocols for the purification of this compound, designed to achieve the high purity (typically >98%) required for demanding applications.[2] We will explore the foundational principles behind each technique and offer step-by-step instructions grounded in established laboratory practices.
Physicochemical Profile & Impurity Analysis
A successful purification strategy begins with a thorough understanding of the target compound's properties and potential contaminants.
Physicochemical Data
The properties of this compound dictate the appropriate selection of solvents and techniques for its purification.
| Property | Value | Source |
| Molecular Formula | C₅H₅BrN₂O | [3] |
| Molecular Weight | 189.01 g/mol | [3] |
| Appearance | Solid | [3] |
| CAS Number | 101084-20-2 | [3] |
| InChI Key | DMZVRJHJGBNINH-UHFFFAOYSA-N | [3] |
Common Impurities
Impurities in a crude sample of this compound typically arise from the synthetic route. While the exact synthesis may vary, common impurities in related aminopyridine syntheses include:
-
Unreacted Starting Materials: Precursors to the final molecule.
-
Over-Brominated Species: Such as 3-amino-2,5-dibromopyridin-4-ol, a common byproduct in pyridine bromination reactions.[4]
-
Regioisomers: Isomeric products with substituents at different positions on the pyridine ring.
-
Residual Solvents and Reagents: From the synthesis and initial work-up.
Strategic Purification Workflow
The choice of purification method depends on the impurity profile and the desired scale. The general workflow involves assessing the crude material and selecting the most appropriate technique.
Caption: General purification workflow for this compound.
Protocol 1: Purification by Recrystallization
Recrystallization is the preferred method for removing significant quantities of impurities, especially when the impurity has different solubility characteristics from the desired product. It is scalable and cost-effective.
Causality: The principle relies on the differential solubility of the target compound and impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. Upon cooling, the purified compound crystallizes out, leaving the more soluble impurities behind in the solvent (mother liquor).
Step-by-Step Protocol
-
Solvent Screening:
-
Place ~20-30 mg of the crude material into several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, methanol, water, ethyl acetate, or mixtures thereof) to each tube.
-
Observe solubility at room temperature. A suitable solvent will show poor solubility.
-
Heat the tubes that show poor solubility. The material should dissolve completely near the solvent's boiling point.
-
Allow the promising solutions to cool slowly to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent system.
-
-
Recrystallization Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.
-
If the solution is colored by impurities, a small amount of activated carbon can be added, and the hot solution is filtered through a fluted filter paper to remove the carbon.[4]
-
Allow the flask to cool slowly to room temperature. Rapid cooling can trap impurities.
-
Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Dry the purified crystals under vacuum.
-
-
Validation: Assess purity via Thin Layer Chromatography (TLC) and measure the melting point. A sharp melting point close to the literature value indicates high purity.
Protocol 2: Purification by Silica Gel Column Chromatography
Column chromatography is a highly effective technique for separating compounds with similar polarities.[1] It is the method of choice when recrystallization fails to remove closely related impurities.
Causality: This technique separates molecules based on their differential adsorption to a solid stationary phase (silica gel) and their solubility in a liquid mobile phase (eluent).[5] Silica gel is polar. Polar compounds, like this compound with its amino and hydroxyl groups, will adsorb more strongly to the silica and thus move down the column more slowly. Less polar impurities will travel faster and elute first. By gradually increasing the polarity of the mobile phase, compounds can be eluted sequentially based on their polarity.
Caption: Separation based on polarity on a silica column.
Step-by-Step Protocol
This protocol is adapted from standard procedures for similar brominated aminopyridines.[1][6]
-
TLC Analysis & Mobile Phase Selection:
-
Dissolve a small amount of crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems (eluent). A good starting point for aminopyridines is a mixture of a non-polar solvent (like heptane or petroleum ether) and a polar solvent (like ethyl acetate).[6]
-
Test ratios such as 9:1, 4:1, and 1:1 (heptane:ethyl acetate).
-
Visualize the spots under UV light. The ideal eluent system should give the target compound a Retention Factor (Rf) value of approximately 0.2-0.3.[1]
-
-
Column Packing (Slurry Method):
-
Secure a glass chromatography column vertically. Place a small plug of glass wool at the bottom.
-
Add a thin layer of sand.
-
In a separate beaker, create a slurry of silica gel (e.g., 40-50 g of silica for every 1 g of crude product) in the initial, low-polarity eluent.[1]
-
Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge air bubbles.
-
Open the stopcock to drain excess solvent, but do not let the top of the silica bed run dry.
-
Add another thin layer of sand on top to protect the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate).
-
Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder ("dry loading"). This technique often results in better separation.
-
Carefully add the dry-loaded sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin elution with the low-polarity solvent system determined by TLC analysis.
-
Collect the eluting solvent in fractions (e.g., in test tubes).
-
Monitor the separation by spotting the collected fractions on TLC plates.
-
If separation is slow, gradually increase the polarity of the eluent (gradient elution) by increasing the proportion of ethyl acetate.
-
Combine the fractions that contain the pure product (as determined by TLC).
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Recommended Chromatography Parameters
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard polar phase for effective separation of polar compounds.[1] |
| Mobile Phase | Heptane/Ethyl Acetate or Petroleum Ether/Ethyl Acetate | Offers a good polarity range for eluting substituted pyridines.[6] |
| Elution Mode | Gradient Elution | Start with low polarity (e.g., 5% Ethyl Acetate) and gradually increase to elute the highly polar product, improving separation from less polar impurities. |
| Loading Method | Dry Loading | Prevents band broadening and improves resolution compared to liquid loading. |
References
Application Notes & Protocols: 3-Amino-5-bromopyridin-4-ol as a Versatile Scaffold for Fused Heterocyclic Systems in Drug Discovery
Abstract
Fused heterocyclic scaffolds are foundational to modern medicinal chemistry, providing rigid, three-dimensional structures that can be finely tuned to interact with biological targets.[1] 3-Amino-5-bromopyridin-4-ol is an exemplary building block, uniquely pre-organized for the construction of diverse fused systems. Its trifunctional nature—comprising an ortho-amino-hydroxyl pair and a synthetically versatile bromine handle—offers a robust platform for generating novel molecular entities. This guide details the strategic application of this pyridinol derivative in the synthesis of fused pyrido[4,3-b]pyrazines and subsequent diversification through palladium-catalyzed cross-coupling reactions, providing researchers with both the conceptual framework and actionable protocols for accelerating drug discovery programs.
Introduction: The Strategic Value of this compound
This compound (CAS 101084-20-2) is a highly functionalized pyridine derivative poised for complex molecule synthesis.[2] Its utility stems from three key structural features:
-
Ortho-Amino-Hydroxyl Moiety: The vicinal arrangement of the amino and hydroxyl groups is analogous to a 1,2-diamine or aminophenol system, making it an ideal precursor for condensation reactions with 1,2-dielectrophiles (e.g., α-dicarbonyls) to form fused six-membered heterocycles.[3]
-
Bromine Atom: The bromine at the 5-position serves as a crucial handle for post-cyclization functionalization. It is an excellent substrate for a wide range of metal-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Stille couplings, allowing for the introduction of diverse aryl, heteroaryl, or alkyl substituents.[4]
-
Pyridinol Core: The inherent properties of the pyridine ring contribute to the physicochemical characteristics of the final compounds, influencing solubility, metabolic stability, and potential for hydrogen bonding interactions with protein targets.
This combination of features enables a modular synthetic approach where the core fused scaffold is first constructed, followed by systematic diversification to explore the chemical space and build structure-activity relationships (SAR).
Synthetic Strategy Overview: From Building Block to Diversified Library
The overall synthetic workflow is designed for efficiency and modularity. It begins with the construction of a fused heterocyclic core via cyclocondensation, followed by a diversification step using the bromine atom as a synthetic handle. This two-stage process allows for the rapid generation of a library of related compounds from a common intermediate.
Caption: Overall synthetic strategy for library generation.
Application Note I: Synthesis of Fused Pyrido[4,3-b]pyrazine Systems
The reaction between the ortho-amino-hydroxyl groups of this compound and an α-dicarbonyl compound is a classic and highly efficient method for constructing the pyrido[4,3-b]pyrazine core.[5] This fused system is of significant interest in medicinal chemistry, often found in kinase inhibitors and other targeted therapeutics.[6][7]
Causality Behind Experimental Choices:
-
Solvent: Ethanol or acetic acid are commonly used. Ethanol is a good general-purpose solvent, while acetic acid can act as both a solvent and a catalyst, protonating a carbonyl oxygen to increase its electrophilicity and facilitate the initial nucleophilic attack by the amino group.
-
Temperature: Heating is typically required to drive the dehydration and cyclization steps, which form the stable aromatic pyrazine ring. Reflux temperatures are common for these transformations.
-
Reactant Choice: The choice of the 1,2-dicarbonyl compound (e.g., glyoxal, diacetyl, benzil) directly dictates the substitution pattern on the newly formed pyrazine ring, providing a primary point of diversification.
Table 1: Representative 1,2-Dicarbonyl Reactants and Resulting Scaffolds
| 1,2-Dicarbonyl Compound | R1 | R2 | Resulting Fused System |
| Glyoxal | H | H | 7-Bromo-1H-pyrido[4,3-b]pyrazin-2-one |
| Diacetyl (2,3-Butanedione) | CH₃ | CH₃ | 7-Bromo-3,4-dimethyl-1H-pyrido[4,3-b]pyrazin-2-one |
| Benzil | Phenyl | Phenyl | 7-Bromo-3,4-diphenyl-1H-pyrido[4,3-b]pyrazin-2-one |
| Cyclohexane-1,2-dione | -(CH₂)₄- | -(CH₂)₄- | Fused Cyclohexyl-pyrido[4,3-b]pyrazin-2-one |
Protocol 1: General Procedure for the Synthesis of a 7-Bromo-1H-pyrido[4,3-b]pyrazin-2-one Derivative
This protocol describes a representative cyclocondensation reaction. Researchers should perform initial small-scale trials to optimize conditions for their specific dicarbonyl substrate.
Caption: Experimental workflow for cyclocondensation.
Materials:
-
This compound (1.0 eq)
-
1,2-Dicarbonyl compound (e.g., Diacetyl) (1.1 eq)
-
Absolute Ethanol or Glacial Acetic Acid (approx. 0.1 M concentration)
-
Round-bottom flask with reflux condenser
-
Stir plate and magnetic stir bar
-
Thin Layer Chromatography (TLC) supplies (silica plates, developing chamber)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 eq) and the 1,2-dicarbonyl compound (1.1 eq).
-
Solvent Addition: Add enough absolute ethanol or glacial acetic acid to achieve a concentration of approximately 0.1 M with respect to the starting pyridinol.
-
Heating: Equip the flask with a reflux condenser and place it in a heating mantle. Heat the mixture to reflux with vigorous stirring.
-
Monitoring: Monitor the reaction progress periodically by TLC. A common mobile phase is 50% ethyl acetate in hexanes. The product spot should be significantly less polar than the highly polar starting material. The reaction is typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete (as judged by the consumption of the limiting reagent), remove the flask from the heat and allow it to cool to room temperature. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.
-
Purification: The crude residue can be purified by one of two methods:
-
Recrystallization: If the product is a solid, attempt recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).
-
Column Chromatography: If the product is an oil or recrystallization is ineffective, purify the crude material via silica gel column chromatography using an appropriate eluent system determined by TLC analysis.
-
-
Characterization: Combine the pure fractions, concentrate under vacuum, and dry thoroughly. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Application Note II: Diversification via Suzuki-Miyaura Cross-Coupling
With the brominated pyrido[4,3-b]pyrazine core in hand, the bromine atom at the 7-position provides a powerful entry point for diversification. The Suzuki-Miyaura cross-coupling reaction is a reliable and versatile method for forming C-C bonds between the heterocyclic core and various aryl or heteroaryl boronic acids.[4][8]
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) source is essential. Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, XPhos) are commonly used. The choice of ligand can be critical for coupling with sterically hindered or electron-rich/deficient boronic acids.
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is required to activate the boronic acid in the catalytic cycle. The choice of base can significantly impact the reaction rate and yield.
-
Solvent System: A mixture of an organic solvent (e.g., Dioxane, Toluene, DME) and water is typically used to dissolve both the organic-soluble heterocyclic bromide and the often water-soluble inorganic base and boronic acid salt.
-
Inert Atmosphere: These reactions are sensitive to oxygen, which can oxidize and deactivate the Pd(0) catalyst. Therefore, degassing the solvent and running the reaction under an inert atmosphere (Nitrogen or Argon) is crucial for reproducibility and high yields.
Table 2: Suzuki-Miyaura Cross-Coupling Parameters
| Parameter | Typical Reagents/Conditions | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ + Ligand | Provides the active Pd(0) species for the catalytic cycle. |
| Ligand | PPh₃, SPhos, XPhos, RuPhos | Stabilizes the Pd center and facilitates oxidative addition/reductive elimination. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid to form a more nucleophilic boronate species. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DME/H₂O | Biphasic system to dissolve all reactants. |
| Temperature | 80 - 110 °C | Provides activation energy for the catalytic cycle. |
| Atmosphere | Nitrogen or Argon | Prevents oxidation and deactivation of the Pd(0) catalyst. |
Protocol 2: Representative Suzuki-Miyaura Coupling of a 7-Bromo-pyrido[4,3-b]pyrazine
Materials:
-
7-Bromo-pyrido[4,3-b]pyrazine derivative (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 - 0.10 eq)
-
Base (e.g., K₂CO₃) (2.0 - 3.0 eq)
-
Solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Schlenk flask or sealed reaction vial
-
Inert gas line (Nitrogen or Argon)
Procedure:
-
Inert Atmosphere Setup: To a Schlenk flask or reaction vial equipped with a magnetic stir bar, add the 7-bromo-pyrido[4,3-b]pyrazine (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Evacuate and Backfill: Seal the vessel and evacuate the atmosphere, then backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Through a septum, add the degassed solvent system (e.g., 4:1 Dioxane/Water). The solvent should be degassed beforehand by bubbling with inert gas for at least 30 minutes.
-
Heating: Place the sealed reaction vessel in a preheated oil bath or heating block set to 90-100 °C.
-
Monitoring: Stir the reaction vigorously at temperature for 4-24 hours. Monitor the progress by TLC or LC-MS until the starting bromide is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to isolate the desired coupled product.
-
Characterization: Confirm the structure and purity of the final compound using NMR and mass spectrometry.
Conclusion
This compound is a powerful and underutilized building block for the synthesis of fused heterocyclic systems. The protocols and strategies outlined in this guide demonstrate a logical and efficient pathway for constructing a core pyrido[4,3-b]pyrazine scaffold, followed by robust diversification via Suzuki-Miyaura cross-coupling. This modular approach provides medicinal chemists with a reliable method to rapidly generate libraries of novel compounds, facilitating the exploration of structure-activity relationships and accelerating the identification of new therapeutic candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound AldrichCPR 101084-20-2 [sigmaaldrich.com]
- 3. 3-Aminopyridin-4-ol | C5H6N2O | CID 233392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-5-bromopyridin-4-ol
Welcome to the technical support center for the synthesis of 3-Amino-5-bromopyridin-4-ol (CAS 101084-20-2). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve reaction yields, and troubleshoot common experimental hurdles. The insights provided herein are based on established principles of heterocyclic chemistry and field-proven optimization strategies for analogous pyridine derivatives.
Introduction to the Synthesis
This compound is a valuable substituted pyridine intermediate in medicinal chemistry and materials science.[1][2] Its synthesis, while not extensively documented in readily available literature, can be logically approached through a multi-step pathway starting from 4-hydroxypyridine. The proposed synthetic route involves electrophilic substitution reactions—bromination and nitration—followed by a final reduction step. The pyridin-4-ol core exists in tautomeric equilibrium with its pyridone form, which significantly influences the regioselectivity of these substitutions.
This guide will address potential issues at each critical stage of this proposed synthesis.
Proposed Synthetic Pathway
The logical pathway to synthesize this compound involves three key transformations. Understanding this workflow is crucial for effective troubleshooting.
References
Technical Support Center: Suzuki-Miyaura Coupling of 3-Amino-5-bromopyridin-4-ol
Introduction: Navigating the Challenges of a Multifunctional Substrate
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, prized for its functional group tolerance and reliability.[1] However, certain substrates present unique and significant challenges that can lead to reaction failure if not properly addressed. 3-Amino-5-bromopyridin-4-ol is a prime example of such a substrate. Its utility as a scaffold in medicinal chemistry is contrasted by its inherent reactivity challenges, which stem from a combination of electronic and structural factors.
The primary difficulties arise from:
-
Catalyst Inhibition: The substrate contains two Lewis basic nitrogen atoms: the pyridine ring nitrogen and the exocyclic amino group.[2][3] Both can coordinate strongly to the palladium catalyst, leading to the formation of inactive complexes and effectively poisoning the catalytic cycle.[4][5][6]
-
Slow Oxidative Addition: The pyridine ring is rendered highly electron-rich by two powerful electron-donating groups (the amino and hydroxyl groups). This increased electron density on the C-Br bond can significantly slow the rate-determining oxidative addition step.[7]
This guide provides a comprehensive troubleshooting framework for researchers working with this demanding substrate. By understanding the underlying chemical principles, you can systematically diagnose issues and implement effective solutions to achieve successful cross-coupling.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki reaction with this compound failing completely or giving very low yields?
A: This is the most common issue and is almost always linked to the substrate's ability to inhibit the palladium catalyst.[3] The combination of the basic pyridine nitrogen and the amino group creates a pincer-like effect that can sequester the active Pd(0) species. Furthermore, the electron-rich nature of the ring makes the crucial first step, oxidative addition, kinetically slow.[7] Success requires a highly active and sterically shielded catalyst system that can overcome these hurdles. See the "Low to No Product Yield" section in the Troubleshooting Guide for specific solutions.
Q2: Do I need to protect the amino (-NH2) or hydroxyl (-OH) group before the reaction?
A: While protection is a valid strategy, it is often not necessary with a carefully optimized protocol. Modern catalyst systems, particularly those employing bulky biarylphosphine ligands, are designed to operate effectively in the presence of functional groups like primary amines.[8][9] Protecting the amine adds synthetic steps and may not solve the core problem of pyridine-based catalyst inhibition. The hydroxyl group is less of a concern for catalyst inhibition but can influence the choice of base. Our optimized protocol focuses on conditions that avoid the need for protection.
Q3: What are the most common side products I should look for, and how can I identify them?
A: The three most common side products are:
-
Protodeboronation Product: The boronic acid coupling partner is converted to its corresponding arene (Ar-B(OH)₂ → Ar-H). This appears in LC-MS or GC-MS as a mass corresponding to the boronic acid minus the B(OH)₂ group plus a proton. This side reaction is a frequent cause of reduced yield.[10][11]
-
Homocoupling Product: The boronic acid couples with itself to form a symmetrical biaryl (2 x Ar-B(OH)₂ → Ar-Ar). This will have a mass double that of the arene from protodeboronation. This is often caused by the presence of oxygen.[11][12]
-
Dehalogenation Product: The starting material, this compound, is reduced to 3-Amino-pyridin-4-ol. This can be identified by a mass shift corresponding to the replacement of Br with H.[2]
In-Depth Troubleshooting Guide
Problem 1: Low to No Product Yield
Q: My reaction shows no conversion of starting materials. What are the first critical checkpoints?
A: When faced with a complete lack of reactivity, the issue is often fundamental. Before altering the core chemistry, rigorously verify your setup and reagents:
-
Ensure an Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen. Ineffective degassing is a primary cause of failure. Ensure your solvent is thoroughly deoxygenated (e.g., three freeze-pump-thaw cycles or sparging with argon for 30-60 minutes) and that the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen) throughout.[3][13]
-
Verify Reagent Quality and Integrity:
-
Solvents: Use fresh, anhydrous solvents. Moisture can promote boronic acid decomposition.[7][13]
-
Base: Ensure the base is pure and has been stored correctly. Some bases (e.g., K₃PO₄) can be hygroscopic.
-
Boronic Acid: Boronic acids can degrade over time via oxidation or protodeboronation, especially heteroaromatic ones.[10] Consider using a fresh bottle or converting it to a more stable pinacol ester.[7][11]
-
-
Confirm Catalyst Activity: The active catalyst is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be efficiently reduced in situ.[13][14] Inefficient reduction leads to no reaction. Using modern, well-defined Pd(II) precatalysts (e.g., Buchwald G3 precatalysts) or a direct Pd(0) source (e.g., Pd₂(dba)₃) can provide more reliable generation of the active species.[15][16]
Q: I'm getting some product, but the yield is very low (<20%). How should I optimize the catalyst system for this specific substrate?
A: Low yield points to a catalytically inefficient system, likely due to the challenges previously discussed. The solution lies in choosing a catalyst and ligand combination designed for difficult, electron-rich heteroaryl couplings.
-
The Ligand is Critical: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for this substrate.[2][7] You need to use bulky, electron-rich phosphine ligands that accelerate both the slow oxidative addition and the final reductive elimination step while sterically shielding the palladium from inhibition by the substrate.[1][7]
-
Recommended Ligands: The Buchwald biaryl phosphine ligands are the gold standard. Start with SPhos or XPhos . They are specifically designed for coupling electron-rich (hetero)aryl chlorides and bromides.[7][17] N-heterocyclic carbene (NHC) ligands, used in PEPPSI-type catalysts, are also a powerful alternative.[18]
-
-
Palladium Source: While many sources can work, pre-formed catalysts that generate the active LPd(0) species cleanly and efficiently are preferred. Using a combination like Pd₂(dba)₃ with a suitable ligand (e.g., SPhos) or a dedicated precatalyst (e.g., SPhos G3 Palladacycle) is highly recommended over older sources like Pd(PPh₃)₄.[15]
Table 1: Catalyst & Ligand Selection Guide for Electron-Rich Heteroaryl Halides
| Catalyst System | Ligand Type | Key Advantages | When to Use |
|---|---|---|---|
| Pd₂(dba)₃ + SPhos/XPhos | Bulky Biaryl Monophosphine | Gold standard for difficult couplings; accelerates oxidative addition and prevents catalyst inhibition.[7] | This is the recommended starting point for this compound. |
| PEPPSI™-IPr | N-Heterocyclic Carbene (NHC) | Highly active, stable catalysts; often require lower catalyst loadings and shorter reaction times.[18] | Excellent alternative if phosphine-based systems are suboptimal. |
| Pd(OAc)₂ + Ligand | Pd(II) Precatalyst | Inexpensive and common palladium source. | Viable, but requires reliable in situ reduction to Pd(0).[16] |
| Pd(PPh₃)₄ | Pd(0) with PPh₃ | Simple, one-component catalyst. | Generally not recommended for this substrate due to low activity and potential for ligand exchange with the substrate.[2] |
Q: What are the optimal base and solvent choices for this coupling?
A: The base and solvent are not passive components; they are integral to the catalytic cycle, particularly the transmetalation step.
-
Base Selection: A moderately strong, non-nucleophilic base is ideal. Strong hydroxide bases can accelerate the decomposition (protodeboronation) of the boronic acid partner.[7]
-
Solvent System: A polar aprotic or ethereal solvent is typically used. A small amount of water is often required to facilitate the transmetalation step, especially when using K₃PO₄, but excess water can worsen protodeboronation.[21]
Problem 2: Significant Side Product Formation
Q: My main byproduct is the protodeboronated arene. How can I suppress this?
A: Protodeboronation (Ar-B(OH)₂ → Ar-H) is a major competing pathway, especially with base-sensitive boronic acids.[10][11] It consumes your coupling partner, directly reducing your maximum possible yield.
-
Use a More Stable Boron Reagent: The best defense is to replace the boronic acid with a more stable derivative. Pinacol boronic esters (Ar-Bpin) or MIDA boronates are significantly more robust against protodeboronation.[3][7] They act as a "slow-release" source of the boronic acid under the reaction conditions, keeping the concentration of the sensitive free acid low.
-
Optimize Base and Water: As mentioned, avoid strong hydroxide bases. Use K₃PO₄ or Cs₂CO₃.[7] Minimize the amount of water in the reaction; use just enough to facilitate the reaction (e.g., a 10:1 dioxane:water ratio) or consider strictly anhydrous conditions if using a boronic ester with a fluoride source like CsF.[11]
-
Lower the Temperature: If possible, running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) can sometimes disfavor the decomposition pathway relative to the productive catalytic cycle.[12]
Q: I am observing significant homocoupling of my boronic acid (Ar-Ar). What is the cause and solution?
A: Homocoupling is typically mediated by oxygen, which can either directly oxidize the boronic acid or interfere with the palladium catalyst, leading to Pd(II) species that promote this side reaction.[11][12]
-
Improve Degassing: This is the most critical factor. Revisit your degassing procedure to ensure it is rigorous. A leaky septum or an inadequate inert gas blanket can allow oxygen to enter the system.[12]
-
Use a Direct Pd(0) Source: Starting with a well-defined Pd(0) source like Pd₂(dba)₃ can sometimes reduce homocoupling that may occur during the incomplete in situ reduction of Pd(II) sources.[3][12]
Q: I am isolating 3-Amino-pyridin-4-ol (dehalogenated starting material). Why is this happening?
A: Dehalogenation occurs when the organopalladium intermediate (LₙPd(Ar)Br) is intercepted by a hydride source before it can undergo transmetalation.
-
Check Your Reagents: Some solvents (like certain alcohols) or bases can act as hydride donors. Ensure your reagents are pure.
-
Accelerate Transmetalation: This is often a sign that transmetalation is slow compared to competing pathways. The strategies to combat this are the same as those for improving overall yield: ensure your base is effective (K₃PO₄), consider using a boronic ester, and make sure the water content is optimized.[2]
Visual & Data-Driven Guides
The Suzuki Cycle: Points of Failure for this compound
Caption: The Suzuki cycle with key failure points for this compound highlighted.
Troubleshooting Decision Tree
Caption: A decision tree for systematically troubleshooting a failed Suzuki coupling.
Experimental Protocols
Protocol 1: Recommended Starting Conditions
This protocol is designed as a robust starting point to maximize the chances of success.
-
Reagent Preparation:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid pinacol ester (1.5 equiv), and finely ground K₃PO₄ (3.0 equiv).
-
-
Catalyst Addition:
-
In a glovebox or under a positive flow of argon, add the palladium source (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., SPhos, 6 mol%). Note: A 1:2.4 Pd:Ligand ratio is a good starting point.
-
-
Inerting the Vessel:
-
Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon. Repeat this cycle three times.
-
-
Solvent Addition:
-
Using a syringe, add degassed 1,4-dioxane and degassed water to achieve a 10:1 solvent ratio (e.g., for a 1 mmol scale reaction, use 5 mL of dioxane and 0.5 mL of water).
-
-
Reaction:
-
Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.
-
-
Work-up:
-
Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Microwave-Assisted Protocol for Rapid Optimization
Microwave irradiation can accelerate the reaction and is useful for rapid screening of conditions.
-
Setup:
-
In a microwave reaction vial, combine this compound (1.0 equiv), the arylboronic acid (1.5 equiv), Cs₂CO₃ (2.0 equiv), and a pre-formed catalyst like SPhos G3 Palladacycle (3-5 mol%).
-
-
Solvent:
-
Add the desired degassed solvent (e.g., 1,4-dioxane with 2-5% water).
-
-
Reaction:
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120-140 °C for 15-45 minutes. Caution: Always follow the safety guidelines for your specific microwave reactor.
-
-
Work-up and Purification:
-
Follow the work-up and purification steps outlined in Protocol 1.
-
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. reddit.com [reddit.com]
Technical Support Center: Purification of 3-Amino-5-bromopyridin-4-ol
Welcome to the dedicated technical support guide for 3-Amino-5-bromopyridin-4-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this versatile building block in high purity. The inherent chemical nature of this molecule—possessing an electron-rich aromatic system with amino, hydroxyl, and bromo functional groups—presents a unique set of purification hurdles. This guide provides in-depth, experience-driven solutions to these common problems.
Section 1: Frequently Asked Questions (FAQs) - First Line of Defense
This section addresses the most common initial queries, providing quick insights and directing you to more detailed protocols.
Q1: My crude product is a dark brown, almost black, tar-like substance. Is this normal, and what's the first step?
A: Yes, this is a very common observation. The dark coloration is typically due to the formation of oxidized impurities. The aminopyridinol system is susceptible to air oxidation, which forms highly colored quinone-imine type species. Do not discard the material. The first step is to perform a preliminary purity analysis using Thin Layer Chromatography (TLC) to assess the number of components and the relative position of your target compound. Often, the desired product is the major component, and the colored impurities can be removed.
Q2: What are the most common impurities I should anticipate in my crude this compound?
A: Based on typical synthetic routes, the impurity profile often includes:
-
Over-brominated species: Such as 3-Amino-x,5-dibromopyridin-4-ol. This arises if the bromination reaction is not carefully controlled.[1][2]
-
Isomeric impurities: Depending on the starting material, regioisomers may form.
-
Unreacted Starting Materials: Precursors from the synthesis are often present.
-
Oxidative Degradation Products: As mentioned, these are responsible for the dark color of the crude product.
Q3: How do I decide between recrystallization and column chromatography for purification?
A: The choice depends on the impurity profile and the quantity of material.
-
Choose Recrystallization when: Your crude material is >85% pure and the main impurities have significantly different solubility profiles. It is faster and more scalable for removing minor, non-polar, or highly polar impurities.
-
Choose Column Chromatography when: The crude product is complex, containing multiple impurities with polarities similar to the product. It is the best method for achieving the highest purity (>99%), especially at a smaller scale. The polar nature of this compound means it will likely have strong interactions with silica gel, requiring careful solvent system selection.
Q4: My compound seems to degrade on the silica gel column (e.g., color changes, new spots on TLC). How can I mitigate this?
A: The acidic nature of standard silica gel can catalyze the degradation of sensitive compounds like aminopyridinols. To prevent this:
-
Neutralize the Silica: Pre-treat the silica gel slurry with a small amount of a non-nucleophilic base like triethylamine (~0.5-1% v/v) in your column packing solvent.
-
Use Deactivated Silica: Employ commercially available deactivated silica gel.
-
Work Quickly: Do not let the compound sit on the column for an extended period. Prepare everything in advance so the chromatography run is efficient.
Q5: What are the best TLC conditions for monitoring the purity of this compound?
A: Due to the compound's polarity, a relatively polar mobile phase is required.
-
Starting Point: A good initial system is 10% Methanol in Dichloromethane (DCM) or 5-10% Methanol in Ethyl Acetate.
-
Visualization: The compound is UV active due to the pyridine ring. Visualize under a UV lamp at 254 nm. A potassium permanganate (KMnO₄) stain can also be used, which will react with the amino and hydroxyl groups, appearing as a yellow/brown spot on a purple background.
Section 2: Troubleshooting Guide: From Symptoms to Solutions
This guide provides a systematic approach to resolving specific experimental issues.
| Symptom / Observation | Plausible Cause(s) | Recommended Solutions & Scientific Rationale |
| Issue 1: Persistent Dark Color After Purification | 1. Co-eluting Oxidized Impurities: Highly conjugated impurities may have similar polarity to the product. 2. On-Column/In-Solution Oxidation: The product is degrading during the purification process itself. | 1. Activated Carbon Treatment: Before final isolation (e.g., after chromatography but before solvent removal, or during recrystallization), treat the solution with a small amount of activated carbon to adsorb colored impurities. Use 1-2% w/w of carbon relative to your compound, stir for 15-30 minutes at room temperature, and filter through Celite®. 2. Use an Antioxidant: Add a trace amount of a reducing agent like sodium bisulfite or dithionite during the aqueous workup to prevent initial oxidation. |
| Issue 2: Low Yield After Column Chromatography | 1. Irreversible Adsorption: The polar amino and hydroxyl groups are binding too strongly to the acidic silica gel. 2. Material Loss During Workup: The product may have partial solubility in the aqueous phase during extraction. | 1. Deactivate the Stationary Phase: As mentioned in the FAQ, add 0.5-1% triethylamine to your eluent system. This masks the acidic silanol groups, preventing strong ionic interactions and tailing. 2. Optimize Extraction: Ensure the aqueous phase is saturated with NaCl (brine wash) to decrease the polarity of the aqueous layer and drive the organic product out.[3] Use a more polar extraction solvent like a 1:1 mixture of THF and tert-butyl methyl ether if ethyl acetate proves inefficient.[3] |
| Issue 3: Difficulty Achieving >98% Purity | 1. Co-crystallization of an Isomer: An isomeric impurity has a very similar crystal lattice packing energy. 2. Co-elution of an Impurity: An impurity has an identical retention factor (Rf) in the chosen TLC/column solvent system. | 1. Switch Recrystallization Solvent: If an impurity co-crystallizes, it means the solvent is not discriminating enough. Systematically screen different solvent systems (e.g., Ethanol/Water, Acetonitrile, Isopropanol). 2. Change Chromatography Selectivity: If impurities co-elute, you need to change the nature of the solvent interactions. Switch from an alcohol-based system (e.g., MeOH/DCM) to an ester or ether-based one (e.g., Ethyl Acetate/Heptane with a polar modifier) or vice versa. This alters the hydrogen bonding characteristics of the mobile phase, which can resolve closely-eluting spots. |
| Issue 4: Product "Oils Out" During Recrystallization | 1. Supersaturation Occurs Above Melting Point: The solution becomes saturated at a temperature where the compound is a liquid, not a solid. 2. Presence of Impurities: Impurities can depress the melting point and interfere with crystal lattice formation. | 1. Reduce the Temperature Gradient: Add the anti-solvent more slowly and at a lower temperature. Ensure the initial dissolution is done in the absolute minimum amount of hot solvent. 2. Use a Different Solvent System: The chosen solvent system may be inappropriate. A good system involves a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot (e.g., isopropanol, acetonitrile, or ethanol/water mixtures).[2][4] |
Section 3: Verifiable Experimental Protocols
These protocols are designed to be self-validating, with clear checkpoints to ensure success.
Protocol 1: Purity Assessment by Analytical TLC
-
Plate Preparation: Use silica gel 60 F₂₅₄ coated aluminum plates.
-
Sample Preparation: Dissolve a small amount of crude material in methanol or DMF to make a ~1 mg/mL solution.
-
Mobile Phase: Prepare a 10% Methanol/DCM (v/v) solution in a TLC chamber lined with filter paper to ensure saturation.
-
Spotting: Using a capillary tube, spot the sample on the baseline of the TLC plate.
-
Development: Place the plate in the chamber and allow the solvent front to travel up ~80% of the plate's length.
-
Visualization:
-
Dry the plate and view under a UV lamp (254 nm). Circle any visible spots.
-
Dip the plate in a potassium permanganate staining solution and gently heat with a heat gun until spots appear.
-
-
Self-Validation Check: The ideal Rf value for column chromatography is between 0.25 and 0.40. If your product spot is outside this range, adjust the solvent polarity accordingly. More methanol will increase the Rf; less methanol will decrease it.
Protocol 2: Optimized Recrystallization for Bulk Purity
-
Solvent Selection: Based on small-scale trials, select a suitable solvent system (e.g., Isopropanol/Water or Acetonitrile).
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot primary solvent (e.g., Isopropanol) required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is darkly colored, remove it from the heat, allow it to cool slightly, and add 1-2% w/w activated carbon. Stir for 15 minutes.
-
Hot Filtration: Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the carbon and any insoluble impurities.
-
Crystallization: Slowly add a hot anti-solvent (e.g., Water) dropwise to the hot, clear filtrate until persistent cloudiness is observed. Add a few more drops of the primary solvent until the solution becomes clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, subsequently cool it in an ice bath for 30-60 minutes.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Self-Validation Check: The resulting crystals should be significantly lighter in color than the crude material. The melting point should be sharp, and a TLC of the mother liquor should show enrichment of impurities.
Protocol 3: High-Purity Flash Column Chromatography
-
Column Packing (Wet Slurry Method):
-
Choose an appropriate column size (aim for a sample-to-silica ratio of 1:30 to 1:100 by weight).
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 2% Methanol/DCM + 0.5% Triethylamine).
-
Pour the slurry into the column and use gentle pressure to pack a uniform bed.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a strong solvent like methanol.
-
Add a small amount of silica gel (~2-3x the mass of your product) to this solution.
-
Evaporate the solvent completely to get a dry, free-flowing powder of your compound adsorbed onto the silica.
-
Carefully add this powder to the top of the packed column bed.
-
-
Elution:
-
Begin eluting with the low-polarity solvent (e.g., 2% MeOH/DCM).
-
Gradually increase the polarity of the eluent (e.g., step gradient from 2% to 5% to 8% MeOH/DCM). A gradual increase is crucial for separating closely-related impurities.
-
Collect fractions and monitor them by TLC.
-
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure.
-
Self-Validation Check: The combined pure fractions should show a single spot on a TLC plate by both UV and stain visualization.
Section 4: Visual Workflow Diagrams
Diagram 1: Purification Strategy Selection
Caption: Decision tree for selecting the optimal purification method.
Diagram 2: Flash Chromatography Workflow
Caption: Step-by-step workflow for high-purity flash chromatography.
Section 5: Summary of Recommended Solvent Systems
| Application | Primary System | Alternative System | Rationale / Notes |
| Analytical TLC | 5-10% Methanol in Dichloromethane | 10% Methanol in Ethyl Acetate | Provides good spot separation and a typical product Rf of 0.25-0.4. |
| Recrystallization | Isopropanol / Water | Acetonitrile | The alcohol/water system is excellent for polar compounds. Acetonitrile is a good alternative for compounds that may be too soluble in alcohols. |
| Column Chromatography | 2-10% Methanol in Dichloromethane (+0.5% Et₃N) | 20-50% Ethyl Acetate in Heptane (+0.5% Et₃N) | The DCM system is standard. The Ethyl Acetate system offers different selectivity and can sometimes resolve impurities that co-elute in chlorinated solvents. |
References
Technical Support Center: Purification of 3-Amino-5-bromopyridin-4-ol
Welcome to the Technical Support Center for the purification of 3-Amino-5-bromopyridin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for effectively removing impurities from this versatile chemical intermediate. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience to ensure you can achieve the desired purity for your critical applications.
Understanding the Molecule: Key Purification Considerations
This compound is a unique molecule possessing both a basic amino group and an acidic hydroxyl group, making it amphoteric. This dual functionality is a critical consideration in designing an effective purification strategy, as it allows for manipulation of its solubility in acidic and basic aqueous solutions. Furthermore, its polarity, due to the amino and hydroxyl groups, influences its behavior in chromatographic and recrystallization systems.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter with this compound?
A1: Common impurities often stem from the synthetic route. For brominated aminopyridines, these can include:
-
Over-brominated species: Such as 3-amino-2,5-dibromopyridin-4-ol or other di-brominated isomers.[1]
-
Starting materials: Unreacted precursors from the synthesis.
-
Isomers: Positional isomers formed during the synthesis.
-
Degradation products: Aminopyridines can be susceptible to oxidation, especially if not handled and stored properly.
Q2: My compound appears as a dark oil or fails to crystallize. What should I do?
A2: "Oiling out" during recrystallization is a common issue, often caused by the presence of impurities or a solution that is too supersaturated. Here are some troubleshooting steps:
-
Add more of the primary solvent: This will decrease the supersaturation.
-
Re-heat the solution: Ensure all the material, including the oil, has dissolved before attempting to cool again.
-
Scratch the inside of the flask: Use a glass rod to create nucleation sites for crystal growth.
-
Introduce a seed crystal: If you have a small amount of pure, solid material, adding a tiny crystal can initiate crystallization.
-
Consider a preliminary purification step: If impurities are the cause, a quick pass through a silica plug or an acid-base extraction may be necessary before attempting recrystallization.
Q3: How can I monitor the purity of my fractions during column chromatography?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of your column chromatography.
-
Stain Selection: Since this compound is an aminopyridine, it may not be strongly UV active. Stains like potassium permanganate (which reacts with oxidizable groups like amines and phenols) or a general-purpose stain like phosphomolybdic acid can be effective for visualization. Iodine vapor is another common option for many organic compounds.
-
Procedure: Collect fractions from your column and spot them on a TLC plate alongside a spot of your crude starting material. Develop the plate in an appropriate solvent system to track the separation of your desired compound from impurities.
Troubleshooting Guides: Method-Specific Solutions
Purification by Acid-Base Extraction
The amphoteric nature of this compound makes acid-base extraction a powerful initial purification step to remove non-ionizable impurities.[2]
Issue: Low recovery of the product after acid-base extraction.
-
Possible Cause 1: Incorrect pH adjustment. The pH of the aqueous solution is critical for ensuring the compound is in its desired ionic or neutral form.
-
Solution: Use a pH meter or pH paper to carefully adjust the pH. To extract into the aqueous acidic layer, the pH should be sufficiently low (typically < 2) to protonate the amino group. To extract into the aqueous basic layer, the pH should be high enough (typically > 10) to deprotonate the hydroxyl group.
-
-
Possible Cause 2: Emulsion formation. Vigorous shaking of the separatory funnel can lead to the formation of an emulsion, a stable mixture of the organic and aqueous layers, which makes separation difficult.
-
Solution: Gently invert the separatory funnel multiple times instead of vigorous shaking. If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) or allowing the mixture to stand for an extended period. In some cases, gentle warming or filtration through a pad of Celite can help break the emulsion.
-
-
Possible Cause 3: Insufficient extraction. The compound may have some solubility in the organic layer even in its ionic form.
-
Solution: Perform multiple extractions (3-4 times) with the aqueous acid or base to ensure complete transfer of the compound into the aqueous layer.
-
Caption: Workflow for purification via acid-base extraction.
Purification by Recrystallization
Recrystallization is an effective technique for obtaining highly pure crystalline solids. The key is to find a suitable solvent or solvent system.
Issue: Difficulty finding a suitable recrystallization solvent.
-
Possible Cause: The high polarity of the molecule limits its solubility in many common non-polar organic solvents, while it may be too soluble in highly polar solvents even at room temperature.
-
Solution: A mixed-solvent system is often effective.
-
Strategy: Dissolve the crude compound in a minimal amount of a hot "good" solvent (in which it is very soluble, e.g., methanol or ethanol). Then, slowly add a hot "bad" solvent (in which it is poorly soluble, e.g., water or a non-polar solvent like hexanes) until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
Suggested Solvent Systems to Screen:
-
Ethanol/Water
-
Methanol/Water
-
Ethyl Acetate/Hexanes
-
-
| Solvent System | "Good" Solvent | "Bad" Solvent | Polarity |
| Ethanol/Water | Ethanol | Water | High |
| Methanol/Water | Methanol | Water | High |
| Ethyl Acetate/Hexanes | Ethyl Acetate | Hexanes | Medium to Low |
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential "good" solvent. Heat the mixture to boiling to see if the solid dissolves. If it does, add a "bad" solvent dropwise while hot to see if a precipitate forms.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimum amount of the hot "good" solvent.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: If using a mixed-solvent system, add the hot "bad" solvent until the solution is persistently cloudy. Add a few more drops of the hot "good" solvent to clarify the solution. Cover the flask and allow it to cool slowly to room temperature. For maximum yield, you can then place it in an ice bath.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "bad" solvent. Allow the crystals to air dry or dry them in a vacuum oven at a moderate temperature.
Purification by Column Chromatography
For challenging separations or to remove closely related impurities, column chromatography is the method of choice.[3]
Issue: The compound streaks or does not move from the baseline on a silica gel column.
-
Possible Cause 1: Strong interaction with acidic silica gel. The basic amino group on the pyridine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor elution and streaking.
-
Solution: Add a small amount of a basic modifier to the mobile phase, such as 0.5-1% triethylamine or a few drops of ammonia solution. This will neutralize the acidic sites on the silica gel and improve the peak shape. Alternatively, using a different stationary phase like neutral or basic alumina can be beneficial.
-
-
Possible Cause 2: The mobile phase is not polar enough. this compound is a polar molecule and will require a relatively polar mobile phase to elute from the column.
-
Solution: Increase the polarity of the mobile phase. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, is often effective for separating compounds with a range of polarities.
-
Suggested Mobile Phases for Silica Gel:
-
Dichloromethane/Methanol
-
Ethyl Acetate/Hexanes with a small percentage of methanol
-
Dichloromethane/Methanol with 1% triethylamine
-
-
Issue: The compound elutes too quickly, resulting in poor separation.
-
Possible Cause: The mobile phase is too polar.
-
Solution: Decrease the polarity of the mobile phase. Start with a higher ratio of the less polar solvent (e.g., hexanes or dichloromethane) and gradually increase the proportion of the more polar solvent (e.g., ethyl acetate or methanol).
Caption: General workflow for purification by column chromatography.
Purity Assessment
After purification, it is crucial to assess the purity of your this compound.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.[4]
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess purity. A pure compound should appear as a single spot.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
By following these guidelines and troubleshooting steps, you will be well-equipped to effectively remove impurities from this compound and obtain a high-purity product for your research and development needs.
References
Technical Support Center: Managing 3-Amino-5-bromopyridin-4-ol in Reactions
Welcome to the technical support guide for 3-Amino-5-bromopyridin-4-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges related to the poor solubility of this versatile building block. Our goal is to provide not just solutions, but a foundational understanding of the physicochemical properties driving these challenges, enabling you to design more robust and successful reaction protocols.
Introduction: The Challenge of a Zwitterionic Pyridinol
This compound (CAS 101084-20-2) is a valuable heterocyclic intermediate.[1] However, its structure presents a classic solubility problem. The molecule contains both a basic amino group and an acidic hydroxyl group on the pyridine ring. This allows it to exist in a zwitterionic state, where intramolecular proton transfer results in a molecule with both a positive and a negative charge.[2][3] This zwitterionic character, along with the potential for strong intermolecular hydrogen bonding between the pyridinone-like oxygen and the amino group, leads to high crystal lattice energy and, consequently, poor solubility in many common organic solvents.
This guide provides a series of frequently asked questions (FAQs) and troubleshooting workflows to systematically address and overcome these solubility hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound failing to dissolve in standard solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF)?
Answer: The primary reason for the poor solubility of this compound in common non-polar or moderately polar aprotic solvents is its zwitterionic nature and high propensity for hydrogen bonding.
-
Zwitterionic Character: In its solid state and in neutral solutions, the molecule likely exists as a pyridinone tautomer with an internal salt structure. These strong ionic and hydrogen-bonding interactions within the crystal lattice are difficult for solvents like DCM or THF to disrupt.[2][3]
-
Solvent-Solute Mismatch: Solvents must effectively compete with the strong intermolecular forces of the solute to achieve dissolution. Polar protic solvents (like water or alcohols) or highly polar aprotic solvents (like DMSO or DMF) are better equipped to solvate the charged portions and hydrogen-bond donor/acceptor sites of the molecule.[4]
Q2: I've achieved partial dissolution in DMSO, but the reaction is sluggish. What's happening?
Answer: While highly polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are often the first choice for dissolving such compounds, they can present their own set of challenges:
-
High Boiling Points: Their high boiling points can make product isolation and purification difficult.
-
Reaction Interference: These solvents are not always inert. DMF can be a source of dimethylamine under basic conditions or act as a formylating agent at high temperatures. DMSO can act as an oxidant, especially in the presence of activators like acid chlorides or anhydrides.
-
Viscosity: High concentrations in viscous solvents like DMSO can hinder reaction kinetics by reducing molecular mobility.
If you observe sluggish reactivity, consider that the solvent, while effective for dissolution, may be interfering with your reagents or that the reaction requires thermal energy to overcome the activation barrier. Gentle heating is often a necessary next step.
Q3: Can I use pH modification to improve the solubility of this compound?
Answer: Absolutely. Modifying the pH is one of the most powerful strategies for solubilizing zwitterionic compounds. The goal is to convert the neutral, poorly soluble zwitterion into a more soluble salt (either a cation or an anion).[5][6][7]
-
Acidic Conditions (pH < 4): Adding a non-nucleophilic acid (e.g., HCl, H₂SO₄, or TFA) will protonate the basic amino group, forming a pyridinium salt. This cationic species will have significantly improved solubility in polar protic solvents.
-
Basic Conditions (pH > 10): Adding a base (e.g., NaOH, K₂CO₃, or DBU) will deprotonate the acidic hydroxyl group, forming a pyridinolate anion. This anionic species is also typically more soluble in polar solvents.
The "U-shaped" solubility curve is characteristic of amino acids and other zwitterions, with the lowest solubility observed at the isoelectric point (pI) and increasing solubility at both lower and higher pH values.[6]
Troubleshooting Guides & Protocols
This section provides structured workflows and experimental protocols to systematically tackle solubility issues.
Troubleshooting Workflow: A Decision-Making Guide
The following diagram outlines a logical progression for troubleshooting the poor solubility of this compound.
Caption: Troubleshooting workflow for solubility issues.
Protocol 1: Systematic Solvent Screening
This protocol is designed to efficiently identify a suitable solvent or solvent system for your reaction.
Objective: To determine the optimal solvent for dissolving this compound at the desired reaction concentration.
Materials:
-
This compound
-
Small vials (e.g., 2 mL HPLC vials)
-
Magnetic stir fleas
-
Solvent candidates (see Table 1)
-
Stir plate
Procedure:
-
Preparation: To each vial, add a pre-weighed amount of this compound (e.g., 5 mg).
-
Solvent Addition: Add a measured volume of the first solvent candidate (e.g., 0.5 mL) to the first vial. This corresponds to a concentration of 10 mg/mL.
-
Room Temperature Agitation: Add a stir flea and stir vigorously at room temperature for 30 minutes. Visually inspect for dissolution.
-
Heating: If the compound is not fully dissolved, heat the vial to a moderate temperature (e.g., 50 °C) and continue stirring for another 30 minutes. Note any changes.
-
Documentation: Record your observations (fully dissolved, partially dissolved, insoluble) for each solvent at both temperatures.
-
Repeat: Repeat steps 2-5 for all solvent candidates listed in Table 1.
-
Analysis: Choose the solvent that provides the best solubility under conditions that are compatible with your planned reaction. If no single solvent is ideal, consider binary mixtures of the most promising candidates.
Table 1: Recommended Solvents for Initial Screening
| Solvent Class | Example Solvents | Boiling Point (°C) | Rationale & Considerations |
| Polar Protic | Water, Methanol, Ethanol | 100, 65, 78 | Excellent for hydrogen bonding and solvating ionic species. May interfere with certain reagents (e.g., organometallics). |
| Polar Aprotic | DMSO, DMF, NMP, Acetonitrile | 189, 153, 202, 82 | Strong dipole moments effectively solvate polar compounds. High boiling points can complicate workup.[8] |
| Ethereal | Dioxane, 2-MeTHF | 101, 80 | Moderate polarity. Dioxane is often used with HCl for salt formation. |
| Specialized | Trifluoroethanol (TFE) | 77 | A highly polar, weakly coordinating protic solvent that can disrupt strong hydrogen-bonding networks. |
Protocol 2: pH-Mediated Dissolution for Reaction
This protocol details how to use pH adjustment to facilitate a reaction, using a generic Suzuki coupling as an example.
Objective: To perform a reaction where the starting material is solubilized in situ via pH modification.
Materials:
-
This compound (1 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.)
-
Base (e.g., K₂CO₃, 3 equiv.)
-
Solvent system: 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Reaction vessel, condenser, inert atmosphere setup
Procedure:
-
Initial Charge: To the reaction vessel, add this compound, the arylboronic acid, and the palladium catalyst.
-
Solvent Addition: Add the 1,4-Dioxane. The mixture will likely be a slurry.
-
Base Addition & Solubilization: Add an aqueous solution of the base (K₂CO₃ in water). The base will deprotonate the pyridinol hydroxyl group, forming the anionic pyridinolate species. This should significantly improve solubility, potentially leading to a homogeneous solution.
-
Inert Atmosphere: Seal the vessel, and purge thoroughly with an inert gas (Nitrogen or Argon).
-
Reaction: Heat the mixture to the desired reaction temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable method, such as TLC or LC-MS.[8]
-
Work-up: Upon completion, cool the reaction to room temperature. Carefully neutralize the mixture with an acid (e.g., 1M HCl) to its isoelectric point to precipitate the product, which can then be isolated by filtration. Alternatively, perform a standard extractive work-up.
Expert Tip: For reactions incompatible with water, consider using a strong, non-nucleophilic organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in a polar aprotic solvent like NMP (N-Methyl-2-pyrrolidone) to achieve dissolution. For acid-mediated solubility, using a solution of HCl in dioxane is a common method to generate the soluble hydrochloride salt in situ.
Advanced Strategies
If the above methods fail, more advanced techniques may be required:
-
Co-solvency: Sometimes a mixture of solvents works better than a single one. For example, a small amount of DMSO in THF can dramatically increase solvating power.
-
Solid-State Synthesis: For completely intractable cases, solvent-free methods like high-temperature ball milling can drive reactions between insoluble solids by providing mechanical energy.[9]
-
Phase-Transfer Catalysis (PTC): If you form the anionic pyridinolate in a biphasic system (e.g., water/toluene), a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can shuttle the anion into the organic phase to react with an organic-soluble reagent.
By systematically applying these principles and protocols, you can overcome the solubility challenges posed by this compound and successfully incorporate this valuable building block into your synthetic workflows.
References
- 1. 3-AMINO-5-BROMO-PYRIDIN-4-OL | 101084-20-2 [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. d-nb.info [d-nb.info]
- 4. 3-Amino-4-hydroxypyridine | Properties, Uses, Safety Data & Supplier in China [pipzine-chem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sciencedaily.com [sciencedaily.com]
Technical Support Center: 3-Amino-5-bromopyridin-4-ol and its Intermediates
Welcome to the technical support center for 3-Amino-5-bromopyridin-4-ol and its synthetic intermediates. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile but sensitive building block. We understand the challenges that can arise from the inherent instability of this electron-rich heterocyclic system. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges, ensuring the integrity of your experiments and the quality of your results.
Introduction: Understanding the Instability
This compound is a trifunctionalized pyridine ring, making it a valuable intermediate in the synthesis of complex molecules, particularly in drug discovery. However, the very features that make it synthetically attractive—the electron-donating amino (-NH₂) and hydroxyl (-OH) groups—also render the pyridine ring highly susceptible to degradation. These groups increase the electron density of the aromatic system, making it prone to oxidation. The presence of a bromine atom can also introduce photosensitivity.
This guide is structured to address the most common issues encountered when working with this molecule, providing not just protocols, but the scientific reasoning behind them.
Frequently Asked Questions (FAQs)
Q1: My solid this compound has changed color from off-white to brown. Is it still usable?
A change in color, typically to tan, brown, or even a purplish hue, is a common indicator of degradation, most likely due to oxidation. While a slight change in color may not significantly impact some reactions, it is a sign of impurity. For sensitive applications, such as in late-stage drug development or for kinetic studies, it is crucial to use high-purity material. We recommend repurifying the material if a significant color change is observed. For routine use, it is advisable to test a small-scale reaction to see if the colored material performs as expected.
Q2: I am seeing multiple spots on my TLC plate after a reaction with this compound, even with a clean starting material. What could be the cause?
This is a frequent issue and can be attributed to several factors:
-
In-situ Degradation: The reaction conditions themselves (e.g., elevated temperature, presence of oxidizing agents, basic or acidic conditions) may be causing the intermediate to degrade.
-
Solvent Instability: The choice of solvent can play a critical role. Protic solvents, especially in the presence of air, can facilitate oxidative degradation.
-
Air Sensitivity: If the reaction is not performed under an inert atmosphere, the intermediate can degrade upon exposure to atmospheric oxygen.
We recommend running a control reaction with the starting material under the reaction conditions (without other reagents) to check for on-plate or in-solution degradation.
Q3: My NMR spectrum of this compound shows broad peaks. Is this normal?
Broad peaks in the NMR spectrum can be indicative of several issues:
-
Presence of Paramagnetic Impurities: Trace metal impurities, often from previous synthetic steps or scraped from spatulas, can cause significant line broadening.
-
Tautomerism: The pyridin-4-ol can exist in equilibrium with its pyridone tautomer. This exchange can sometimes lead to broadened peaks, particularly for the N-H and O-H protons.
-
Aggregation: In some solvents, hydrogen bonding can lead to aggregation, which can also result in broader peaks.
To address this, you can try filtering the NMR sample through a small plug of celite to remove particulate matter or acquiring the spectrum in a different solvent (e.g., DMSO-d₆, which is a good hydrogen bond acceptor).
Troubleshooting Guide: From Storage to Synthesis
This section provides detailed protocols and explanations to mitigate the instability of this compound.
Issue 1: Degradation During Storage
Symptoms:
-
Visible color change of the solid material.
-
Appearance of new impurities in analytical data (HPLC, LC-MS) over time.
-
Decreased assay of the material.
Root Cause Analysis:
The primary degradation pathway during storage is oxidation. The electron-rich aminopyridinol system is susceptible to attack by atmospheric oxygen, which can be accelerated by light and moisture.
Diagram: Proposed Oxidative Degradation Pathway
Caption: Potential degradation pathways for this compound under oxidative stress.
Solutions & Protocols:
-
Proper Storage:
-
Inert Atmosphere: Store the solid material under an inert gas like argon or nitrogen. For long-term storage, use a sealed ampoule or a container inside a glovebox.[1][2]
-
Low Temperature: Store at low temperatures (-20°C is recommended) to slow down the rate of degradation.
-
Protection from Light: Use an amber vial or wrap the container in aluminum foil to prevent photodegradation.
-
Dessication: Store in a desiccator to minimize exposure to moisture.
-
-
Repurification Protocol (Crystallization):
-
Dissolve the discolored solid in a minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture of ethanol and water).
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.
-
Hot-filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum.
-
Issue 2: Instability in Solution
Symptoms:
-
A solution of the compound changes color over a short period.
-
Rapid appearance of degradation products in reaction monitoring by HPLC or TLC.
Root Cause Analysis:
In solution, the degradation of this compound is often much faster than in the solid state. The choice of solvent, pH, and the presence of dissolved oxygen are critical factors.
Solutions & Protocols:
-
Solvent Selection:
-
Use deoxygenated solvents. Solvents can be deoxygenated by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes or by the freeze-pump-thaw method.[2]
-
Aprotic solvents like THF, dioxane, or DMF are often preferred over protic solvents like methanol or water for reactions where the pyridinol is a nucleophile, as this can reduce the rate of proton-catalyzed degradation.
-
-
pH Control:
-
The stability of aminopyridines can be pH-dependent. In some cases, converting the amine to its salt form (e.g., hydrochloride or phosphate) can increase its stability by reducing the electron-donating ability of the amino group. A study on 3,4-diaminopyridine showed that the salt form is significantly more stable under oxidative stress.[3][4]
-
If the free base is required for a reaction, it can be generated in-situ from a more stable salt form just before use.
-
-
Use of Antioxidants:
-
For storage of solutions for a short period, the addition of a small amount of an antioxidant like BHT (butylated hydroxytoluene) can help to inhibit radical-mediated oxidation. However, ensure that the antioxidant does not interfere with your downstream reaction.
-
Issue 3: Difficulty in Purity Analysis
Symptoms:
-
Poor peak shape (tailing or fronting) in HPLC.
-
Inconsistent retention times.
-
Inability to resolve the main peak from impurities.
Root Cause Analysis:
This compound is a polar and basic compound. These properties can lead to strong interactions with the silica support in reversed-phase HPLC columns, resulting in poor chromatography.
Diagram: HPLC Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting HPLC analysis of polar basic compounds.
Recommended HPLC Method for Purity Analysis:
This method is a starting point and may require optimization for your specific system and impurity profile.
| Parameter | Recommendation | Rationale |
| Column | C18, 5 µm, 4.6 x 150 mm (with end-capping) | A standard reversed-phase column. End-capping is crucial to minimize interaction with free silanols. |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water | Acidic modifier to protonate the basic amine, improving peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | Standard organic modifiers. |
| Gradient | 5% B to 95% B over 15 minutes | A generic gradient to elute a range of polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature for reproducible retention times. |
| Detection | UV at 254 nm and 280 nm | The pyridine ring should have strong UV absorbance at these wavelengths. |
| Sample Diluent | Mobile Phase A or a mixture of Water/Acetonitrile | Ensures compatibility with the mobile phase and good peak shape at the start of the gradient. |
Data Interpretation:
-
Tailing Peaks: Often indicate interaction with the stationary phase. Ensure your mobile phase is sufficiently acidic.
-
New Peaks in Re-injected Samples: Suggests on-column degradation. Try a lower column temperature or a faster gradient.
-
Identification of Degradants: For unknown peaks, LC-MS is an invaluable tool for obtaining molecular weight information, which can help in proposing structures for degradation products. For definitive structural elucidation, preparative HPLC may be required to isolate the impurity for NMR analysis.[5][6][7]
Summary of Best Practices
To ensure the successful use of this compound and its intermediates, please adhere to the following best practices:
-
Always handle and store the material under an inert atmosphere, protected from light and moisture.
-
Use fresh, high-purity material for your reactions. If in doubt, repurify.
-
When working in solution, use deoxygenated solvents and consider the impact of pH.
-
Monitor your reactions closely using a validated analytical method, such as the HPLC method described above.
-
Be vigilant for signs of degradation, such as color changes, and investigate them promptly.
By implementing these strategies, you can minimize the impact of instability on your research and development activities, leading to more reliable and reproducible results.
References
- 1. youtube.com [youtube.com]
- 2. The effects of bromine atoms on the photophysical and photochemical properties of 3-cinnamoylcoumarin derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmaceutical impurities and degradation products: uses and applications of NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to the Computational Analysis of 3-Amino-5-bromopyridin-4-ol: A Comparative DFT Study
For researchers, scientists, and professionals in drug development, the exploration of novel heterocyclic compounds is a cornerstone of innovation. Among these, substituted pyridinols represent a class of molecules with significant potential, owing to their versatile chemical functionalities and diverse biological activities. This guide provides an in-depth computational analysis of 3-Amino-5-bromopyridin-4-ol, a molecule of interest in medicinal chemistry.
In the absence of extensive experimental data for this specific compound, this guide pioneers a comprehensive, step-by-step protocol for its computational characterization using Density Functional Theory (DFT). To provide a robust framework for interpretation, we will compare the predicted properties of this compound with established data for structurally related and functionally relevant alternatives, primarily 4-hydroxypyridine and other substituted aminopyridines. This comparative approach is designed to illuminate the unique electronic and structural features imparted by the amino and bromo substituents, offering valuable insights for future synthesis and application.
The Significance of Substituted Pyridinols in Drug Discovery
Pyridinol scaffolds are prevalent in a wide array of bioactive molecules. The interplay of the hydroxyl and amino groups, along with the pyridine ring's nitrogen, allows for a rich tapestry of intermolecular interactions, including hydrogen bonding and metal coordination. The introduction of a halogen, such as bromine, further modulates the molecule's lipophilicity, metabolic stability, and binding affinities, making these compounds attractive candidates for drug design. A thorough understanding of their electronic structure, reactivity, and spectroscopic signatures is paramount for predicting their behavior in biological systems.
A Self-Validating Protocol for the Computational Analysis of this compound
The following protocol outlines a rigorous and self-validating workflow for the computational analysis of this compound using Density Functional Theory. The causality behind each experimental choice is explained to ensure technical accuracy and reproducibility.
Experimental Workflow: Computational Analysis
A Comparative Guide to the Synthesis and Properties of 3-Amino-5-bromopyridin-4-ol and its Structural Analogues
For researchers and professionals in drug development, the pyridine scaffold remains a cornerstone of medicinal chemistry. Its versatile nature allows for the generation of a vast array of analogues with diverse biological activities. This guide provides an in-depth comparison of the synthesis and properties of 3-Amino-5-bromopyridin-4-ol and its structural analogues, offering insights into their preparation and potential applications.
Introduction: The Significance of the Aminohydroxypyridine Core
The 3-amino-4-hydroxypyridine moiety is a key pharmacophore found in numerous biologically active compounds. The presence of the amino and hydroxyl groups provides crucial hydrogen bonding interactions with biological targets, while the pyridine ring itself can engage in π-stacking and cation-π interactions. Halogenation, such as the introduction of a bromine atom at the 5-position, further modulates the electronic properties and lipophilicity of the molecule, often enhancing its binding affinity and metabolic stability.[1] Analogues of this core structure have shown promise in various therapeutic areas, including as HIV-1 integrase inhibitors and as potential agents for neurodegenerative disorders.[1][2]
Synthetic Strategies: Navigating the Routes to this compound and Analogues
While a direct, high-yield synthesis for this compound is not extensively documented in publicly available literature, its synthesis can be logically approached by examining established methods for constructing substituted 4-hydroxypyridines and related aminopyridines. The primary challenge lies in the controlled introduction of the amino, bromo, and hydroxyl functionalities onto the pyridine ring.
Proposed Synthetic Pathway for this compound
A plausible synthetic route, extrapolated from known transformations of pyridine derivatives, is outlined below. This multi-step approach leverages common and reliable reactions in heterocyclic chemistry.
Caption: Proposed synthetic pathway for this compound.
This proposed synthesis begins with the oxidation of 3-nitropyridine to introduce the hydroxyl group at the 4-position. Subsequent regioselective bromination at the 5-position, activated by the electron-withdrawing nitro group, would be followed by the reduction of the nitro group to the desired amine.
Alternative Synthetic Approaches for Structural Analogues
The synthesis of structural analogues often requires tailored strategies. For instance, the preparation of N-substituted 3-amino-4-halopyridines has been achieved through a sequence involving Boc-protection of the amino group, directed lithiation, and subsequent halogenation. This highlights the importance of protecting groups in achieving the desired substitution pattern.
A general approach to substituted 4-hydroxypyridines involves the cyclization of 1,3-dicarbonyl compounds with an ammonia source.[3] This method offers a convergent route to the core structure, with the substituents being introduced in the acyclic precursor.
Caption: General synthesis of substituted 4-hydroxypyridines.
Comparative Properties of this compound and Analogues
The physicochemical and biological properties of these compounds are critical for their potential applications. Below is a comparative table summarizing available data for the target compound and a closely related analogue, 3-amino-5-bromopyridine.
| Property | This compound | 3-Amino-5-bromopyridine |
| CAS Number | 101084-20-2 | 13535-01-8 |
| Molecular Formula | C₅H₅BrN₂O | C₅H₅BrN₂ |
| Molecular Weight | 189.01 g/mol | 173.01 g/mol |
| Appearance | Solid | Solid |
| Melting Point | Not available | 65-69 °C |
| Biological Relevance | Potential intermediate for pharmaceuticals and agrochemicals.[1] | Key intermediate in the synthesis of pharmaceuticals, particularly for neurological disorders.[1][4] |
Experimental Protocols
Synthesis of 3-Amino-5-bromopyridine from 5-Bromonicotinamide
Materials:
-
5-Bromonicotinamide
-
Sodium hydroxide (NaOH)
-
Bromine (Br₂)
-
Tetrahydrofuran (THF)
-
tert-Butyl methyl ether (t-BuMeO)
-
Magnesium sulfate (MgSO₄)
-
Heptane
-
Ethyl acetate
Procedure:
-
Prepare a solution of sodium hydroxide (31.8 g, 0.79 mol) in 340 mL of water and cool in an ice bath.
-
Slowly add bromine (40.7 g, 0.255 mol) to the cold NaOH solution with stirring.
-
To the resulting pre-cooled solution, add 5-bromonicotinamide (42.0 g, 0.209 mol).
-
Allow the reaction mixture to warm to room temperature and then heat at 70 °C for 1 hour.
-
After heating, cool the brown suspension to room temperature.
-
Treat the aqueous phase with saturated brine and extract three times with a 1:1 mixture of THF and tert-butyl methyl ether.
-
Combine the organic phases, dry over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography using a heptane/ethyl acetate (1:1) eluent to yield 3-amino-5-bromopyridine as a brown solid.
Conclusion and Future Perspectives
This compound and its structural analogues represent a promising class of compounds for the development of novel therapeutics and agrochemicals. While the synthesis of the title compound requires further investigation and optimization, the established routes to related structures provide a solid foundation for future work. The comparative analysis of their properties underscores the subtle yet significant impact of structural modifications on their biological activity. Further research into the synthesis and biological evaluation of a wider range of these analogues is warranted to fully explore their therapeutic potential.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis, Molecular Modelling and Biological Studies of 3-hydroxypyrane- 4-one and 3-hydroxy-pyridine-4-one Derivatives as HIV-1 Integrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EP2585436B1 - Process for preparing 4-hydroxypyridines - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. 3-Amino-5-bromopyridine synthesis - chemicalbook [chemicalbook.com]
A Senior Application Scientist's Guide to Halogenated Aminopyridinols in Cross-Coupling Reactions
For researchers and professionals in drug development, the functionalization of heterocyclic cores is a foundational element of modern medicinal chemistry. Among these, the aminopyridinol scaffold is of particular interest due to its prevalence in biologically active molecules. Halogenated aminopyridinols serve as versatile and powerful building blocks, offering multiple handles for synthetic diversification through transition metal-catalyzed cross-coupling reactions.
This guide provides an in-depth comparative analysis of the reactivity of chloro-, bromo-, and iodo-substituted aminopyridinols in three cornerstone cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. While direct, side-by-side comparative studies on halogenated aminopyridinols are not abundant in the literature, this guide synthesizes data from closely related halogenated aminopyridine systems to provide a robust framework for experimental design. We will explore the causality behind experimental choices, from ligand selection to reaction conditions, grounded in established mechanistic principles.
Core Principles: Understanding Reactivity Trends
The success of a cross-coupling reaction with a halogenated aminopyridinol is primarily dictated by two factors: the identity of the halogen and the electronic nature of the heterocyclic core.
-
The Halogen's Impact (I > Br > Cl) : The reactivity of the carbon-halogen (C-X) bond is inversely proportional to its bond dissociation energy (C-I < C-Br < C-Cl). The rate-determining step in most palladium-catalyzed cross-coupling cycles is the oxidative addition of the Pd(0) catalyst into this C-X bond.[1] Consequently, iodopyridinols are the most reactive substrates, often requiring milder conditions. Bromo-derivatives offer a balance of reactivity and stability, while the significantly stronger C-Cl bond makes chloropyridinols the most challenging, necessitating highly active catalytic systems.[1][2]
-
The Aminopyridinol Core : The pyridine nitrogen itself can coordinate to the palladium center, potentially leading to catalyst inhibition. Furthermore, the amino (-NH₂) and hydroxyl (-OH) groups are both electron-donating substituents. This increases the electron density on the pyridine ring, making the C-X bond stronger and the oxidative addition step more difficult compared to an unsubstituted halopyridine. This effect underscores the critical importance of ligand selection to create a sufficiently electron-rich and active palladium catalyst to overcome this hurdle.
Visualizing the Building Blocks
The strategic placement of the halogen and the amino/hydroxyl groups on the pyridine ring dictates the possible vectors for molecular elaboration.
Caption: Figure 1: Representative Halogenated Aminopyridinol Isomers
Comparative Analysis in Key Cross-Coupling Reactions
The choice of coupling partner and the nature of the halogen on the aminopyridinol dictate the optimal catalytic system. Below, we compare the typical conditions and expected outcomes for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.
Suzuki-Miyaura Coupling: C(sp²)–C(sp²) Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling for creating biaryl linkages, prized for the operational simplicity and the stability of its boronic acid reagents.[3]
Expert Insights: For chloro-substituted aminopyridinols, success hinges on using a catalytic system capable of activating the inert C-Cl bond. This is typically achieved with bulky, electron-rich phosphine ligands such as the dialkylbiaryl phosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs).[2][4] These ligands promote the formation of the active monoligated Pd(0) species essential for the oxidative addition step. While iodo- and bromo-derivatives can often be coupled with traditional catalysts like Pd(PPh₃)₄, the use of modern ligands frequently results in higher yields, lower catalyst loadings, and milder reaction conditions across the board.
Table 1: Comparative Data for Suzuki-Miyaura Coupling of Halogenated Aminopyridines
| Halogen (X) | Substrate Example | Catalyst/Ligand | Base | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| Cl | 2-Amino-3-chloropyridine | XPhos Pd G2 | K₃PO₄ | 1,4-Dioxane/H₂O, 100 °C | 85-95% | [2][5] |
| Br | 2-Amino-3-bromopyridine | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O, 80 °C | 80-92% | [5] |
| I | 2-Amino-3-iodopyridine | PdCl₂(dppf) | Na₂CO₃ | DMF, 90 °C | ~90% |[1] |
Note: Yields are representative and vary based on the specific boronic acid partner.
Sonogashira Coupling: C(sp²)–C(sp) Bond Formation
The Sonogashira coupling provides a direct route to alkynylated heterocycles, which are invaluable precursors for constructing more complex molecular architectures.[6][7] The reaction is distinguished by its use of a dual catalytic system, typically palladium and a copper(I) co-catalyst.[8]
Expert Insights: A hallmark of the Sonogashira reaction is its sensitivity to the reaction environment. While classic conditions employ a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper salt (CuI), the choice of base and solvent is critical.[9] An amine base like triethylamine (Et₃N) or diisopropylamine (DIPA) often serves dual roles as the base and solvent.[8] For aminopyridinol substrates, the inherent basicity of the molecule can influence the reaction, sometimes necessitating a stronger, non-coordinating base. The data shows high efficiency for the coupling of 2-amino-3-bromopyridines, achieving excellent yields with a variety of terminal alkynes.[8][9]
Table 2: Representative Data for Sonogashira Coupling of 2-Amino-3-bromopyridine
| Alkyne Partner | Catalyst System | Base | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 100 °C, 3h | 96% | [8][9] |
| 1-Heptyne | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 100 °C, 3h | 85% | [8] |
| 3-Butyn-1-ol | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 100 °C, 3h | 78% |[8] |
Buchwald-Hartwig Amination: C(sp²)–N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a direct and general method for C-N bond formation.[10][11] This reaction is particularly sensitive to ligand choice, as the ligand must facilitate both oxidative addition and the subsequent reductive elimination from an amido-palladium complex.
Expert Insights: The free amino group on the aminopyridinol substrate presents a unique challenge, as it can compete with the desired amine coupling partner for coordination to the palladium center. This necessitates the use of highly specialized ligands and strong, non-nucleophilic bases. Research on 3-halo-2-aminopyridines has demonstrated that bulky biarylphosphine ligands such as RuPhos and BrettPhos, in combination with a strong base like lithium bis(trimethylsilyl)amide (LiHMDS), are exceptionally effective.[12] This combination promotes the desired C-N coupling while minimizing side reactions, enabling the amination of unprotected aminopyridines with both primary and secondary amines.[12]
Table 3: Comparative Data for Buchwald-Hartwig Amination of 3-Halo-2-aminopyridines
| Halogen (X) | Amine Partner | Catalyst/Ligand | Base | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| Cl | Morpholine | BrettPhos Pd G3 | LiHMDS | Toluene, 100 °C | 94% | [12] |
| Br | Aniline | RuPhos Pd G3 | LiHMDS | Toluene, 100 °C | 85% | [12] |
| I | Benzylamine | RuPhos Pd G3 | LiHMDS | Toluene, 100 °C | 89% |[12] |
Visualizing the Catalytic Engine
Understanding the underlying mechanism is key to troubleshooting and optimizing these reactions. All three transformations proceed through a similar catalytic cycle, illustrated below.
Caption: Figure 2: General Catalytic Cycle for Cross-Coupling
Experimental Protocol: A Self-Validating System
The following protocol for a Sonogashira coupling of a 2-amino-3-bromopyridine derivative is adapted from established literature, providing a reliable starting point for experimental work.[8]
Objective: To synthesize 2-amino-3-(phenylethynyl)pyridine.
Materials:
-
2-Amino-3-bromopyridine (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Palladium(II) trifluoroacetate [Pd(CF₃COO)₂] (2.5 mol%)
-
Triphenylphosphine (PPh₃) (5.0 mol%)
-
Copper(I) iodide (CuI) (5.0 mol%)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Schlenk flask or microwave vial
-
Nitrogen or Argon source
Procedure:
-
Catalyst Pre-formation: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).
-
Solvent Addition: Add anhydrous DMF (approx. 4 mL per 1 mmol of substrate). Stir the mixture at room temperature for 20-30 minutes. A color change should be observed as the active catalyst forms.
-
Reagent Addition: To the catalyst mixture, add 2-amino-3-bromopyridine (1.0 equiv), triethylamine (approx. 2 mL per 1 mmol of substrate), and finally phenylacetylene (1.2 equiv).
-
Reaction: Heat the reaction mixture to 100 °C and stir for 3 hours. Causality Check: The high temperature is necessary to ensure efficient oxidative addition and reductive elimination steps.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the pure 2-amino-3-(phenylethynyl)pyridine.
Caption: Figure 3: Experimental Workflow for Sonogashira Coupling
Conclusion and Future Outlook
Halogenated aminopyridinols are powerful and versatile intermediates in the synthesis of complex molecules for drug discovery and materials science. The choice of halogen dictates the fundamental reactivity, with the trend I > Br > Cl holding true. However, modern palladium catalysis, through the rational design of ligands, has largely overcome the challenge of activating less reactive C-Cl bonds. For Suzuki-Miyaura and Buchwald-Hartwig reactions on these electron-rich heterocycles, bulky, electron-donating biarylphosphine ligands are the tools of choice. For Sonogashira couplings, the classic Pd/Cu co-catalytic system remains highly effective. By understanding the interplay between the substrate's electronic properties and the catalyst's mechanism, researchers can confidently design and execute high-yielding cross-coupling strategies to accelerate their research programs.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of 3-Amino-5-bromopyridin-4-ol
This guide provides an in-depth comparison of analytical methodologies for the robust structural validation of 3-Amino-5-bromopyridin-4-ol, a critical heterocyclic building block in pharmaceutical and materials science research. As a Senior Application Scientist, my objective is to move beyond mere procedural descriptions to explain the underlying scientific rationale for method selection, data interpretation, and the synergistic interplay between different techniques. Every step is designed to build a self-validating analytical workflow, ensuring the highest confidence in product identity, purity, and stability.
The Imperative of Unambiguous Structural Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For a compound like this compound, a suite of NMR experiments is required to assemble a complete structural picture.
Causality Behind the NMR Strategy
The choice of NMR experiments follows a logical progression from simple one-dimensional (1D) scans to more complex two-dimensional (2D) correlation experiments. The initial ¹H and ¹³C NMR spectra provide a census of the proton and carbon environments, respectively. However, due to the substituted nature of the pyridine ring, 1D spectra alone are often insufficient for unambiguous assignment. 2D experiments like COSY and HMBC are then employed to reveal the bonding framework, much like connecting dots to reveal a picture.
Experimental Protocol: A Self-Validating NMR Workflow
-
Sample Preparation: Dissolve 5-10 mg of the this compound product in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆). The choice of DMSO-d₆ is strategic, as its ability to form hydrogen bonds will help in observing the exchangeable protons of the -OH and -NH₂ groups.
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum. This initial scan confirms the presence of aromatic and functional group protons.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This provides the number of unique carbon environments.
-
2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). For this molecule, it will primarily confirm the absence of coupling between the two aromatic protons, as they are separated by more than three bonds.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment. It reveals correlations between protons and carbons over 2-3 bonds. This allows us to definitively link the protons on the ring to their adjacent and next-nearest-neighbor carbons, confirming the substitution pattern.
Data Interpretation and Expected Results
The following table summarizes the expected NMR data for this compound.
| Experiment | Expected Observation | Interpretation |
| ¹H NMR | δ ~7.5-7.8 (s, 1H), δ ~7.0-7.3 (s, 1H), δ ~5.0-6.0 (br s, 2H), δ ~9.0-10.0 (br s, 1H) | Two singlets for the aromatic protons (H-2 and H-6). A broad singlet for the -NH₂ protons. A broad singlet for the -OH proton. The exact chemical shifts can be influenced by concentration and solvent. |
| ¹³C NMR | 5 distinct signals in the aromatic region (δ ~110-160 ppm). | Confirms the presence of five unique carbon atoms in the pyridine ring system. |
| HMBC | Key correlations: H-2 to C-4 and C-6; H-6 to C-2, C-4, and C-5. | These correlations are crucial for definitively placing the substituents. For example, the correlation from the H-2 proton to the carbon bearing the hydroxyl group (C-4) confirms their relative positions. |
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the exact molecular weight of a compound, serving as a fundamental check of its elemental formula. For halogenated compounds, MS offers an additional layer of validation through the characteristic isotopic patterns of the halogens.
Why MS is a Critical Choice
For this compound (C₅H₅BrN₂O), the presence of bromine is a key structural feature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. High-resolution mass spectrometry (HRMS) will not only confirm the molecular weight with high accuracy but will also show a distinctive "M" and "M+2" peak pattern with almost equal intensity, which is a hallmark signature of a monobrominated compound.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Chromatography (Optional but Recommended): Inject the sample into an HPLC system coupled to the mass spectrometer. A simple isocratic method on a C18 column can confirm the purity and retention time of the main peak.[1][2]
-
Mass Spectrometry Acquisition: Analyze the sample using Electrospray Ionization (ESI) in positive ion mode. ESI is a soft ionization technique that typically yields the protonated molecule [M+H]⁺.
-
Data Analysis: Determine the accurate mass of the [M+H]⁺ ion and compare it to the theoretical value. Observe the isotopic pattern.
Data Interpretation and Expected Results
| Parameter | Theoretical Value (for [C₅H₅BrN₂O+H]⁺) | Expected Observation |
| Monoisotopic Mass (⁷⁹Br) | 189.9662 Da | A measured mass within 5 ppm of the theoretical value (e.g., 189.9665 Da). |
| Monoisotopic Mass (⁸¹Br) | 191.9641 Da | A measured mass within 5 ppm of the theoretical value (e.g., 191.9644 Da). |
| Isotopic Pattern | Two peaks at m/z ~190 and ~192 | A peak at m/z ~190 and a peak at m/z ~192 with approximately equal intensity (100:97.5 ratio). |
FTIR Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[3][4] It works by measuring the absorption of infrared radiation, which excites molecular vibrations at specific frequencies corresponding to different types of chemical bonds.
Why FTIR is a Valuable First Pass
While FTIR will not reveal the connectivity of the molecule, it provides a quick and effective confirmation that the key functional groups—hydroxyl (-OH), amine (-NH₂), and the aromatic pyridine ring—are present in the synthesized product. It is an excellent first-pass screening tool.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid powder product directly onto the ATR crystal.
-
Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean, empty ATR crystal should be run first and automatically subtracted from the sample spectrum.
Data Interpretation and Expected Results
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Interpretation |
| O-H Stretch | 3200-3500 (broad) | Confirms the presence of the hydroxyl group. |
| N-H Stretch | 3100-3400 (medium, often two peaks) | Confirms the presence of the primary amine group. |
| C=C and C=N Ring Stretch | 1550-1650 | Characteristic absorptions for the pyridine aromatic ring. |
| C-Br Stretch | 500-650 | Confirms the presence of the carbon-bromine bond. |
X-ray Crystallography: The Unambiguous Proof
Single-crystal X-ray crystallography is the most powerful method for determining the three-dimensional structure of a molecule.[5][6] It is considered the "gold standard" because it provides a direct visualization of the atomic arrangement in the solid state, confirming connectivity, bond lengths, and bond angles with unparalleled precision.[7][8]
The Definitive Arbiter
In cases of ambiguity or for regulatory submissions, an X-ray crystal structure provides irrefutable proof of the molecular structure. While it requires a high-quality single crystal, which can be challenging to obtain, the resulting data resolves any questions left by spectroscopic methods. For this compound, it would definitively confirm the substitution pattern on the pyridine ring.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data by irradiating it with X-rays.
-
Structure Solution and Refinement: Process the diffraction data to generate an electron density map, from which the atomic positions are determined and refined to yield the final molecular structure.
A Unified Workflow for Structural Validation
No single technique is sufficient on its own. A robust validation strategy integrates these methods into a logical workflow, where each step confirms and builds upon the last.
Comparative Summary
| Technique | Information Provided | Sample Req. | Pros | Cons |
| NMR Spectroscopy | Atomic connectivity, molecular skeleton | 5-10 mg | Provides the most detailed structural information in solution | Can be complex to interpret; relatively lower sensitivity |
| Mass Spectrometry | Molecular formula, isotopic information | < 1 mg | High sensitivity, confirms elemental composition | Provides little to no connectivity information on its own |
| FTIR Spectroscopy | Presence of functional groups | < 1 mg | Fast, non-destructive, easy to use | Does not provide connectivity information |
| X-ray Crystallography | Absolute 3D structure in solid state | Single crystal | Unambiguous, definitive proof of structure | Crystal growth can be a significant bottleneck |
| HPLC | Purity, presence of isomers/impurities | < 1 mg | Excellent for assessing purity and for quantification | Not a primary structure elucidation tool on its own |
Conclusion
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ptfarm.pl [ptfarm.pl]
- 3. Functional group profiling of medicinal plants using FTIR spectroscopy [journalwjbphs.com]
- 4. biomedscidirect.com [biomedscidirect.com]
- 5. azolifesciences.com [azolifesciences.com]
- 6. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
Navigating the Synthesis of 3-Amino-5-bromopyridin-4-ol: A Comparative Guide to Cost and Efficiency
For researchers and professionals in the fast-paced fields of pharmaceutical and agrochemical development, the efficient synthesis of key intermediates is a critical determinant of project timelines and budgetary success. 3-Amino-5-bromopyridin-4-ol, a versatile heterocyclic building block, presents a synthetic challenge where the choice of pathway can have significant implications for both cost and overall efficiency. This guide provides an in-depth comparative analysis of two plausible synthetic routes to this valuable compound, offering detailed experimental protocols, cost-effectiveness analysis, and insights into the chemical reasoning behind each approach.
Introduction to this compound
This compound is a substituted pyridine derivative whose structural motifs—an amino group, a bromine atom, and a hydroxyl group—make it a valuable precursor for the synthesis of a wide range of more complex molecules. Its applications are particularly prominent in medicinal chemistry, where it can serve as a scaffold for the development of novel therapeutic agents. The strategic placement of its functional groups allows for diverse chemical modifications, enabling the exploration of structure-activity relationships in drug discovery programs.
This guide will dissect two primary synthetic strategies for obtaining this compound:
-
Route 1: Electrophilic Bromination of 3-Amino-4-hydroxypyridine. This approach leverages a readily available starting material and a common electrophilic aromatic substitution reaction.
-
Route 2: Nucleophilic Hydroxylation of 2-Amino-3,5-dibromopyridine. This pathway explores the displacement of a bromine atom with a hydroxyl group, offering an alternative disconnection strategy.
A thorough evaluation of the cost of starting materials, reagent efficiency, and procedural complexity for each route will provide a clear framework for selecting the most appropriate method for your research and development needs.
Route 1: Electrophilic Bromination of 3-Amino-4-hydroxypyridine
This synthetic approach is predicated on the direct bromination of the 3-Amino-4-hydroxypyridine core. The hydroxyl and amino groups are activating, ortho-, para-directing substituents, making the C5 position susceptible to electrophilic attack. N-Bromosuccinimide (NBS) is a mild and selective brominating agent often employed for such transformations to minimize over-bromination and side reactions.
Experimental Protocol
Materials:
-
3-Amino-4-hydroxypyridine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (or other suitable aprotic solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-Amino-4-hydroxypyridine (1.0 eq) in acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-30 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the addition of saturated aqueous sodium thiosulfate solution.
-
Partition the mixture between ethyl acetate and water.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.
Causality Behind Experimental Choices
-
N-Bromosuccinimide (NBS): NBS is chosen over elemental bromine (Br₂) for its ability to provide a low, steady concentration of bromine in the reaction mixture, which helps to control the regioselectivity and prevent the formation of di-brominated byproducts.
-
Aprotic Solvent: Acetonitrile is a suitable polar aprotic solvent that can dissolve the starting material and facilitate the reaction without interfering with the bromination process.
-
Low Temperature: The initial cooling to 0 °C is crucial to control the exothermic nature of the reaction and to enhance the selectivity of the bromination at the desired C5 position.
-
Aqueous Workup: The workup sequence with sodium thiosulfate is to quench any unreacted NBS and bromine. The sodium bicarbonate wash neutralizes any acidic byproducts, and the brine wash helps to remove water from the organic layer.
Visualization of Workflow
Caption: Workflow for the synthesis of this compound via electrophilic bromination.
Route 2: Nucleophilic Hydroxylation of 2-Amino-3,5-dibromopyridine
This alternative route involves a nucleophilic aromatic substitution (SNAr) reaction. Starting from 2-amino-3,5-dibromopyridine, a hydroxyl group is introduced by displacing one of the bromine atoms. The success of this reaction often depends on the reaction conditions, including the choice of base, solvent, and temperature, and may sometimes require a catalyst.
Experimental Protocol
Materials:
-
2-Amino-3,5-dibromopyridine
-
Potassium hydroxide (KOH)
-
Water
-
Copper powder (optional, as a catalyst)
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate/Tetrahydrofuran (9:1 mixture)
-
Sodium chloride
Procedure:
-
In a high-pressure autoclave, combine 2-amino-3,5-dibromopyridine (1.0 eq), potassium hydroxide (approx. 4-5 eq), and water.
-
(Optional) Add a catalytic amount of copper powder.
-
Seal the autoclave and heat the mixture to 170 °C with stirring for 10-12 hours.
-
After cooling to room temperature, carefully open the autoclave and transfer the dark-colored solution to a beaker.
-
Neutralize the solution with concentrated hydrochloric acid to approximately pH 7.
-
Saturate the aqueous solution with sodium chloride.
-
Extract the mixture multiple times with a warm 9:1 mixture of ethyl acetate and tetrahydrofuran.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Causality Behind Experimental Choices
-
Potassium Hydroxide: A strong base is required to act as the nucleophile (hydroxide ion) and to facilitate the displacement of the bromide.
-
High Temperature and Pressure: Nucleophilic aromatic substitution on an electron-rich pyridine ring is generally difficult and requires harsh conditions like high temperature and pressure to proceed at a reasonable rate.
-
Copper Catalyst (Optional): In some cases, a copper catalyst can facilitate the nucleophilic substitution of aryl halides, potentially lowering the required reaction temperature or improving the yield.
-
Extraction with a Mixed Solvent System: The use of an ethyl acetate/tetrahydrofuran mixture for extraction is likely to improve the solubility of the product from the aqueous phase.
Visualization of Workflow
Caption: Workflow for the synthesis of this compound via nucleophilic hydroxylation.
Cost and Efficiency Analysis
To provide a practical comparison, we will analyze the estimated costs of the starting materials and the theoretical efficiency of each route. Please note that the prices are approximate and can vary based on supplier, purity, and quantity.
| Parameter | Route 1: Electrophilic Bromination | Route 2: Nucleophilic Hydroxylation |
| Starting Material | 3-Amino-4-hydroxypyridine | 2-Amino-3,5-dibromopyridine |
| Approx. Cost of Starting Material | ~$100/kg[1] | ~$88/kg (based on $22.03/25g)[2] |
| Key Reagent(s) | N-Bromosuccinimide (NBS) | Potassium Hydroxide (KOH) |
| Approx. Cost of Key Reagent(s) | ~$70/kg[3] | ~$1/kg[4][5] |
| Estimated Yield | 70-85% (assumed based on similar reactions) | ~45%[6] |
| Reaction Conditions | Mild (0 °C to room temperature) | Harsh (170 °C, high pressure) |
| Procedural Complexity | Moderate | High (requires autoclave) |
| Safety Considerations | NBS is a lachrymator and should be handled with care. | High pressure and temperature, corrosive base. |
| Atom Economy | Moderate | Low |
| E-Factor (Waste/Product Ratio) | Moderate | High |
Comparative Discussion
Route 1: Electrophilic Bromination
-
Advantages: This route utilizes milder reaction conditions, which are generally preferable in terms of safety and energy consumption. The procedural complexity is lower, as it does not require specialized high-pressure equipment. The starting material, while slightly more expensive per kilogram, may be more readily available from certain suppliers. The anticipated yield is also higher, which is a significant factor in overall efficiency.
-
Disadvantages: The primary challenge with this route is controlling the regioselectivity of the bromination. While NBS is a selective reagent, the formation of isomeric and di-brominated byproducts is a possibility that could complicate purification and lower the isolated yield.
Route 2: Nucleophilic Hydroxylation
-
Advantages: The starting material, 2-amino-3,5-dibromopyridine, is slightly less expensive than 3-Amino-4-hydroxypyridine. The key reagent, potassium hydroxide, is significantly cheaper than NBS.
-
Disadvantages: This route suffers from a number of significant drawbacks. The reaction conditions are harsh, requiring high temperatures and pressures, which necessitates specialized equipment (autoclave) and presents greater safety risks. The reported yield is considerably lower than what can be reasonably expected from Route 1. Furthermore, the atom economy is poor, and the generation of a significant amount of inorganic salt waste contributes to a high E-factor, making it less environmentally friendly.
Conclusion and Recommendations
Based on this analysis, Route 1, the electrophilic bromination of 3-Amino-4-hydroxypyridine with N-Bromosuccinimide, emerges as the more favorable synthetic strategy for the preparation of this compound. The milder reaction conditions, higher anticipated yield, and lower procedural complexity outweigh the slightly higher cost of the starting material and the main reagent. For process development and scale-up, optimizing the reaction conditions in Route 1 to maximize the regioselectivity and isolated yield would be a more efficient and cost-effective endeavor than overcoming the challenges associated with the harsh conditions and low yield of Route 2.
For researchers and drug development professionals, the choice of a synthetic route is a multifaceted decision. This guide provides a foundational analysis to inform that decision, balancing the practical considerations of cost and efficiency with the underlying chemical principles.
References
A Senior Application Scientist's Guide to Evaluating Alternatives for 3-Amino-5-bromopyridin-4-ol in Synthesis
Introduction: The Versatile Scaffold and the Quest for Alternatives
The 3-amino-5-substituted-pyridin-4-ol core is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds and clinical drug candidates.[1] Among its derivatives, 3-Amino-5-bromopyridin-4-ol (CAS 101084-20-2) has traditionally served as a cornerstone building block.[2] Its trifunctional nature—a nucleophilic amino group, a hydroxyl group (existing in tautomeric equilibrium with the pyridin-4-one form), and a synthetically versatile bromine atom—offers multiple handles for molecular elaboration. The bromine atom, in particular, is a reliable linchpin for introducing molecular complexity via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations.[3][4]
However, an over-reliance on a single building block can introduce logistical and chemical constraints in a drug development pipeline. Challenges such as cost, commercial availability, or the need for specific reactivity profiles often necessitate the exploration of alternatives. Furthermore, the reactivity of the C-Br bond, while generally robust, may not be optimal for every synthetic strategy; it can be too sluggish for certain mild coupling protocols or too reactive in the presence of other sensitive functional groups.
This guide provides an in-depth comparison of viable alternatives to this compound. We will analyze halogenated analogues (chloro- and iodo-), explore non-halogenated alternatives for different synthetic strategies, and provide supporting experimental frameworks to guide researchers in making informed decisions for their specific synthetic campaigns.
Part 1: Comparative Analysis of Halogenated Analogues
The most direct alternatives to the parent bromo- compound are its corresponding chloro- and iodo- analogues. The choice of halogen has profound implications for reactivity in the rate-determining oxidative addition step of most cross-coupling catalytic cycles.[5]
Caption: Structural alternatives to this compound at the C5 position.
The Chloro Analogue: 3-Amino-5-chloropyridin-4-ol
The chloro-analogue (derived from 3-Amino-5-chloropyridine, CAS 22353-34-0) represents a more economical but less reactive alternative.[6][7] The carbon-chlorine (C-Cl) bond is significantly stronger than the C-Br bond, making oxidative addition to a Pd(0) catalyst more challenging.
-
Expertise & Causality: This reduced reactivity is a double-edged sword. While it necessitates more forcing reaction conditions—higher temperatures, longer reaction times, and more sophisticated catalyst systems—it can also impart greater stability and selectivity.[6] In complex molecules with multiple reactive sites (e.g., another aryl bromide), the C-Cl bond can serve as a latent coupling handle, allowing for sequential, site-selective functionalization. For successful coupling, standard catalysts like Pd(PPh₃)₄ are often insufficient. One must employ more electron-rich and sterically hindered phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) that promote the difficult oxidative addition step.[8]
The Iodo Analogue: 4-Amino-5-iodopyridin-3-ol
Conversely, the iodo-analogue (CAS 133055887) is the most reactive of the halogen series due to the weaker carbon-iodine (C-I) bond.[9]
-
Expertise & Causality: The lability of the C-I bond facilitates rapid oxidative addition, often allowing for cross-coupling reactions to proceed under much milder conditions (e.g., lower temperatures, weaker bases, and less active catalysts).[10] This is highly advantageous when working with thermally sensitive substrates. However, this high reactivity can also be a drawback, potentially leading to undesired side reactions such as dehalogenation (hydrodehalogenation) or catalyst decomposition if the reaction is not carefully controlled. The higher cost and potential light sensitivity of iodo-arenes are also practical considerations.[10]
Part 2: Beyond Halogens: Alternative Functional Groups
Moving beyond simple halogen substitution opens up entirely different synthetic strategies.
The Unsubstituted Analogue: 3-Aminopyridin-4-ol
The use of the parent 3-aminopyridin-4-ol scaffold allows for direct C-H functionalization at the C5 position. This modern approach avoids the pre-installation of a halogen, offering a more atom-economical route.
-
Expertise & Causality: Transition-metal-catalyzed C-H activation has emerged as a powerful tool for functionalizing heterocycles.[11][12] While reactions at the C2 position of pyridines are common due to nitrogen-directed activation, distal C-H functionalization at C3 or C5 is more challenging and represents a rapidly advancing field.[11] Strategies often involve iridium-catalyzed borylation followed by a subsequent cross-coupling, or palladium-catalyzed direct arylation.[11] This route is particularly valuable in late-stage functionalization scenarios where introducing a halogen might be synthetically difficult.
The Cyano Analogue: 3-Amino-5-cyanopyridin-4-ol
Replacing the bromine with a nitrile (cyano) group provides a uniquely versatile synthetic handle.
-
Expertise & Causality: The cyano group is not typically used as a leaving group in cross-coupling. Instead, it serves as a stable precursor to a variety of other important functional groups. It can be:
-
Hydrolyzed to a carboxylic acid or a primary amide.
-
Reduced to a primary amine (aminomethyl group).
-
Utilized in cycloadditions to form other heterocyclic rings. This makes the cyano-analogue an excellent choice when the ultimate goal is to introduce functionalities other than a C-C or C-N bond at the C5 position.[13][14]
-
Part 3: Data Presentation & Experimental Protocols
To provide a practical comparison, we will focus on the widely used Suzuki-Miyaura cross-coupling reaction.
Comparative Data Summary
| Reagent | Relative Reactivity | Typical Catalyst System | Key Advantages | Key Disadvantages |
| This compound | Baseline | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Well-established, good balance of reactivity and stability | May require heating, not always suitable for sensitive substrates |
| 3-Amino-5-chloropyridin-4-ol | Low | Pd₂(dba)₃ + XPhos/SPhos | Low cost, enables sequential coupling | Requires harsh conditions, more complex catalyst systems |
| 3-Amino-5-iodopyridin-4-ol | High | Pd(PPh₃)₄, Pd(OAc)₂ | Mild reaction conditions, fast reaction rates | Higher cost, potential for side reactions (dehalogenation) |
| 3-Aminopyridin-4-ol | N/A (C-H) | Ir-catalysis (borylation), Pd-catalysis (direct arylation) | Atom economical, avoids halogenation step | Less developed methodology, potential regioselectivity issues |
Experimental Workflow: Suzuki-Miyaura Coupling
The following diagram illustrates a typical workflow for the Suzuki-Miyaura cross-coupling, a process central to utilizing these building blocks.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Representative Protocol: Suzuki-Miyaura Coupling of 3-Amino-5-halopyridin-4-ol
This protocol provides a starting point for the coupling of a generic 3-Amino-5-halopyridin-4-ol with phenylboronic acid. Note: Conditions, particularly the catalyst system, must be optimized for the specific halogen.
Materials:
-
3-Amino-5-halopyridin-4-ol (X = Cl, Br, I) (1.0 mmol)
-
Phenylboronic acid (1.2 mmol, 1.2 eq)
-
Palladium Catalyst System (see table below)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 mmol, 2.0 eq)
-
1,4-Dioxane (4 mL, degassed)
-
Water (1 mL, degassed)
Catalyst System Selection:
| Halogen (X) | Recommended Catalyst | Mol% |
| I | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 2-5% |
| Br | [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] | 2-5% |
| Cl | Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] with XPhos ligand (1:2 ratio) | 1-3% |
Procedure:
-
To a dry Schlenk flask, add the 3-Amino-5-halopyridin-4-ol (1.0 mmol), phenylboronic acid (1.2 mmol), base (2.0 mmol), and the appropriate palladium catalyst system.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.[4]
-
Add the degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture with vigorous stirring to 90-100 °C. For the chloro-analogue, a higher temperature (110 °C) may be required.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 3-amino-5-phenylpyridin-4-ol.
Conclusion and Authoritative Grounding
The selection of a building block in a synthetic campaign is a critical decision that impacts reaction efficiency, cost, and overall strategy. While this compound is a reliable and well-understood reagent, its chloro- and iodo- analogues offer a tunable reactivity profile that can be exploited for specific synthetic challenges. The chloro-derivative provides a robust, cost-effective option for large-scale synthesis or for use in sequential coupling strategies, provided a more active catalyst system is employed.[6] The iodo-derivative is ideal for rapid coupling under mild conditions, which is crucial for sensitive or complex substrates.
Furthermore, looking beyond halogens to C-H activation or cyano-group chemistry opens up modern, atom-economical pathways and expands the diversity of accessible final products.[11][13] The optimal choice is not universal; it is dictated by the specific requirements of the target molecule, the project timeline, and budgetary constraints. This guide serves as a foundational tool for researchers to logically evaluate these alternatives and design more efficient and flexible synthetic routes.
References
- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 101084-20-2 | this compound - Synblock [synblock.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. 3-Amino-5-chloropyridine | C5H5ClN2 | CID 818257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 9. 4-Amino-5-iodopyridin-3-ol | C5H5IN2O | CID 133055887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3-Amino-4-iodopyridine | 105752-11-2 [amp.chemicalbook.com]
- 11. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
A Researcher's Guide to the Spectroscopic Differentiation of 3-Amino-5-bromopyridin-4-ol and Its Isomers
For researchers and professionals in drug development and medicinal chemistry, the precise structural elucidation of heterocyclic compounds is paramount. 3-Amino-5-bromopyridin-4-ol and its constitutional isomers are valuable building blocks in the synthesis of novel therapeutics. However, their structural similarity presents a significant analytical challenge. Misidentification can lead to the synthesis of incorrect target molecules, wasting valuable time and resources. This guide provides a comprehensive spectroscopic comparison of this compound and its key isomers, offering a framework for their unambiguous differentiation using nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).
While these compounds are commercially available, their detailed experimental spectroscopic data is not always published in the public domain. This guide, therefore, combines available data from closely related analogues with established spectroscopic principles to provide a robust predictive and comparative analysis. For certain compounds, the availability of spectroscopic data from commercial suppliers is noted, providing a potential avenue for direct data acquisition[1][2][3][4][5][6].
The Challenge of Isomer Differentiation
The isomers of this compound share the same molecular formula (C₅H₅BrN₂O) and molecular weight (189.01 g/mol ), making them indistinguishable by basic mass spectrometry alone. Their differentiation relies on probing the subtle differences in the electronic and steric environments of the constituent atoms, which are exquisitely sensitive to the substitution pattern on the pyridine ring.
¹H and ¹³C NMR Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful tool for distinguishing between these isomers. The chemical shifts of the protons and carbons in the pyridine ring are highly dependent on the positions of the amino (-NH₂), bromo (-Br), and hydroxyl (-OH) groups. The following analysis is based on established substituent effects on the pyridine nucleus[7][8].
Predicted ¹H NMR Spectra
The pyridine ring protons typically resonate in the downfield region (δ 7.0-8.5 ppm) due to the ring's aromaticity and the electron-withdrawing nature of the nitrogen atom. The relative positions of the signals are dictated by the electronic effects of the substituents.
-
Amino Group (-NH₂): A strong electron-donating group, causing a significant upfield shift (to lower ppm) of the protons ortho and para to it.
-
Hydroxyl Group (-OH): Also an electron-donating group, though its effect can be modulated by tautomerism (pyridin-4-ol vs. pyridin-4(1H)-one). In the pyridinol form, it is strongly electron-donating.
-
Bromo Group (-Br): An electron-withdrawing group via induction but electron-donating via resonance. Its overall effect is to deshield (shift downfield) adjacent protons.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound and Its Isomers
| Compound | H-2 | H-6 | Other Protons | Predicted Coupling Patterns |
| This compound | ~7.8 (s) | ~7.9 (s) | -NH₂ (~5.0, br s), -OH (~10-12, br s) | Two singlets for the ring protons due to the absence of adjacent protons. |
| 2-Amino-5-bromopyridin-4-ol | - | ~7.7 (s) | H-3 (~6.5, s), -NH₂ (~5.5, br s), -OH (~10-12, br s) | Two singlets for the ring protons. The H-3 proton will be significantly shielded by the adjacent amino group. |
| 3-Amino-2-bromopyridin-4-ol | - | ~7.5 (d) | H-5 (~6.8, d), -NH₂ (~5.2, br s), -OH (~10-12, br s) | An AX spin system with ortho coupling (³J ≈ 5-7 Hz) between H-5 and H-6. |
| 3-Amino-5-bromopyridin-2-ol | - | ~7.6 (d) | H-4 (~7.0, d), -NH₂ (~5.8, br s), -OH (~11-13, br s) | An AX spin system with meta coupling (⁴J ≈ 2-3 Hz) between H-4 and H-6. |
Note: Predicted values are relative and will vary with solvent and pH. "br s" denotes a broad singlet.
Predicted ¹³C NMR Spectra
The trends in ¹³C NMR chemical shifts mirror those in ¹H NMR, with carbons attached to electron-donating groups being shielded (shifted upfield) and those near electron-withdrawing groups being deshielded (shifted downfield). The carbon directly attached to the bromine atom (C-Br) will be significantly downfield, while the carbon attached to the hydroxyl group (C-OH) will be even further downfield.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for Key Carbons
| Compound | C-Br | C-OH | C-NH₂ |
| This compound | ~105 | ~165 | ~140 |
| 2-Amino-5-bromopyridin-4-ol | ~108 | ~168 | ~155 |
| 3-Amino-2-bromopyridin-4-ol | ~115 | ~163 | ~142 |
| 3-Amino-5-bromopyridin-2-ol | ~110 | ~160 | ~145 |
Note: These are approximate values and serve for comparative purposes.
Experimental Protocol for NMR Spectroscopy
A standardized protocol is crucial for obtaining reproducible and comparable NMR data.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for these compounds due to its ability to dissolve polar compounds and to allow for the observation of exchangeable protons (-NH₂ and -OH).
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be necessary.
-
-
Spectrometer Setup and Data Acquisition:
-
Acquire spectra on a spectrometer with a field strength of at least 400 MHz for ¹H NMR.
-
Tune and match the probe for the desired nucleus.
-
Shim the magnetic field to achieve optimal resolution.
-
For ¹H NMR, acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
For ¹³C NMR, a larger number of scans will be required due to the low natural abundance of ¹³C (typically 1024 or more scans).
-
Process the data with appropriate Fourier transformation, phasing, and baseline correction.
-
FT-IR Spectroscopy: Probing Functional Groups
Infrared spectroscopy provides valuable information about the vibrational modes of the functional groups present in the molecule. While it may not be sufficient for unambiguous isomer identification on its own, it serves as an excellent complementary technique to NMR.
Key Vibrational Modes:
-
N-H Stretching: The amino group will exhibit two distinct stretching bands in the 3300-3500 cm⁻¹ region (asymmetric and symmetric stretches).
-
O-H Stretching: The hydroxyl group will show a broad absorption band in the 3200-3600 cm⁻¹ region.
-
C=C and C=N Stretching: Aromatic ring stretching vibrations will appear in the 1400-1650 cm⁻¹ region. The exact positions of these bands are sensitive to the substitution pattern.
-
C-Br Stretching: A weak to medium intensity band in the 500-650 cm⁻¹ region.
Table 3: Predicted Key FT-IR Absorption Bands (cm⁻¹)
| Compound | N-H Stretch | O-H Stretch | Aromatic C=C/C=N Stretch |
| This compound | ~3450, ~3350 | ~3200 (broad) | ~1620, ~1580, ~1470 |
| 2-Amino-5-bromopyridin-4-ol | ~3480, ~3380 | ~3250 (broad) | ~1630, ~1590, ~1480 |
| 3-Amino-2-bromopyridin-4-ol | ~3440, ~3340 | ~3180 (broad) | ~1610, ~1570, ~1460 |
| 3-Amino-5-bromopyridin-2-ol | ~3460, ~3360 | ~3230 (broad) | ~1625, ~1585, ~1475 |
Note: The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands unique to each isomer.
Experimental Protocol for FT-IR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid sample with ~200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
-
Transfer the mixture to a pellet die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of a pure KBr pellet.
-
Place the sample pellet in the spectrometer's sample holder.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
The final spectrum should be presented in terms of transmittance or absorbance after automatic background subtraction.
-
Mass Spectrometry: Confirming Molecular Weight and Fragmentation Patterns
Mass spectrometry confirms the molecular weight of the compounds and can provide structural information through the analysis of fragmentation patterns.
Key Features in the Mass Spectrum:
-
Molecular Ion Peak (M⁺): Due to the presence of bromine, the molecular ion will appear as a characteristic doublet of peaks of nearly equal intensity, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). For these isomers, the molecular ion peaks will be at m/z 188 and 190.
-
Fragmentation: The fragmentation patterns will differ based on the stability of the resulting fragments. Common fragmentation pathways for this class of compounds include:
-
Loss of HBr (M - 80/82)
-
Loss of CO (characteristic of pyridinols)
-
Loss of HCN or related fragments from the pyridine ring.
-
The relative intensities of these fragment ions will be unique to each isomer, providing a fingerprint for identification.
Experimental Protocol for Mass Spectrometry (Electron Ionization)
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography for volatile compounds.
-
-
Ionization:
-
Utilize electron ionization (EI) at a standard energy of 70 eV.
-
-
Mass Analysis:
-
Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and key fragments.
-
-
Data Analysis:
-
Identify the molecular ion doublet to confirm the molecular formula.
-
Analyze the major fragment ions and propose fragmentation pathways to differentiate between the isomers.
-
Visualizing the Workflow
The following diagram illustrates a logical workflow for the spectroscopic analysis of these isomers.
Caption: A typical workflow for the structural elucidation of aminobromopyridinol isomers.
Conclusion
The differentiation of this compound from its isomers, while challenging, is readily achievable through a systematic and multi-technique spectroscopic approach. ¹H and ¹³C NMR spectroscopy are the most definitive methods, providing detailed information on the connectivity and electronic environment of the pyridine ring. FT-IR spectroscopy serves as a valuable complementary technique for confirming the presence of key functional groups, while mass spectrometry confirms the molecular weight and offers insights from fragmentation patterns. By combining the predictive power of spectroscopic theory with meticulous experimental work, researchers can confidently elucidate the correct structure of these important synthetic intermediates, ensuring the integrity and success of their research endeavors.
References
- 1. 722447-33-8|3-Amino-5-bromopyridin-4(1H)-one|BLD Pharm [bldpharm.com]
- 2. 239137-39-4|3-Amino-4-bromopyridine|BLD Pharm [bldpharm.com]
- 3. 4635-08-9|5-Bromopyridine-3,4-diamine|BLD Pharm [bldpharm.com]
- 4. 13534-98-0|4-Amino-3-bromopyridine|BLD Pharm [bldpharm.com]
- 5. 1417618-13-3|4-Amino-5-bromopyridin-3-ol|BLD Pharm [bldpharm.com]
- 6. 39903-01-0|2-Amino-5-bromo-3-pyridinol|BLD Pharm [bldpharm.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Leitfaden eines erfahrenen Anwendungswissenschaftlers zur sicheren Handhabung von 3-Amino-5-brompyridin-4-ol
Von Ihrem leitenden Anwendungswissenschaftler
In der pharmazeutischen Entwicklung und der chemischen Forschung ist die Beherrschung unserer Moleküle nicht nur eine Frage des wissenschaftlichen Erfolgs, sondern auch eine unabdingbare Verpflichtung zur Sicherheit. Bei der Arbeit mit reaktiven heterozyklischen Verbindungen wie 3-Amino-5-brompyridin-4-ol (CAS: 101084-20-2) ist ein proaktives Sicherheitsprotokoll nicht nur eine regulatorische Anforderung – es ist das Fundament für reproduzierbare und bahnbrechende Forschung.
Dieser Leitfaden geht über eine einfache Checkliste hinaus. Er soll Ihnen die Denkweise eines erfahrenen Chemikers vermitteln und die Kausalität hinter jeder Sicherheitsmaßnahme erläutern. Unser Ziel ist es, jede Interaktion mit dieser Verbindung zu einem selbstvalidierenden System der Sicherheit zu machen, das Sie, Ihr Team und Ihre Forschung schützt.
Grundlegende Gefahrenanalyse: Verstehen Sie das Molekül
3-Amino-5-brompyridin-4-ol ist ein festes Reagenz, dessen Gefahrenprofil ein umsichtiges Vorgehen erfordert.[1] Die GHS-Klassifizierung (Global Harmonisiertes System) bietet eine zusammengefasste Ansicht der primären Risiken.
| GHS-Klassifizierung | Gefahrenhinweis | Praktische Bedeutung im Labor |
| Akute Toxizität 4 (Oral) | H302: Gesundheitsschädlich bei Verschlucken[1][2] | Eine versehentliche Einnahme, selbst in geringen Mengen (z. B. durch kontaminierte Hände), kann zu erheblichen Gesundheitsschäden führen. Strikte Hygienevorschriften sind unerlässlich. |
| Hautreizung/-verätzung 2 | H315: Verursacht Hautreizungen[2] | Direkter Kontakt mit der Haut kann zu Rötungen, Entzündungen oder Dermatitis führen. Geeignete Handschuhe und Laborkleidung sind obligatorisch. |
| Schwere Augenschädigung/-reizung 2 | H319: Verursacht schwere Augenreizung[2] | Der Kontakt mit den Augen, sei es durch Feststoffpartikel oder Spritzer, kann zu schmerzhaften und potenziell schädigenden Reizungen führen. Ein Augenschutz ist nicht verhandelbar. |
| Spezifische Zielorgan-Toxizität (einmalige Exposition) 3 | H335: Kann die Atemwege reizen[2] | Das Einatmen von Staub oder Aerosolen kann zu Reizungen des Atmungssystems führen, was Husten oder Atembeschwerden zur Folge haben kann. Arbeiten in einem Abzug ist zwingend erforderlich. |
Das GHS-Piktogramm GHS07 (Ausrufezeichen) und das Signalwort "Achtung" fassen diese Warnungen visuell zusammen.[1]
Kernanweisung: Protokoll für die persönliche Schutzausrüstung (PSA)
Die wirksamste Sicherheitsstrategie folgt der Hierarchie der Kontrollen. PSA ist die letzte Verteidigungslinie, aber eine entscheidende, wenn technische und administrative Kontrollen nicht alle Risiken eliminieren können.
Abbildung 1: Hierarchie der Sicherheitskontrollen.
Technische Hauptkontrolle: Der Laborabzug
Jede Handhabung von 3-Amino-5-brompyridin-4-ol, insbesondere des festen Pulvers, muss zwingend in einem zertifizierten und ordnungsgemäß funktionierenden Laborabzug erfolgen.[3][4]
-
Begründung (Kausalität): Der Abzug ist Ihre primäre Barriere gegen die Inhalation von reizenden Stäuben (Gefahr H335).[2] Er schützt auch vor der unkontrollierten Ausbreitung von Partikeln im Labor, die zu Hautkontakt oder versehentlicher Einnahme führen könnten.
Obligatorische PSA für alle Vorgänge
Die folgende PSA ist die Mindestanforderung für jede Arbeit mit dieser Verbindung, auch bei der Handhabung von verdünnten Lösungen.
| PSA-Komponente | Spezifikation | Begründung |
| Augenschutz | Chemikalienschutzbrille mit Seitenschutz (gemäß EN 166) | Schützt vor Spritzern und dem versehentlichen Kontakt mit Staubpartikeln, die schwere Augenreizungen verursachen können (Gefahr H319).[2] |
| Handschutz | Nitril- oder Neoprenhandschuhe | Bietet eine wirksame Barriere gegen Hautkontakt und beugt Hautreizungen vor (Gefahr H315).[3] Latex-Handschuhe sind ungeeignet.[3] Überprüfen Sie stets die Kompatibilitätstabelle des Herstellers. |
| Körperschutz | Vollständig geknöpfter Laborkittel | Schützt die persönliche Kleidung und die darunterliegende Haut vor versehentlichen Verschüttungen und Kontaminationen.[3] |
Zusätzliche PSA für die Handhabung von Feststoffen
Beim Abwiegen oder Umfüllen des festen Pulvers besteht ein erhöhtes Risiko der Staubbildung.
-
Atemschutz: Eine N95 (US) oder FFP2 (EU) Atemschutzmaske wird zusätzlich zur Arbeit im Abzug empfohlen.
-
Begründung (Kausalität): Dies bietet eine zusätzliche Schutzebene, um das Einatmen feiner Partikel zu verhindern, die die Atemwege reizen können (Gefahr H335).[2]
-
Operationsplan: Vom Wareneingang bis zur Entsorgung
Ein strukturierter Arbeitsablauf minimiert das Risiko in jeder Phase des Lebenszyklus der Chemikalie.
Abbildung 2: Sicherer Arbeitsablauf für chemische Reagenzien.
Schritt 1: Empfang und Lagerung
-
Inspektion: Überprüfen Sie bei der Ankunft den Behälter auf Beschädigungen oder Undichtigkeiten.
-
Lagerung: Lagern Sie den Behälter an einem kühlen, trockenen und gut belüfteten Ort, fest verschlossen.[3][5] Halten Sie ihn von unverträglichen Materialien wie starken Oxidationsmitteln und starken Säuren fern.[5][6]
Schritt 2: Detailliertes Protokoll zur Handhabung (Beispiel: Herstellung einer Lösung)
-
Vorbereitung: Stellen Sie sicher, dass der Laborabzug in Betrieb ist. Legen Sie alle benötigten Materialien (Spatel, Wägepapier, Lösungsmittel, Glasgefäße) und einen speziellen Abfallbehälter für kontaminierte Feststoffe bereit.
-
PSA anlegen: Legen Sie Laborkittel, Chemikalienschutzbrille und geeignete Handschuhe an. Wenn Sie den Feststoff abwiegen, setzen Sie zusätzlich eine N95/FFP2-Maske auf.
-
Abwiegen: Führen Sie das Abwiegen ausschließlich im Abzug durch. Öffnen Sie den Behälter vorsichtig. Entnehmen Sie die benötigte Menge mit einem sauberen Spatel und vermeiden Sie dabei Staubentwicklung. Verschließen Sie den Originalbehälter sofort wieder.
-
Lösen: Geben Sie den abgewogenen Feststoff in Ihr Reaktionsgefäß. Fügen Sie das Lösungsmittel langsam hinzu, um Spritzer zu vermeiden.
-
Reinigung: Entsorgen Sie kontaminiertes Wägepapier und andere Einwegartikel sofort in dem dafür vorgesehenen, gekennzeichneten Abfallbehälter.
Schritt 3: Management von Verschüttungen
-
Kleine Verschüttungen (Feststoff):
-
Evakuieren Sie bei Staubentwicklung nicht unbedingt erforderliches Personal.
-
Tragen Sie Ihre vollständige PSA, einschließlich Atemschutz.
-
Decken Sie die Verschüttung vorsichtig mit einem inerten, trockenen Material (z. B. Vermiculit oder Sand) ab.[4]
-
Kehren Sie das Material vorsichtig auf und geben Sie es in einen verschließbaren, als gefährlicher Abfall gekennzeichneten Behälter.[4]
-
Reinigen Sie den Bereich anschließend gründlich.
-
Schritt 4: Dekontamination und Entsorgung
-
Glaswaren: Spülen Sie alle kontaminierten Glaswaren im Abzug mit einem geeigneten Lösungsmittel vor. Sammeln Sie die Spülflüssigkeit als gefährlichen Flüssigabfall.
-
Abfall: 3-Amino-5-brompyridin-4-ol und alle damit kontaminierten Materialien müssen als gefährlicher Abfall entsorgt werden.[5] Bromierte heterozyklische Verbindungen fallen unter spezielle Abfallschlüssel. Befolgen Sie die Entsorgungsvorschriften Ihrer Einrichtung und nationalen Bestimmungen. Mischen Sie halogenierte Abfälle niemals mit nicht-halogenierten Abfallströmen.
Notfallmaßnahmen: Schnelle Reaktion
| Expositionsweg | Erste-Hilfe-Maßnahme |
| Hautkontakt | Kontaminierte Kleidung sofort ausziehen. Betroffenen Bereich mindestens 15 Minuten lang mit viel Wasser und Seife waschen.[5] Bei anhaltender Reizung ärztliche Hilfe in Anspruch nehmen. |
| Augenkontakt | Sofort mindestens 15 Minuten lang bei geöffneten Lidern mit reichlich Wasser spülen.[5] Umgehend einen Arzt aufsuchen. |
| Einatmen | Die betroffene Person an die frische Luft bringen. Bei Atembeschwerden oder Unwohlsein sofort ärztliche Hilfe rufen.[5] |
| Verschlucken | Mund mit Wasser ausspülen. KEIN Erbrechen herbeiführen. Sofort ein Giftinformationszentrum oder einen Arzt anrufen.[5] |
Fazit
Der sichere Umgang mit 3-Amino-5-brompyridin-4-ol ist kein Hindernis für die Forschung, sondern eine Voraussetzung dafür. Indem Sie die Gründe für jede Vorsichtsmaßnahme verstehen und diese Protokolle konsequent anwenden, schaffen Sie eine Laborumgebung, die nicht nur die Integrität Ihrer Arbeit, sondern auch das Wohlergehen Ihres wertvollsten Instruments – Sie selbst und Ihr Team – gewährleistet.
Referenzen
-
Sigma-Aldrich. (n.d.). 3-Amino-5-bromopyridin-4-ol AldrichCPR. Abgerufen von --INVALID-LINK--
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Abgerufen von --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 3-Amino-5-bromopyridine 97%. Abgerufen von --INVALID-LINK--
-
Washington State University. (n.d.). Pyridine - Standard Operating Procedure. Abgerufen von --INVALID-LINK--
-
PubChem. (n.d.). 3-Amino-5-bromopyridine. Abgerufen von --INVALID-LINK--
-
TCI Chemicals. (2023, February 1). Safety Data Sheet: Pyridine. Abgerufen von --INVALID-LINK--
-
Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Abgerufen von --INVALID-LINK--
-
BenchChem. (2025, November). Personal protective equipment for handling 2-Cyclopentylpyridine. Abgerufen von --INVALID-LINK--
-
Thermo Fisher Scientific. (2025, December 18). Safety Data Sheet: 3-Bromopyridine. Abgerufen von --INVALID-LINK--
-
Fisher Scientific. (2024, March 28). Safety Data Sheet: 3-Amino-5-bromopyridine. Abgerufen von --INVALID-LINK--
References
- 1. This compound AldrichCPR 101084-20-2 [sigmaaldrich.com]
- 2. 3-Amino-5-bromopyridine | C5H5BrN2 | CID 817681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
